4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-aminobicyclo[2.2.2]octan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-7-1-4-8(10,5-2-7)6-3-7;/h10H,1-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKATGTXYBTTMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856418 | |
| Record name | 4-Aminobicyclo[2.2.2]octan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403864-74-3 | |
| Record name | 4-Aminobicyclo[2.2.2]octan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminobicyclo[2.2.2]octan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride chemical properties
An In-Depth Technical Guide to 4-Aminobicyclo[2.2.2]octan-1-ol Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
This compound is a bifunctional organic compound featuring a rigid, three-dimensional bicyclo[2.2.2]octane (BCO) core. This unique scaffold, functionalized with primary amino and tertiary hydroxyl groups at its bridgehead positions, has emerged as a valuable building block in modern medicinal chemistry. Its conformational rigidity and defined spatial orientation of functional groups make it an attractive alternative to traditional scaffolds like aromatic rings. This guide provides a comprehensive technical overview of its chemical properties, a representative synthetic pathway, analytical characterization methods, and its pivotal role in the development of novel therapeutics, most notably as a key intermediate in the synthesis of selective ALK-2 inhibitors.
Introduction: The Bicyclo[2.2.2]octane Scaffold
In the landscape of drug design, the quest for molecular scaffolds that impart both structural rigidity and precise three-dimensional geometry is paramount. The bicyclo[2.2.2]octane (BCO) framework serves as a non-planar, saturated bioisostere of the phenyl group, offering a means to escape "flatland" and explore chemical space with greater structural diversity. This rigid cage-like structure minimizes conformational ambiguity, which can lead to improved target binding affinity and selectivity.
This compound positions a nucleophilic amino group and a hydrogen-bond-donating hydroxyl group at opposite bridgehead positions (C4 and C1). This 1,4-disubstitution pattern creates a linear, rigid linker of defined length and vector, a highly desirable feature for constructing complex molecules and probing protein binding pockets. This guide serves as a technical resource for researchers and drug development professionals, detailing the core chemical properties and practical applications of this important synthetic intermediate.
Physicochemical and Structural Properties
The hydrochloride salt form of 4-aminobicyclo[2.2.2]octan-1-ol enhances its stability and solubility in polar solvents, making it convenient for storage and use in aqueous or polar organic reaction media.
| Property | Value | Source(s) |
| IUPAC Name | 4-aminobicyclo[2.2.2]octan-1-ol;hydrochloride | [1] |
| CAS Number | 1403864-74-3 | [2][3][4] |
| Molecular Formula | C₈H₁₅NO·HCl (or C₈H₁₆ClNO) | [2][3] |
| Molecular Weight | 177.67 g/mol | [2][3] |
| SMILES | C1CC2(CCC1(CC2)N)O.Cl | [2] |
| InChIKey | XOWRJAXBYGZUQY-UHFFFAOYSA-N (Free Base) | [1] |
| Physical Form | Solid / Powder | |
| Storage | Store at 10°C - 25°C in a well-closed container. | [2] |
The rigid BCO core locks the cyclohexane chairs into a boat-like conformation, with the C1 and C4 bridgehead carbons serving as anchor points for functionalization. This structure is fundamental to its utility, providing a predictable and stable molecular ruler for medicinal chemistry applications.
Synthesis and Purification
While multiple synthetic routes to the BCO core exist, a common strategy involves a Diels-Alder reaction as the key step for constructing the bicyclic framework. Subsequent functionalization steps are then required to install the amino and hydroxyl groups at the bridgehead positions. The following represents a plausible, multi-step synthetic workflow.
Caption: A plausible synthetic workflow for this compound.
Representative Experimental Protocol: Synthesis
Causality: This protocol is conceptual and illustrates a common strategic approach. Reductive amination is a standard method for converting ketones to amines. The conversion of the remaining ketone to an alcohol followed by introduction and subsequent reduction of an azide is a reliable way to install the second amino/hydroxyl functionality, avoiding side reactions.
-
Step 1: Reductive Amination of Bicyclo[2.2.2]octane-1,4-dione.
-
To a solution of bicyclo[2.2.2]octane-1,4-dione in methanol, add ammonium acetate and sodium cyanoborohydride.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or GC-MS.
-
Quench the reaction carefully with aqueous HCl, then basify with NaOH.
-
Extract the product, 4-aminobicyclo[2.2.2]octan-1-one, with an organic solvent like dichloromethane. Dry and concentrate to yield the crude product.
-
-
Step 2: Reduction of the Ketone.
-
Dissolve the crude aminoketone from Step 1 in methanol and cool to 0°C.
-
Add sodium borohydride portion-wise, maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction to isolate 4-aminobicyclo[2.2.2]octan-1-ol.
-
-
Step 3: Purification and Salt Formation.
-
Purify the crude 4-aminobicyclo[2.2.2]octan-1-ol via column chromatography or crystallization.
-
Dissolve the purified free base in a suitable solvent such as diethyl ether or ethyl acetate.
-
Add a stoichiometric amount of HCl (e.g., as a solution in ether) dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound as a solid.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the final compound. A combination of spectroscopic techniques is employed for this self-validating process.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the bicyclic cage protons, typically in the aliphatic region (1.5-2.5 ppm). A broad singlet for the -OH proton and a broad signal for the -NH₃⁺ protons, which may exchange with D₂O. |
| ¹³C NMR | A distinct number of signals corresponding to the symmetry of the molecule. Signals for the two bridgehead carbons (C-OH and C-NH₃⁺) would be downfield from the methylene carbons of the cage. |
| FTIR (KBr) | Broad absorption band around 3200-3400 cm⁻¹ (O-H stretch). Broad absorptions from 2500-3000 cm⁻¹ (N-H stretch of the ammonium salt). C-H stretching just below 3000 cm⁻¹. |
| Mass Spec (ESI+) | The molecular ion peak corresponding to the free base [M+H]⁺ at m/z = 142.12. |
Protocol: Sample Preparation for Analysis
-
NMR Spectroscopy: Dissolve 5-10 mg of the hydrochloride salt in a suitable deuterated solvent, such as DMSO-d₆ or D₂O. The choice of solvent is critical; D₂O will result in the exchange of the labile O-H and N-H protons with deuterium, causing their signals to disappear from the spectrum, which can be a useful diagnostic tool.
-
FTIR Spectroscopy: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, run as a mull if the compound is sensitive to pressure.
-
Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile/water. Introduce the solution into the electrospray ionization (ESI) source. The positive ion mode is used to detect the protonated molecule of the free amine.
Reactivity and Applications in Drug Development
The primary value of this compound lies in its utility as a bifunctional building block. The primary amine is a potent nucleophile, readily participating in reactions such as amide bond formation, reductive amination, and urea/thiourea formation.
Key Application: Synthesis of ALK-2 Inhibitors
A significant and well-documented application is its use as a key fragment in the synthesis of selective activin receptor-like kinase-2 (ALK-2) inhibitors.[5][6][7] These inhibitors are being investigated for the treatment of Fibrodysplasia Ossificans Progressiva (FOP), a rare genetic disorder characterized by abnormal bone formation.[7]
In this context, the amino group of this compound is coupled with a carboxylic acid moiety on the main drug scaffold, typically an aminopyridine derivative.[5][6]
Caption: Workflow for HATU-mediated amide coupling using the title compound.
Protocol: HATU-Mediated Amide Coupling
Causality: This protocol is based on methodologies described in patents for ALK-2 inhibitors.[5][7] HATU is chosen as the coupling reagent because it is highly efficient at activating carboxylic acids for amidation and operates under mild conditions, minimizing racemization and side reactions. A non-nucleophilic base like N-methylmorpholine (NMM) is required to neutralize the hydrochloride salt, freeing the primary amine for reaction, and to scavenge the acid produced during the reaction.
-
Reactant Preparation: In a dry reaction flask under a nitrogen atmosphere, dissolve the carboxylic acid starting material (1.0 eq) in an anhydrous polar aprotic solvent such as DMF.
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Addition of Amine: Add this compound (1.2-1.5 eq).
-
Base and Coupling Agent: Add N-methylmorpholine (NMM) (2.0-2.5 eq) to the mixture, followed by the addition of HATU (1.2-1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor progress by LC-MS to confirm the formation of the desired product mass.
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Workup and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography or preparative HPLC to yield the final coupled product.
Safety, Handling, and Storage
While specific toxicological data for this compound is not thoroughly investigated, data from structurally related aminobicycloalkane hydrochlorides suggest that it should be handled with care.[8]
| GHS Information | Details |
| Pictogram(s) | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[8]H319: Causes serious eye irritation.[8]H335: May cause respiratory irritation.[8] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
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Handling: Use in a well-ventilated area or a chemical fume hood.[8] Avoid contact with skin, eyes, and clothing. Avoid dust formation.
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Storage: Store in a cool, dry place in a tightly sealed container away from incompatible materials such as strong oxidizing agents.[2]
Conclusion
This compound is more than a simple chemical; it is an enabling tool for the modern medicinal chemist. Its rigid three-dimensional structure provides a robust scaffold for building complex molecular architectures with precise control over the spatial arrangement of pharmacophoric elements. Its proven application in the synthesis of advanced clinical candidates, such as ALK-2 inhibitors, underscores its importance and validates the strategic use of saturated bicyclic systems in drug discovery. As researchers continue to move beyond flat, aromatic structures, the utility of building blocks like this compound is set to expand, paving the way for the next generation of selective and potent therapeutics.
References
- 1. 4-Aminobicyclo(2.2.2)octan-1-ol | C8H15NO | CID 12560134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1403864-74-3 | FA63102 [biosynth.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. 1403864-74-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. US20210155606A1 - Aminopyridine derivatives and their use as selective alk-2 inhibitors - Google Patents [patents.google.com]
- 6. WO2018014829A1 - Aminopyridine derivatives and their use as selective alk-2 inhibitors - Google Patents [patents.google.com]
- 7. US10710980B2 - Aminopyridine derivatives and their use as selective ALK-2 inhibitors - Google Patents [patents.google.com]
- 8. aksci.com [aksci.com]
4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 4-Aminobicyclo[2.2.2]octan-1-ol Hydrochloride
Introduction: The Structural Significance of a Rigid Scaffold
In the landscape of modern drug discovery and medicinal chemistry, the bicyclo[2.2.2]octane (BCO) framework stands out as a highly valued bioisostere for phenyl rings and other aromatic systems.[1] Its rigid, three-dimensional structure provides a defined orientation for appended functional groups, making it an exceptional scaffold for designing potent and selective ligands for various biological targets.[2][3][4] 4-Aminobicyclo[2.2.2]octan-1-ol, presented here as its hydrochloride salt, is a prime example of such a scaffold, featuring two key pharmacophoric groups—an amine and a hydroxyl group—at its bridgehead positions.
The unambiguous confirmation of its molecular structure is not merely an academic exercise; it is a critical prerequisite for its application in research and development. For drug development professionals, precise structural data underpins intellectual property claims, ensures batch-to-batch consistency for GMP (Good Manufacturing Practice) production, and is fundamental to building robust Structure-Activity Relationships (SAR) that guide lead optimization.
This guide provides a comprehensive, multi-technique approach to the complete structure elucidation of this compound. Moving beyond a simple checklist of methods, we will explore the causality behind each analytical choice, demonstrating how complementary data streams converge to build an unshakeable, self-validating structural proof.
Part 1: Foundational Physicochemical & Mass Spectrometric Analysis
The logical first step in characterizing any new compound is to confirm its elemental composition and molecular weight. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. For a polar, pre-charged species like a hydrochloride salt, Electrospray Ionization (ESI) is the ideal ionization method as it gently transfers ions from solution into the gas phase, minimizing fragmentation and preserving the intact molecular ion (in its free base form).[5][6]
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₈H₁₆ClNO | [7] |
| Molecular Weight | 177.67 g/mol | [7] |
| CAS Number | 1403864-74-3 | [7] |
| Free Base Formula | C₈H₁₅NO | [8] |
| Free Base Exact Mass | 141.1154 g/mol | [8] |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 10-50 µg/mL) in a suitable solvent such as methanol or water/acetonitrile (50:50 v/v).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, equipped with an ESI source.
-
Ionization Mode: Operate in positive ion mode to detect the protonated free base, [M+H]⁺.
-
Calibration: Ensure the instrument is calibrated immediately prior to analysis using a known calibration standard to guarantee high mass accuracy (typically < 5 ppm).[9]
-
Data Acquisition: Infuse the sample directly or via Liquid Chromatography (LC) and acquire the full scan mass spectrum.
Data Interpretation: From Mass to Formula
The primary ion expected in the positive ESI mass spectrum is the protonated free base of the molecule.
-
Expected Ion: [C₈H₁₅NO + H]⁺
-
Calculated Monoisotopic m/z: 142.1226
-
Trustworthiness: The power of HRMS lies in its precision. An experimentally observed m/z value within 5 ppm of the calculated value provides extremely high confidence in the elemental formula, C₈H₁₆NO⁺. This initial step validates the foundational identity of the compound, ruling out isobaric impurities and confirming the expected composition.
Part 2: Unraveling the Framework with NMR Spectroscopy
While MS confirms what atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how they are connected. It is the cornerstone of molecular structure elucidation. Due to the high symmetry of the bicyclo[2.2.2]octane core, the NMR spectra are elegantly simple, allowing for straightforward interpretation. A suite of 1D and 2D NMR experiments is employed to assemble the complete structural picture.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of this compound in a suitable deuterated solvent, typically Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred as it will exchange with the labile -OH and -NH₃⁺ protons, causing their signals to disappear, which is a useful diagnostic tool.[10]
-
Experiments: Acquire the following spectra on a 400 MHz or higher field spectrometer:
-
¹H NMR
-
¹³C{¹H} NMR
-
2D ¹H-¹H COSY (Correlation Spectroscopy)
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
¹H and ¹³C NMR: Assigning the Core Structure
The molecule's C₂ᵥ symmetry means that all six methylene (-CH₂-) groups are chemically equivalent. This results in a remarkably simple set of signals.
-
¹H NMR: The spectrum is dominated by a single, large signal for the 12 protons of the six methylene groups. These protons are slightly deshielded by the adjacent quaternary carbons bearing electronegative atoms. The signals for the -OH and -NH₃⁺ protons are typically broad and will disappear upon addition of D₂O.[10]
-
¹³C NMR: The proton-decoupled ¹³C spectrum will show only three distinct signals: one for the six equivalent methylene carbons and two for the two unique bridgehead quaternary carbons (C-OH and C-NH₃⁺). The carbon attached to the oxygen (C1) will be the most downfield signal, followed by the carbon attached to the nitrogen (C4).
Table 2: Expected NMR Chemical Shift Data (in D₂O)
| Atom | Type | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Rationale |
| C1 | Quaternary | N/A | 65-75 | Bridgehead carbon bonded to electronegative -OH group. |
| C4 | Quaternary | N/A | 45-55 | Bridgehead carbon bonded to electronegative -NH₃⁺ group. |
| C2,3,5,6,7,8 | Methylene | 1.8 - 2.2 | 30-40 | Equivalent methylene bridges in the rigid BCO core. |
| -OH, -NH₃⁺ | Labile H | Disappears in D₂O | N/A | Exchange with deuterated solvent. |
2D NMR: The Definitive Connectivity Map
While 1D NMR suggests the high symmetry, 2D NMR provides the definitive proof of connectivity.
-
¹H-¹³C HSQC: This experiment creates a direct correlation between each proton signal and the carbon to which it is attached. It will show a single cross-peak, definitively linking the proton signal around 1.9 ppm to the carbon signal around 35 ppm, confirming they are the -CH₂- groups.
-
¹H-¹³C HMBC: This is the most critical experiment for confirming the bridgehead substitution pattern. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The key observation will be correlations from the methylene protons (~1.9 ppm) to both of the quaternary carbon signals (C1 and C4). This long-range coupling is only possible if the methylene groups form bridges between the two substituted bridgehead carbons, providing incontrovertible evidence for the 1,4-substitution pattern on the bicyclo[2.2.2]octane skeleton.[11][12]
Part 3: Functional Group Verification and Ultimate Structural Proof
With the core framework established, the final steps involve orthogonal verification of the functional groups and, if necessary, obtaining the "gold standard" proof of structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and cost-effective technique to confirm the presence of key functional groups by identifying their characteristic molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid hydrochloride salt directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
Table 3: Key FT-IR Vibrational Frequencies
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3500 (broad) | O-H stretch | Alcohol (-OH) |
| 2800-3100 (multiple) | N-H stretch | Ammonium salt (-NH₃⁺) |
| 2850-2960 | C-H stretch | Alkane (CH₂) |
| 1500-1600 | N-H bend | Ammonium salt (-NH₃⁺) |
| 1000-1200 | C-O stretch | Alcohol |
The presence of these characteristic bands provides strong, complementary evidence for the functional groups identified by NMR and MS.[10][11]
Single-Crystal X-ray Crystallography
For absolute, unambiguous structure determination, single-crystal X-ray diffraction is the ultimate authority.[13] This technique determines the precise three-dimensional arrangement of atoms in the solid state by measuring the diffraction of X-rays off a crystalline lattice.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow a single crystal of high quality, typically by slow evaporation of a solvent (e.g., ethanol/ether). This is often the most challenging step.
-
Data Collection: Mount the crystal on a diffractometer and collect diffraction data.
-
Structure Solution & Refinement: Process the data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.
The resulting crystal structure would visually confirm the bicyclo[2.2.2]octane framework, the 1,4-bridgehead positions of the hydroxyl and amino groups, and the presence of a chloride counter-ion associated with the protonated amine, leaving no room for structural ambiguity.[14][15]
Synthesis: The Convergent Elucidation Workflow
The structure elucidation of this compound is a logical, stepwise process where each technique provides a piece of the puzzle. The data are not merely additive; they are self-validating.
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// Edges Start -> MS [label="Step 1:\nComposition"]; MS -> NMR [label="Step 2:\nConnectivity"]; NMR -> FTIR [label="Step 3:\nOrthogonal Verification"]; FTIR -> Conclusion [label="High Confidence"]; NMR -> XRAY [label="For Absolute Proof"]; XRAY -> Conclusion [label="Unambiguous Proof"]; } DOT Caption: Integrated workflow for structure elucidation.
This systematic approach, beginning with mass spectrometry to confirm the elemental formula, proceeding to a comprehensive NMR analysis to map the atomic connectivity, and concluding with FT-IR and X-ray crystallography for functional group and absolute spatial confirmation, provides the rigorous, multi-faceted evidence required by researchers, scientists, and drug development professionals.
References
- 1. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Evolution of natural product biosynthesis in the bicyclo[2.2.2]diazaoctane containing fungal indole alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. This compound | 1403864-74-3 | FA63102 [biosynth.com]
- 8. 4-Aminobicyclo(2.2.2)octan-1-ol | C8H15NO | CID 12560134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. arkat-usa.org [arkat-usa.org]
- 14. Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor: A High Symmetry Group that Rotates Faster than Smaller Methyl and Methoxy Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
physical properties of 4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride
An In-depth Technical Guide to the Physical Properties of 4-Aminobicyclo[2.2.2]octan-1-ol Hydrochloride
Introduction: The Strategic Importance of a Rigid Scaffold
In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the precise control of three-dimensional structure. Bicyclic scaffolds are of paramount importance as they offer conformational rigidity, enabling chemists to project functional groups into specific vectors of biological space with high fidelity. This compound is a key exemplar of this molecular design principle. Its rigid, cage-like structure serves as a non-planar, saturated bioisostere for phenyl rings, providing a valuable building block for exploring new chemical space.
This compound has gained significant attention as a crucial intermediate in the synthesis of potent and selective inhibitors of Activin receptor-like kinase-2 (ALK-2), a protein implicated in rare and debilitating genetic disorders such as fibrodysplasia ossificans progressiva (FOP).[1] Understanding the fundamental physical properties of this hydrochloride salt is not merely an academic exercise; it is a critical prerequisite for its effective use in synthesis, formulation, and biological screening, ensuring reproducibility and quality control in the drug development pipeline.
This guide provides a comprehensive overview of the key physical and chemical characteristics of this compound, offering both reported data and, critically, the authoritative, field-proven experimental protocols required for its full characterization in a research setting.
Core Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. These parameters influence everything from reaction stoichiometry and purification strategy to formulation and ADME (absorption, distribution, metabolism, and excretion) properties.
| Property | Value | Source(s) |
| CAS Number | 1403864-74-3 | [2][3] |
| Molecular Formula | C₈H₁₆ClNO | [3] |
| Molecular Weight | 177.67 g/mol | [2] |
| Appearance | White to beige solid/powder | |
| Storage | Store at 10°C - 25°C, keep container well closed in a dry place | [2] |
Melting Point: A Sentinel of Purity and Stability
The melting point of a crystalline solid is a robust indicator of its purity. A sharp, well-defined melting range typically signifies a high-purity substance, whereas a broad or depressed range often indicates the presence of impurities. For a hydrochloride salt, this value also provides insight into the compound's thermal stability. While specific experimental values for this compound are not consistently reported in publicly accessible literature, its determination is a mandatory first step in quality control.
Protocol for Melting Point Determination (Capillary Method, USP <741>)
This protocol adheres to the standards set by the United States Pharmacopeia (USP) for Class I substances.[4][5][6]
-
Sample Preparation: Ensure the sample is thoroughly dried, for instance, in a vacuum desiccator over a suitable desiccant for at least 24 hours. Gently pulverize the sample into a fine powder.
-
Capillary Loading: Charge a USP-specified capillary tube (0.8–1.2 mm internal diameter) by tapping the open end into the powder. Pack the sample by tapping the bottom of the tube on a hard surface to form a compact column of 2.5–3.5 mm in height.
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Measurement:
-
Set the apparatus to heat rapidly to a temperature approximately 5°C below the expected melting point.
-
Upon reaching this temperature, adjust the heating rate to a slow, controlled ramp of 1 ± 0.5°C per minute.
-
Record Temperature T1: The temperature at which the column is first observed to collapse or form a visible liquid phase.
-
Record Temperature T2: The temperature at which the last solid particle disappears, resulting in a clear liquid.
-
-
Reporting: The melting range is reported as T1 – T2.
Solubility: The Gateway to Application
Solubility is arguably one of the most critical physical properties for a compound intended for biological research. Aqueous solubility is essential for preparing stock solutions for in vitro assays, while solubility in organic solvents is crucial for synthetic workups and purification. Public data on the solubility of this compound is unavailable.[7] Therefore, experimental determination is necessary.
Protocol for Aqueous Solubility Determination (Shake-Flask Method, OECD 105)
The shake-flask method is a globally recognized standard for determining the water solubility of chemical substances and is suitable for compounds with solubilities above 10⁻² g/L.[8][9][10]
-
Preliminary Test: To estimate the approximate solubility, add small, known amounts of the substance to a known volume of water in a flask. Shake vigorously after each addition and observe for dissolution. This helps determine the amount of substance to use in the definitive test.
-
Equilibration:
-
Into three separate flasks with glass stoppers, weigh an amount of substance that is at least five times greater than the estimated solubility.
-
Add a precise volume of deionized water to each flask.
-
Place the flasks in a thermostatically controlled shaker bath set to the desired temperature (e.g., 20°C or 25°C) and agitate for 24 hours. An additional 24 hours of agitation is recommended, followed by analysis, to confirm that equilibrium has been reached.
-
-
Phase Separation: After equilibration, allow the flasks to stand in the temperature-controlled bath to let undissolved material settle. If necessary, centrifuge the samples at the same temperature.
-
Analysis:
-
Carefully withdraw an aliquot from the clear, supernatant aqueous phase of each flask.
-
Determine the concentration of the dissolved substance using a validated analytical method (e.g., HPLC-UV, LC-MS, or quantitative NMR).
-
-
Reporting: The water solubility is reported as the average concentration from the three flasks, typically in g/L or mg/mL.
Acidity (pKa): Dictating Behavior in Biological Milieus
The pKa value is the negative logarithm of the acid dissociation constant and is a quantitative measure of the strength of an acid in solution. For this compound, the relevant pKa is that of the protonated bicyclic amine (the ammonium cation). This value is critical as it determines the charge state of the molecule at physiological pH (~7.4). A molecule's charge state profoundly influences its ability to cross cell membranes, bind to its target, and its overall pharmacokinetic profile.
Protocol for pKa Determination (Potentiometric Titration)
Potentiometric titration is the gold-standard method for pKa determination due to its precision and accuracy.[11][12][13]
-
System Calibration: Calibrate the pH meter and electrode using at least two, preferably three, standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00).
-
Sample Preparation:
-
Accurately weigh the compound and dissolve it in a known volume of deionized water to create a solution of known concentration (typically 1-10 mM).
-
To maintain a constant ionic strength throughout the titration, add a background electrolyte like potassium chloride to a final concentration of ~0.15 M.
-
Purge the solution with an inert gas (nitrogen or argon) for 10-15 minutes to remove dissolved CO₂, which can interfere with the titration.
-
-
Titration:
-
Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) and stir gently with a magnetic stir bar.
-
Immerse the calibrated pH electrode and the tip of the titrator's burette into the solution.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH, also CO₂-free). Add the titrant in small, precise increments.
-
Record the pH value after each addition, allowing the reading to stabilize (drift < 0.01 pH units/minute).
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
Calculate the first derivative of this curve (ΔpH/ΔV). The equivalence point is the volume at the maximum of the first derivative plot.
-
The pKa is the pH value at the half-equivalence point (the volume of titrant that is 50% of the volume required to reach the equivalence point).
-
Spectroscopic & Structural Characterization
While core physical properties define the compound's bulk behavior, spectroscopic analysis confirms its molecular identity and purity at an atomic level.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Due to the high degree of symmetry in the bicyclo[2.2.2]octane core (a C₃ rotational axis passing through the bridgehead atoms), the number of unique signals is simplified.
-
¹H NMR: The spectrum is expected to be relatively simple.
-
Ethano Bridges (-CH₂-CH₂-): The 12 protons on the six methylene groups of the cage are chemically equivalent due to rapid conformational averaging and symmetry. They are expected to appear as a single, likely broad, signal in the aliphatic region (~1.5-2.0 ppm).
-
Hydroxyl Proton (-OH): A broad singlet whose chemical shift is highly dependent on concentration and solvent.
-
Ammonium Protons (-NH₃⁺): A broad singlet, also concentration and solvent-dependent, typically downfield. In D₂O, this signal will exchange and disappear.
-
-
¹³C NMR: The high symmetry dramatically simplifies the carbon spectrum.[14][15]
-
Bridgehead Carbons (C1, C4): Two unique signals are expected. One for the carbon bearing the hydroxyl group (C-OH, expected ~65-75 ppm) and one for the carbon bearing the amino group (C-N, expected ~50-60 ppm).
-
Methylene Carbons (-CH₂-): The six methylene carbons of the ethano bridges are all equivalent and should give rise to a single signal in the aliphatic region (~25-35 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy provides confirmation of the key functional groups present in the molecule.
-
O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the alcohol hydroxyl group.
-
N-H Stretch: A broad, strong band is expected from 3000-3300 cm⁻¹, characteristic of the ammonium (R-NH₃⁺) group. This often overlaps with the O-H stretch.
-
C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the sp³ C-H bonds of the bicyclic cage.
-
N-H Bend: A medium-to-strong absorption around 1500-1600 cm⁻¹ is characteristic of the ammonium scissoring vibration.
-
C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region, indicative of the secondary alcohol.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation data that can confirm the molecular structure. When analyzed by electrospray ionization (ESI), the spectrum would be expected to show the molecular ion for the free base (the cation).
-
Molecular Ion (M+H)⁺: The expected parent ion would correspond to the free base, C₈H₁₅NO, plus a proton. The exact mass would be 142.1226 m/z .
-
Fragmentation: The rigid bicyclic system is relatively stable. Characteristic fragmentation would likely involve the loss of water (H₂O) from the molecular ion, or cleavage of the ethano bridges.[16][17]
Conclusion
References
- 1. US20210155606A1 - Aminopyridine derivatives and their use as selective alk-2 inhibitors - Google Patents [patents.google.com]
- 2. This compound | 1403864-74-3 | FA63102 [biosynth.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. thinksrs.com [thinksrs.com]
- 5. <741> MELTING RANGE OR TEMPERATURE [drugfuture.com]
- 6. drugfuture.com [drugfuture.com]
- 7. angenechemical.com [angenechemical.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. filab.fr [filab.fr]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. year13chemistrykbhs.weebly.com [year13chemistrykbhs.weebly.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Bicyclo[2.2.2]octan-1-amine|CAS 1193-42-6|RUO [benchchem.com]
- 17. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to 4-Aminobicyclo[2.2.2]octan-1-ol Hydrochloride: A Key Building Block in Modern Drug Discovery
This guide provides an in-depth technical overview of 4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride (CAS Number: 1403864-74-3), a crucial building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical rationale, physicochemical properties, a robust synthetic pathway, and its application in the synthesis of advanced therapeutic agents, moving beyond a simple datasheet to explain the scientific causality behind its use.
The Strategic Advantage of the Bicyclo[2.2.2]octane (BCO) Scaffold
In contemporary drug discovery, there is a significant drive to move away from "flat" two-dimensional aromatic structures, which can be associated with poor solubility, undesirable metabolic profiles, and off-target effects.[1] The bicyclo[2.2.2]octane (BCO) core of this compound is a prime example of a three-dimensional, saturated bioisostere for a para-substituted phenyl ring.[1][2]
The rigid, cage-like structure of the BCO scaffold offers several key advantages:
-
Improved Physicochemical Properties: Replacing an aromatic ring with a BCO scaffold (which has a high fraction of sp³-hybridized carbons) can significantly enhance aqueous solubility and reduce lipophilicity, properties that are critical for favorable pharmacokinetics.[3]
-
Metabolic Stability: The absence of aromatic C-H bonds susceptible to oxidative metabolism (e.g., by cytochrome P450 enzymes) can lead to improved metabolic stability and a longer half-life in vivo.[1]
-
Novel Exit Vectors: The defined three-dimensional geometry of the BCO core provides precise exit vectors for substituents, allowing for fine-tuned and rigid positioning of functional groups to optimize interactions with biological targets. This rigidity can reduce the entropic penalty upon binding, potentially increasing potency.[4]
-
Bioisosteric Mimicry: The distance between the 1- and 4-positions of the BCO scaffold is geometrically similar to that of a para-substituted phenyl ring, allowing it to serve as a direct, non-aromatic replacement in many molecular designs.[1]
The following diagram illustrates the concept of the BCO scaffold as a 3D bioisostere.
Caption: Role of BCO as a Phenyl Ring Bioisostere.
Physicochemical and Spectroscopic Profile
This compound is a white to off-white solid. Its properties are summarized below.
| Property | Value | Source |
| CAS Number | 1403864-74-3 | [5][6] |
| Molecular Formula | C₈H₁₆ClNO | [5][6] |
| Molecular Weight | 177.67 g/mol | [5][6] |
| SMILES | C1CC2(CCC1(CC2)N)O.Cl | [5] |
| Storage | Store at 10°C - 25°C, keep container well closed. | [5] |
| Hazard Codes | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5] |
| Purity | Typically >98% | [7] |
Computed Properties (for the free base, 4-Aminobicyclo[2.2.2]octan-1-ol):
| Property | Value | Source |
| Molecular Weight | 141.21 g/mol | [8] |
| XLogP3 | 0.1 | [8] |
| Hydrogen Bond Donor Count | 2 | [8] |
| Hydrogen Bond Acceptor Count | 2 | [8] |
| Rotatable Bond Count | 0 | [8] |
Spectroscopic Data: While specific spectra are best obtained directly from the supplier for a given lot, the expected ¹H NMR signals for the bicyclic core would appear as broad multiplets in the aliphatic region (typically 1.5-2.0 ppm), reflecting the rigid, saturated ring system. The presence of the hydrochloride salt would render the amine protons broad and exchangeable.
Representative Synthetic Pathway
The proposed multi-step synthesis is outlined below:
Caption: Proposed Synthesis via Curtius Rearrangement.
Experimental Protocol: Representative Synthesis
Objective: To synthesize this compound from 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid.
Step 1: Formation of the Acyl Chloride
-
To a stirred solution of 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the evolution of gas.
-
Once the reaction is complete (as determined by TLC or disappearance of starting material), remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is used immediately in the next step.
Step 2: Formation of the Acyl Azide
-
Dissolve the crude acyl chloride in anhydrous acetone or THF.
-
Cool the solution to 0 °C and add a solution of sodium azide (NaN₃, 1.5 eq) in a minimum amount of water dropwise, ensuring the temperature remains below 10 °C.
-
Stir the mixture vigorously at 0 °C for 1-2 hours.
-
Pour the reaction mixture into ice-water and extract with a cold, non-polar solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic layers with cold brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure at low temperature to yield the acyl azide. Caution: Acyl azides can be explosive; do not heat the concentrated material.
Step 3 & 4: Curtius Rearrangement and Hydrolysis
-
Dissolve the crude acyl azide in anhydrous toluene.
-
Heat the solution to reflux (approx. 110 °C) and maintain for 2-3 hours until nitrogen evolution ceases. This step forms the isocyanate intermediate.
-
Cool the reaction mixture to room temperature.
-
Slowly add 3M aqueous HCl and heat the biphasic mixture to reflux for 4-6 hours to hydrolyze the isocyanate to the amine.
-
Cool the mixture, separate the layers, and wash the aqueous layer with DCM to remove any non-polar impurities.
Step 5: Isolation and Salt Formation
-
Basify the aqueous layer with 2M NaOH until pH > 12.
-
Extract the free amine product with DCM or chloroform (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude free amine in anhydrous diethyl ether or methanol and add a solution of HCl in diethyl ether (2M) or dioxane (4M) dropwise until precipitation is complete.
-
Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Application in Medicinal Chemistry: Synthesis of ALK-2 Inhibitors
A key application of this compound is as a nucleophilic building block in amide coupling reactions. Its rigid structure is particularly valuable for positioning substituents in enzyme active sites. A prominent example is its use in the synthesis of potent and selective inhibitors of Activin receptor-like kinase-2 (ALK-2), a target for diseases like fibrodysplasia ossificans progressiva (FOP).[10]
The workflow for this application is a standard peptide/amide coupling reaction.
Caption: Amide Coupling Workflow for ALK-2 Inhibitor Synthesis.
Experimental Protocol: Amide Coupling to Synthesize an ALK-2 Inhibitor
Objective: To couple a carboxylic acid-containing intermediate with this compound to form a final drug candidate. This protocol is adapted from patent literature.[10]
Materials:
-
Carboxylic acid precursor (e.g., 2-amino-5-(4-((1R,5S)-3-(tetrahydro-2H-pyran-4-yl)-3-azabicyclo[3.1.0]hexan-1-yl)phenyl)nicotinic acid) (1.0 eq)
-
This compound (1.5 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.5 eq)
-
N-Methylmorpholine (NMM) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid precursor (1.0 eq) and this compound (1.5 eq) in anhydrous DMF, add N-methylmorpholine (2.5 eq) under a nitrogen atmosphere at room temperature. The base is crucial for neutralizing the hydrochloride salt and facilitating the coupling.
-
Add the coupling agent, HATU (1.5 eq), to the solution in one portion. HATU is a highly efficient coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure ALK-2 inhibitor.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists aiming to create drug candidates with superior physicochemical and pharmacokinetic properties. Its rigid, three-dimensional structure serves as an excellent bioisosteric replacement for problematic aromatic rings, offering a pathway to escape the "flatland" of traditional drug design. The reliable synthetic routes to incorporate this scaffold, such as the Curtius rearrangement, and its straightforward application in standard coupling chemistries, make it an invaluable building block for the development of next-generation therapeutics.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Aminobicyclo(2.2.2)octan-1-ol | C8H15NO | CID 12560134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20210155606A1 - Aminopyridine derivatives and their use as selective alk-2 inhibitors - Google Patents [patents.google.com]
A Technical Guide to the Biological Activity of Aminobicyclo[2.2.2]octane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[2.2.2]octane framework represents a unique and valuable scaffold in medicinal chemistry. Its inherent rigidity and three-dimensional structure provide a fixed orientation for appended functional groups, allowing for precise interactions with biological targets. This guide explores the diverse biological activities of aminobicyclo[2.2.2]octane derivatives, a class of compounds demonstrating significant therapeutic potential. We will delve into their roles as antiviral, antiprotozoal, and central nervous system (CNS) active agents, examining the structure-activity relationships that govern their efficacy and the experimental methodologies used to evaluate them.
The Aminobicyclo[2.2.2]octane Scaffold: A Privileged Structure
The bicyclo[2.2.2]octane (BCO) core is a highly symmetrical and rigid cage-like structure. This conformational restriction is a key asset in drug design, as it reduces the entropic penalty upon binding to a target protein and allows for the precise positioning of substituents in three-dimensional space.[1] The introduction of an amino group creates a versatile platform for derivatization, enabling the exploration of a wide chemical space to optimize biological activity.
These derivatives are valuable as precursors for a new generation of bioactive compounds, including enzyme inhibitors, antibiotics, and antitumor agents.[2][3] The constrained nature of the scaffold, particularly in derivatives like 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC), drastically reduces conformational freedom, which can lead to higher binding affinities and selectivities for their targets.[2]
Diagram 1: Core Aminobicyclo[2.2.2]octane Structure This diagram illustrates the fundamental bicyclo[2.2.2]octane skeleton with a generic amino group, highlighting the bridgehead and substituent positions.
Caption: The rigid cage structure of the aminobicyclo[2.2.2]octane scaffold.
Antiviral Activity: Targeting Influenza Virus
A significant area of investigation for aminobicyclo[2.2.2]octane derivatives has been in the development of antiviral agents, particularly against the influenza virus.[4][5] These compounds have been instrumental in the design of inhibitors targeting the viral polymerase complex, a crucial component for viral replication.
One prominent example is Pimodivir (VX-787) , an inhibitor of the influenza polymerase basic protein 2 (PB2) subunit.[6] Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate serves as a key intermediate in its synthesis.[7] The bicyclic scaffold is critical for the compound's engagement with the target.[7]
Mechanism of Action: Pimodivir functions by inhibiting the "cap-snatching" activity of the PB2 subunit.[6][8] This process is essential for the virus to hijack the host cell's machinery for transcribing its own genetic material. By binding to the cap-binding domain of PB2, the drug prevents the virus from cleaving the 5' caps from host pre-mRNAs, thereby halting viral gene transcription and replication.[6]
Table 1: Antiviral Activity of Selected Bicyclo[2.2.2]octane Derivatives
| Compound | Target | Virus Strain | Assay | EC50 / EC90 | Citation |
| Pimodivir (VX-787) | PB2 subunit | Influenza A | Cell Protection | EC50 values in nanomolar range | [6][8] |
| Azaindole Derivatives | PB2 subunit | Influenza A (A/PR/8/34) | bDNA Viral Replication | EC90 values in nanomolar range | [8] |
Antiprotozoal Activity: Combating Malaria and Trypanosomiasis
Derivatives of 4-aminobicyclo[2.2.2]octane have demonstrated promising activity against protozoan parasites, including Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei rhodesiense (the causative agent of African sleeping sickness).[9][10][11][12]
Structure-activity relationship (SAR) studies have been crucial in this area. Research has shown that modifications at the 2-position of the scaffold, such as the introduction of thiosemicarbazone or benzenesulfonate groups, can significantly impact antiprotozoal potency.[11]
-
Antimalarial Activity : Several 4-amino-6,7-diphenylbicyclo[2.2.2]octan-2-one thiosemicarbazones exhibit potent antimalarial activity, with IC50 values in the sub-micromolar range against chloroquine-resistant strains of P. falciparum.[11][12]
-
Antitrypanosomal Activity : Ester derivatives have shown notable activity. One bicyclo[2.2.2]octan-2-yl 4-tert-butylbenzenesulfonate was identified as the most active antitrypanosomal compound within its series, although it remained less potent than the standard drug suramin.[11][12] The biological effect is influenced by factors such as the stereochemistry at the 2-position and the nature of the amino substitution.[13]
Applications in Central Nervous System (CNS) Disorders
The rigid bicyclic framework is an ideal template for designing ligands that target CNS receptors with high specificity.[1] The defined spatial arrangement of functional groups allows for precise interaction with the binding pockets of receptors and enzymes implicated in neurodegenerative diseases.[1][14]
While extensive clinical data is still emerging, preclinical studies suggest potential applications in:
-
Neurodegenerative Diseases : As scaffolds for protein kinase inhibitors.[1]
-
Amino Acid Transport : Certain derivatives, like 2-amino-bicyclo[2.2.2]octane-2-carboxylic acid, have been shown to selectively affect the levels of neutral amino acids in the cerebral cortex.[4]
Experimental Protocols & Methodologies
The development of these bioactive compounds relies on robust synthetic and analytical methods.
Protocol 1: General Synthesis of a Bicyclic β-Amino Acid Derivative
This protocol outlines a representative synthesis, such as that for enantiomers of 3-aminobicyclo[2.2.2]octane-2-carboxylic acid, which often serves as a foundational block.[15]
Objective: To synthesize and resolve a chiral aminobicyclo[2.2.2]octane carboxylic acid.
Methodology:
-
Diels-Alder Cycloaddition: The bicyclic core is typically formed via a Diels-Alder reaction between a suitable diene and dienophile to construct the bicyclo[2.2.2]oct-5-ene skeleton.
-
Esterification: The resulting carboxylic acid is converted to its corresponding ester (e.g., ethyl or methyl ester) to facilitate purification and subsequent reactions.
-
Resolution of Enantiomers: The racemic ester is resolved using a chiral acid, such as O,O'-dibenzoyltartaric acid, through diastereomeric salt formation and fractional crystallization. This step is critical, as biological activity is often stereospecific.[7]
-
Isomerization & Hydrogenation: The separated diastereomers can be subjected to isomerization to achieve the desired cis or trans configuration, followed by hydrogenation (e.g., using Pd/C catalyst) to saturate the double bond of the octene ring, yielding the octane core.[15]
-
Hydrolysis: The final step involves the hydrolysis of the ester group, typically under acidic or basic conditions, to yield the target β-amino acid.[15]
-
Structural Verification: The stereochemistry and relative configuration of the final products are confirmed using NMR spectroscopy (analyzing 3J(H,H) coupling constants) and X-ray crystallography.[15]
Diagram 2: Synthetic Workflow for Bicyclic Amino Acids This diagram visualizes the key stages in the synthesis and purification of chiral aminobicyclo[2.2.2]octane derivatives.
Caption: A generalized workflow for the synthesis of aminobicyclo[2.2.2]octane cores.
Protocol 2: In Vitro Antiviral Cell Protection Assay
Objective: To determine the 50% effective concentration (EC50) of a test compound against the influenza virus.
Rationale: This assay measures the ability of a compound to protect host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) from virus-induced cell death. It is a fundamental screening method in antiviral drug discovery.[8]
Methodology:
-
Cell Seeding: Seed MDCK cells into 96-well microplates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the aminobicyclo[2.2.2]octane test compound in an appropriate cell culture medium.
-
Infection and Treatment: Remove the growth medium from the cells. Add the diluted test compounds to the wells, followed by a predetermined amount of influenza A virus (e.g., A/PR/8/34 strain).[8] Include positive (virus only, no compound) and negative (cells only, no virus) controls.
-
Incubation: Incubate the plates for a period sufficient to allow for multiple rounds of viral replication and cell death in the control wells (typically 48-72 hours).[8]
-
Viability Assessment: Quantify cell viability using a colorimetric assay such as MTT or MTS, which measures mitochondrial metabolic activity. The absorbance is directly proportional to the number of living cells.
-
Data Analysis: Plot the percentage of cell protection against the compound concentration. The EC50 value is calculated as the concentration of the compound that results in 50% protection of the cells from virus-induced death.
Future Directions and Conclusion
The aminobicyclo[2.2.2]octane scaffold is a proven platform for the development of potent and selective bioactive molecules. Its rigid structure provides a foundation for rational drug design, leading to compounds with diverse therapeutic applications.
Future research will likely focus on:
-
Expanding Therapeutic Targets: Exploring derivatives against new targets, including different viral proteins, bacterial enzymes, and cancer-related kinases.
-
Asymmetric Catalysis: Utilizing the inherent chirality of these scaffolds to design novel and efficient asymmetric catalysts for organic synthesis.[2][3][7]
-
Peptidomimetics: Incorporating these constrained amino acids into peptide structures to create foldamers with enhanced metabolic stability and defined secondary structures.[2][7]
References
- 1. Bicyclo[2.2.2]octane-1-carboxylic acid | 699-55-8 | Benchchem [benchchem.com]
- 2. 1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid and Derivatives As Chiral Constrained Bridged Scaffolds for Foldamers and Chiral Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Non-nucleoside structured compounds with antiviral activity—past 10 years (2010–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride (1630906-99-8) for sale [vulcanchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of new esters and oximes with 4-aminobicyclo[2.2.2]octane structure and evaluation of their antitrypanosomal and antiplasmodial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b. rhodesiense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Buy 4-((Benzyloxycarbonyl)(methyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid | 2231674-24-9 [smolecule.com]
- 15. mdpi.com [mdpi.com]
4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride mechanism of action
An In-depth Technical Guide to the Putative Mechanism of Action of 4-Aminobicyclo[2.2.2]octan-1-ol Hydrochloride
Abstract
This compound is a rigid, saturated bicyclic amine derivative. While direct pharmacological studies on this specific molecule are not extensively published, its core structure is a key pharmacophore in compounds targeting the α7 nicotinic acetylcholine receptor (α7 nAChR). This guide synthesizes information from structurally related modulators to postulate the mechanism of action for 4-aminobicyclo[2.2.2]octan-1-ol, framing it as a putative positive allosteric modulator (PAM) of the α7 nAChR. We will explore the structure and function of the α7 nAChR, the molecular interactions underpinning positive allosteric modulation, the downstream signaling consequences, and the experimental workflows required to validate this hypothesis. This document is intended for researchers, scientists, and drug development professionals seeking to understand or investigate compounds built upon this valuable scaffold.
Introduction: The Bicyclo[2.2.2]octane Scaffold and its Significance
The bicyclo[2.2.2]octane ring system provides a conformationally constrained, three-dimensional structure that is highly valuable in medicinal chemistry. Its rigidity allows for precise orientation of functional groups, reducing the entropic penalty of binding to a biological target and often leading to higher affinity and selectivity. The derivative, 4-aminobicyclo[2.2.2]octan-1-ol, places an amino group and a hydroxyl group at the bridgehead positions, creating specific vectors for hydrogen bonding and potential ionic interactions.
While this compound is used as a synthetic building block[1], its structural similarity to known neuromodulators strongly suggests a primary pharmacological target: the α7 nicotinic acetylcholine receptor.
The α7 Nicotinic Acetylcholine Receptor (α7 nAChR): A Key Neuromodulatory Hub
The α7 nAChR is a ligand-gated ion channel belonging to the Cys-loop superfamily.[2] It is unique among nAChRs in that it is a homopentamer, composed of five identical α7 subunits arranged around a central ion pore.[2][3]
Key Characteristics of the α7 nAChR:
-
Widespread Distribution: Found extensively in the central nervous system (CNS), particularly in the hippocampus and cerebral cortex, as well as in peripheral neurons and non-neuronal cells like immune cells (macrophages), microglia, and astrocytes.[2][4]
-
High Calcium Permeability: Compared to other nAChRs, the α7 receptor channel is highly permeable to calcium ions (Ca²⁺).[5] This allows it to directly influence intracellular calcium levels, triggering a host of downstream signaling cascades beyond simple membrane depolarization.[5][6]
-
Rapid Desensitization: Upon binding to an agonist like acetylcholine (ACh), the α7 nAChR activates but then very rapidly enters a desensitized (closed and non-responsive) state, typically within milliseconds.[5] This intrinsic property limits the duration of the signal and is a key feature targeted by allosteric modulators.
-
Physiological Roles: The α7 nAChR is a critical player in cognitive functions such as learning and memory, attention, and synaptic plasticity.[2][7] It is also a key component of the "cholinergic anti-inflammatory pathway," where its activation on immune cells can suppress the production of pro-inflammatory cytokines.[4][7]
Given its roles in cognition and inflammation, the α7 nAChR is a major therapeutic target for neurological and inflammatory disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and sepsis.[4][7][8]
Postulated Mechanism of Action: Positive Allosteric Modulation of the α7 nAChR
We hypothesize that this compound acts as a Type II Positive Allosteric Modulator (PAM) of the α7 nAChR.
An orthosteric agonist (like acetylcholine) binds to the primary neurotransmitter binding site at the interface between subunits. In contrast, an allosteric modulator binds to a distinct site on the receptor. PAMs enhance the receptor's response to the orthosteric agonist.[5]
There are two main types of α7 PAMs:
-
Type I PAMs: Primarily increase the peak current response to an agonist with minimal effect on desensitization.
-
Type II PAMs: Dramatically reduce the receptor's rapid desensitization, prolonging channel opening and ion flux in the presence of an agonist.[6][9]
The proposed mechanism for 4-aminobicyclo[2.2.2]octan-1-ol as a Type II PAM involves binding to a transmembrane allosteric site. This binding event is thought to stabilize the open conformation of the channel, effectively overriding the rapid desensitization process. This action doesn't activate the receptor directly but amplifies the effect of endogenous agonists like acetylcholine or choline.[9] This offers a significant therapeutic advantage: it enhances physiological signaling only when and where the endogenous agonist is present, potentially reducing off-target effects associated with persistent, direct agonism.[7]
Logical Flow of Allosteric Modulation
Caption: Logical workflow of α7 nAChR positive allosteric modulation.
Downstream Signaling Pathways
By preventing desensitization and enhancing Ca²⁺ influx, a PAM like 4-aminobicyclo[2.2.2]octan-1-ol would potentiate the downstream signaling cascades mediated by the α7 nAChR.
A. Direct Ionotropic Effects
The primary event is the influx of cations, predominantly Ca²⁺, through the prolonged opening of the receptor's channel. This leads to localized membrane depolarization and can trigger calcium-induced calcium release (CICR) from intracellular stores like the endoplasmic reticulum, further amplifying the calcium signal.[2]
B. Metabotropic-like Signaling Cascades
The sustained increase in intracellular calcium and direct protein-protein interactions activate several key signaling pathways:
-
JAK2-STAT3 Pathway: The α7 nAChR can physically associate with Janus kinase 2 (JAK2).[2][4] Receptor activation leads to JAK2 phosphorylation, which in turn phosphorylates the Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 translocates to the nucleus, where it upregulates the expression of anti-inflammatory and anti-apoptotic genes (e.g., Bcl-2).[7] This is the core of the cholinergic anti-inflammatory pathway.
-
PI3K-Akt Pathway: Phosphoinositide 3-kinase (PI3K) can also be activated downstream of α7, leading to the phosphorylation and activation of the protein kinase Akt. The PI3K-Akt pathway is a central regulator of cell survival, proliferation, and growth.
References
- 1. US20210155606A1 - Aminopyridine derivatives and their use as selective alk-2 inhibitors - Google Patents [patents.google.com]
- 2. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 3. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 4. Molecular function of α7 nicotinic receptors as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The α7 nicotinic acetylcholine receptor function in hippocampal neurons is regulated by the lipid composition of the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A positive allosteric modulator of α7 nAChRs augments neuroprotective effects of endogenous nicotinic agonists in cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 4-Aminobicyclo[2.2.2]octan-1-ol Hydrochloride in Modern Drug Discovery: A Technical Guide
Introduction: Embracing Three-Dimensionality in Drug Design
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is paramount. Historically, medicinal chemistry has been dominated by flat, aromatic structures. However, the limitations of such "flatland" chemistry, including poor solubility, off-target effects, and metabolic instability, have become increasingly apparent.[1] This has catalyzed a shift towards the exploration of three-dimensional (3D) molecular scaffolds that can better mimic the complex topographies of biological targets.
The bicyclo[2.2.2]octane (BCO) framework has emerged as a particularly compelling 3D bioisostere for the commonly employed para-phenyl ring.[1] Its rigid, cage-like structure offers a similar exit vector for substituents as a p-phenyl group but with a significantly higher fraction of sp³-hybridized carbons. This fundamental difference imparts a range of desirable physicochemical properties, including improved aqueous solubility and the potential for enhanced target engagement through novel spatial interactions.[1] This guide delves into the potential therapeutic applications of a key derivative of this scaffold, 4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride, with a primary focus on its role in the development of next-generation kinase inhibitors.
Core Application: A Novel Scaffold for Selective ALK-2 Inhibition
A significant and promising application of this compound is its use as a pivotal building block in the synthesis of selective inhibitors of Activin receptor-like kinase-2 (ALK-2), also known as ACVR1.[2] ALK-2 is a transmembrane serine/threonine kinase that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway.[2] Dysregulation of ALK-2 activity is the genetic driver of fibrodysplasia ossificans progressiva (FOP), a rare and devastating genetic disorder characterized by the progressive formation of bone in soft tissues.[2]
The ALK-2 Signaling Pathway and the Rationale for Inhibition
The canonical ALK-2 signaling cascade is initiated by the binding of a BMP ligand to a type II BMP receptor, which in turn recruits and phosphorylates a type I receptor, such as ALK-2. The activated ALK-2 then phosphorylates intracellular SMAD proteins (SMAD1, SMAD5, SMAD8), which form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes involved in osteogenesis. In FOP, a gain-of-function mutation in the ALK-2 gene leads to aberrant and ligand-independent activation of this pathway, resulting in uncontrolled bone formation.
Figure 1: Simplified ALK-2 Signaling Pathway. Activation of the ALK-2 receptor by BMP ligands leads to the phosphorylation of R-SMADs, which then complex with SMAD4 and translocate to the nucleus to initiate gene transcription related to bone formation.
The therapeutic strategy for FOP is centered on the direct inhibition of the overactive ALK-2 kinase. This requires the development of small molecules that can bind to the ATP-binding pocket of ALK-2 with high affinity and selectivity, thereby preventing the phosphorylation of downstream SMAD proteins.
The Role of the Bicyclo[2.2.2]octane Core in ALK-2 Inhibitor Design
The incorporation of the 4-aminobicyclo[2.2.2]octan-1-ol moiety into ALK-2 inhibitors is a deliberate design choice aimed at optimizing the drug-like properties of the molecule. The rigid BCO core serves as a non-planar, saturated scaffold that can project substituents into specific regions of the kinase ATP-binding site. This 3D geometry can lead to:
-
Enhanced Selectivity: The precise spatial arrangement of functional groups can favor binding to ALK-2 over other closely related kinases, reducing the potential for off-target effects.
-
Improved Physicochemical Properties: The high sp³ character of the BCO scaffold generally leads to increased aqueous solubility and reduced lipophilicity compared to flat aromatic rings, which can translate to better pharmacokinetic profiles.[1]
-
Novel Intellectual Property: The use of such a scaffold provides a clear path to novel chemical entities with strong patent protection.
Experimental Protocols
Synthesis of a BCO-Containing ALK-2 Inhibitor Precursor
The following is a representative synthetic step, adapted from patent literature, illustrating the incorporation of this compound into a nicotinamide-based ALK-2 inhibitor.[2]
Objective: To couple a carboxylic acid intermediate with 4-aminobicyclo[2.2.2]octan-1-ol to form the final amide product.
Materials:
-
2-amino-5-(4-((1R,5S)-3-(tetrahydro-2H-pyran-4-yl)-3-azabicyclo[3.1.0]hexan-1-yl)phenyl)nicotinic acid (Intermediate 1)
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
N-methylmorpholine (NMM)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Nitrogen atmosphere
-
Standard glassware and magnetic stirrer
Procedure:
-
To a solution of Intermediate 1 (1.0 eq) in anhydrous DMF, add this compound (1.5 eq).
-
Add N-methylmorpholine (2.5 eq) to the reaction mixture at room temperature to act as a base.
-
Under a nitrogen atmosphere, add HATU (1.5 eq) portion-wise to the stirring solution. The HATU acts as a peptide coupling agent to facilitate amide bond formation.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring progress by LC-MS.
-
Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography to yield the desired amide.
Causality Behind Experimental Choices:
-
HATU/NMM: This is a standard, highly efficient coupling system for amide bond formation, known for its fast reaction times and minimal side products. NMM is used as a non-nucleophilic base to deprotonate the carboxylic acid and the amine hydrochloride salt.
-
Anhydrous DMF: A polar aprotic solvent is required to dissolve the reactants and facilitate the reaction without participating in it.
-
Nitrogen Atmosphere: This prevents the degradation of the HATU reagent by atmospheric moisture.
References
A Technical Guide to 4-Aminobicyclo[2.2.2]octan-1-ol Hydrochloride: Synthesis, Quality Control, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Bicyclo[2.2.2]octane Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. The bicyclo[2.2.2]octane core, a rigid and sterically defined framework, has emerged as a compelling bioisostere for aromatic and heteroaromatic rings. Its saturated, non-planar structure allows for the exploration of chemical space inaccessible to traditional flat aromatic systems, offering unique opportunities to enhance drug-target interactions, improve pharmacokinetic properties, and circumvent known resistance mechanisms. 4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride, a key derivative of this scaffold, presents a versatile building block for the synthesis of innovative therapeutic agents. This guide provides a comprehensive technical overview of its synthesis, quality control, and applications, with a focus on its potential in antiprotozoal drug discovery.
Synthesis and Manufacturing: A Pathway to a Privileged Scaffold
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure stereochemical purity and high yields. While specific proprietary methods may vary between manufacturers, a general and plausible synthetic route can be conceptualized from the broader literature on bicyclo[2.2.2]octane chemistry. A representative synthetic workflow is outlined below.
Figure 1: A generalized workflow for the synthesis of this compound.
Representative Synthetic Protocol:
A plausible, albeit generalized, synthetic protocol can be described as follows:
-
Diels-Alder Cycloaddition: The bicyclo[2.2.2]octane core is typically constructed via a Diels-Alder reaction between a suitable 1,3-cyclohexadiene derivative and a dienophile. The choice of starting materials is crucial for introducing the necessary functionalities at the bridgehead and other positions.
-
Functional Group Interconversion: The resulting cycloadduct undergoes a series of functional group manipulations to introduce the amino and hydroxyl precursors. This may involve epoxidation, ring-opening, and the introduction of a protected amine.
-
Reduction and Deprotection: The precursors are then reduced to the corresponding alcohol and the protecting group on the amine is removed.
-
Salt Formation: The free base of 4-aminobicyclo[2.2.2]octan-1-ol is then treated with hydrochloric acid in a suitable solvent to form the hydrochloride salt.
-
Purification: The final product is purified by recrystallization to achieve the desired level of purity.
Quality Control and Analytical Validation: Ensuring Purity and Identity
For any chemical entity intended for research and drug development, rigorous quality control is non-negotiable. The identity, purity, and stability of this compound must be unequivocally established.
Key Quality Control Parameters:
| Parameter | Method | Typical Specification |
| Appearance | Visual Inspection | White to off-white solid |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to the structure |
| Purity | HPLC/UPLC | ≥98% |
| Solubility | Visual Inspection | Soluble in water |
| Water Content | Karl Fischer Titration | ≤0.5% |
| Residual Solvents | GC-HS | Conforms to ICH guidelines |
Representative Analytical Protocols:
High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
A general reversed-phase HPLC method can be employed for the purity analysis of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:
¹H and ¹³C NMR are indispensable for confirming the chemical structure. While specific chemical shifts can vary slightly based on the solvent and instrument, the expected spectral features for the bicyclo[2.2.2]octane core and the functional groups should be present.
Applications in Drug Discovery and Development: A Focus on Antiprotozoal Agents
The unique three-dimensional structure of the 4-aminobicyclo[2.2.2]octane scaffold has made it an attractive starting point for the design of novel therapeutic agents, particularly in the field of infectious diseases. Research has shown that derivatives of this scaffold possess significant activity against protozoan parasites such as Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei rhodesiense (the causative agent of African trypanosomiasis).[1][2]
The rigid bicyclic core is thought to orient the amino and other functional groups in a precise manner, allowing for high-affinity interactions with parasitic targets that may differ from those in the human host, thereby providing a basis for selective toxicity.
Figure 2: A conceptual diagram of the potential mechanism of action for 4-aminobicyclo[2.2.2]octane derivatives as antiprotozoal agents.
While the exact molecular targets are still under investigation for many of these compounds, the structure-activity relationship studies suggest that the bicyclo[2.2.2]octane core acts as a rigid scaffold to present pharmacophoric elements in a defined spatial orientation, leading to potent inhibition of essential parasitic processes.
Suppliers and Manufacturers
A number of chemical suppliers and manufacturers offer this compound for research and development purposes. The following table provides a non-exhaustive list of potential sources. It is recommended to request a certificate of analysis (CoA) from any supplier to verify the quality of the material.
| Supplier/Manufacturer | Website |
| Biosynth | --INVALID-LINK-- |
| Apollo Scientific | --INVALID-LINK-- |
| BLDpharm | --INVALID-LINK-- |
| Synthonix | --INVALID-LINK-- |
| Sigma-Aldrich | --INVALID-LINK-- |
| Ambeed | --INVALID-LINK-- |
| ChemicalBook | --INVALID-LINK-- |
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its rigid, three-dimensional structure provides a unique platform for the design of novel therapeutic agents with improved potency and selectivity. The demonstrated antiprotozoal activity of its derivatives highlights the potential of this scaffold in addressing unmet medical needs in infectious diseases. As our understanding of its synthesis, properties, and biological activities continues to grow, we can expect to see the emergence of new and innovative drug candidates based on this privileged structural motif.
References
An In-Depth Technical Guide to 4-Aminobicyclo[2.2.2]octan-1-ol Hydrochloride: A Key Scaffold in Modern Drug Discovery
Introduction: The Enduring Significance of the Bicyclo[2.2.2]octane Scaffold in Medicinal Chemistry
The bicyclo[2.2.2]octane framework, a rigid and sterically defined three-dimensional structure, has emerged as a privileged scaffold in the design of novel therapeutics. Its inherent conformational rigidity allows for the precise spatial orientation of pharmacophoric elements, a critical factor in achieving high-affinity and selective interactions with biological targets. This structural constraint minimizes the entropic penalty upon binding, often leading to enhanced potency. Furthermore, the saturated, sp³-rich nature of the bicyclo[2.2.2]octane core imparts favorable physicochemical properties, such as improved metabolic stability and reduced off-target toxicity, which are highly desirable in modern drug development.
This guide provides a comprehensive technical review of 4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride, a key derivative of this important scaffold. We will delve into its synthesis, exploring the strategic considerations behind a plausible and efficient synthetic route. Moreover, we will examine its application as a versatile building block in the synthesis of complex, biologically active molecules, supported by a detailed experimental protocol from the patent literature. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their research endeavors.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and formulation. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1403864-74-3 | [1] |
| Molecular Formula | C₈H₁₆ClNO | [1] |
| Molecular Weight | 177.67 g/mol | [1] |
| Appearance | White to off-white solid | Commercially available data |
| Solubility | Soluble in water and polar organic solvents such as methanol and DMSO. | Inferred from its salt form and common laboratory practice. |
| Storage | Store in a cool, dry place, away from incompatible materials. Keep container tightly closed. | General laboratory best practices. |
Strategic Synthesis of this compound
While this compound is commercially available, understanding its synthesis provides valuable insights into its chemistry and potential impurities. A direct, detailed, and publicly available synthesis protocol for this specific molecule is not readily found in a single source. However, based on established organic chemistry principles and published syntheses of related bicyclo[2.2.2]octane derivatives, a robust and logical synthetic pathway can be proposed. This proposed route commences from the readily accessible bicyclo[2.2.2]octane-1,4-diol or its mono-acetylated derivative, 4-acetoxybicyclo[2.2.2]octan-1-ol.[2][3][4]
The overarching strategy involves the conversion of one of the bridgehead hydroxyl groups into a suitable leaving group, followed by nucleophilic substitution with an azide, and subsequent reduction to the desired primary amine. The final step involves the formation of the hydrochloride salt.
Caption: Proposed synthetic pathway for this compound.
Detailed Proposed Experimental Protocol:
Step 1: Monomesylation of Bicyclo[2.2.2]octane-1,4-diol
The selective activation of one hydroxyl group in a symmetric diol is a common challenge. In this case, statistical monomesylation can be achieved by using a slight excess of the diol relative to the mesyl chloride.
-
Procedure: To a solution of bicyclo[2.2.2]octane-1,4-diol (1.2 equivalents) in anhydrous pyridine at 0 °C is added methanesulfonyl chloride (1.0 equivalent) dropwise. The reaction mixture is stirred at 0 °C for 4-6 hours and then allowed to warm to room temperature overnight. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is poured into ice-water and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous copper sulfate solution to remove pyridine, followed by brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 4-hydroxybicyclo[2.2.2]octan-1-yl methanesulfonate. This intermediate is often used in the next step without further purification.
Causality: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction. The use of low temperatures helps to control the reactivity of the mesyl chloride and improve the selectivity for monomesylation.
Step 2: Azide Displacement
The mesylate is an excellent leaving group, readily displaced by the azide nucleophile in an Sₙ2 reaction.
-
Procedure: The crude 4-hydroxybicyclo[2.2.2]octan-1-yl methanesulfonate from the previous step is dissolved in anhydrous dimethylformamide (DMF). Sodium azide (1.5 equivalents) is added, and the mixture is heated to 80-100 °C for 12-24 hours. The progress of the reaction is monitored by TLC. After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford 4-azidobicyclo[2.2.2]octan-1-ol.
Causality: DMF is a polar aprotic solvent that effectively solvates the sodium cation, leaving the azide anion more nucleophilic and facilitating the displacement reaction. The elevated temperature is necessary to overcome the activation energy of the Sₙ2 reaction at the sterically hindered bridgehead position.
Step 3: Reduction of the Azide to the Amine
The azide group is a versatile precursor to a primary amine and can be reduced under various conditions. Catalytic hydrogenation is often preferred for its clean reaction profile.
-
Procedure: 4-Azidobicyclo[2.2.2]octan-1-ol is dissolved in methanol or ethanol. A catalytic amount of 10% palladium on carbon (Pd/C) is added. The reaction vessel is purged with hydrogen gas and stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours. The reaction is monitored by TLC or by the disappearance of the characteristic azide stretch in the IR spectrum (~2100 cm⁻¹). Upon completion, the catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield 4-aminobicyclo[2.2.2]octan-1-ol as the free base.
Causality: Palladium on carbon is a highly effective catalyst for the reduction of azides to amines using hydrogen gas. The reaction proceeds via the formation of a nitrene intermediate which is further reduced. This method is generally high-yielding and avoids the use of metal hydride reducing agents which can be more difficult to handle on a large scale.
Step 4: Formation of the Hydrochloride Salt
The final step involves the conversion of the free amine to its more stable and crystalline hydrochloride salt.
-
Procedure: The crude 4-aminobicyclo[2.2.2]octan-1-ol is dissolved in a minimal amount of a suitable solvent such as diethyl ether or methanol. A solution of hydrogen chloride in diethyl ether or dioxane (e.g., 2 M) is added dropwise with stirring until the precipitation of the hydrochloride salt is complete. The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.
Causality: The hydrochloride salt is typically a crystalline solid that is easier to handle, purify, and store compared to the often-oily or low-melting free amine. The salt form also enhances the compound's stability and water solubility.
Applications in Drug Development: A Versatile Building Block
The rigid bicyclo[2.2.2]octane core of this compound makes it an attractive building block for introducing a defined three-dimensional element into drug candidates. The primary amine and hydroxyl functionalities serve as convenient handles for further chemical elaboration, allowing for its incorporation into a wide range of molecular architectures.
Derivatives of 4-aminobicyclo[2.2.2]octane have shown promise in various therapeutic areas. For instance, they have been investigated for their antiprotozoal activities, including efficacy against Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei rhodesiense (the causative agent of African trypanosomiasis).[4][5][6] Dihydroxylated derivatives of a related compound, 4-aminobicyclo[2.2.2]octane-1-carboxylic acid, have been utilized as scaffolds for the development of antiviral agents.
A notable application of this compound is as a key intermediate in the synthesis of inhibitors of endosomal Toll-like receptors (TLRs), which are implicated in autoimmune diseases.[7] The following experimental protocol, adapted from the patent literature, illustrates its use in an amide coupling reaction.
Experimental Protocol: Amide Coupling with this compound
This protocol describes the coupling of this compound with a carboxylic acid to form a more complex amide, a common transformation in medicinal chemistry.
Caption: Workflow for the amide coupling of this compound.
-
Procedure: To a solution of the desired carboxylic acid (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) is added N-methylmorpholine (2.0 equivalents) followed by HATU (1.2 equivalents) under a nitrogen atmosphere at room temperature. The reaction mixture is stirred for 2-4 hours. The progress of the reaction is monitored by LC-MS. Upon completion, the reaction mixture is diluted with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired amide.[2]
Causality and Self-Validation:
-
N-methylmorpholine: This tertiary amine base is crucial for two reasons. First, it neutralizes the hydrochloride salt of the starting amine, liberating the free amine for the nucleophilic attack. Second, it neutralizes the acid generated during the activation of the carboxylic acid by HATU.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is a highly efficient peptide coupling reagent. It activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. The use of HATU minimizes side reactions and often leads to high yields of the desired amide.
-
DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents, facilitating the reaction.
-
Workup: The aqueous sodium bicarbonate wash is essential to remove any unreacted carboxylic acid and acidic byproducts. The brine wash removes residual water from the organic layer.
-
Purification: Column chromatography is a standard and effective method for purifying the final product from any remaining starting materials, reagents, or byproducts. The self-validating nature of this protocol lies in the clear and distinct separation of the product from the starting materials and reagents during the workup and purification, which can be readily monitored by analytical techniques such as TLC and LC-MS.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its rigid, three-dimensional structure provides a unique platform for the design of novel therapeutic agents with improved pharmacological properties. While its direct synthesis is not widely published in a single, comprehensive source, a scientifically sound and efficient synthetic route can be readily devised from common starting materials. Its application in the synthesis of complex molecules, as demonstrated in the patent literature, underscores its importance to drug discovery programs. As the demand for novel, sp³-rich scaffolds continues to grow, we anticipate that this compound and its derivatives will play an increasingly significant role in the development of the next generation of medicines.
References
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. US10633315B2 - Synthesis of bicyclo[2.2.2]octanes - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of new esters and oximes with 4-aminobicyclo[2.2.2]octane structure and evaluation of their antitrypanosomal and antiplasmodial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 4-Aminobicyclo[2.2.2]octan-1-ol Hydrochloride
Introduction: The Significance of Rigid Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the spatial arrangement of functional groups is paramount to achieving high-affinity and selective interactions with biological targets. Rigid molecular scaffolds, which restrict conformational flexibility, are invaluable tools for designing potent therapeutics. The bicyclo[2.2.2]octane framework serves as a quintessential example of a non-aromatic, rigid bioisostere for phenyl rings, offering a three-dimensional vector space for substituents while improving physicochemical properties such as solubility and metabolic stability.[1][2] Derivatives of this scaffold are integral to the development of novel agents, including inhibitors of the M2 ion channel of the influenza A virus and other bioactive compounds.[3]
4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride is a key building block that presents amino and hydroxyl functionalities at the bridgehead positions. This specific arrangement provides a well-defined exit vector for further chemical elaboration, making it a highly desirable intermediate for constructing complex lead compounds in drug development programs. This application note provides a comprehensive, step-by-step protocol for the synthesis of this valuable intermediate, starting from the commercially available 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid.[4][5] The synthetic strategy is built upon a robust sequence of a protecting group introduction, a modified Curtius rearrangement, and a final deprotection step to yield the target compound.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via a three-step sequence from 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid. The pathway involves the protection of the tertiary alcohol, conversion of the carboxylic acid to a Boc-protected amine via a Curtius rearrangement, and subsequent deprotection under acidic conditions.
Caption: Figure 1: Overall Synthetic Pathway
Materials and Equipment
Reagents and Solvents
All reagents should be of ACS grade or higher and used as received unless otherwise noted. Anhydrous solvents are critical for Steps 1 and 2.
| Reagent | Acronym/Formula | Supplier | Grade |
| 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid | C₉H₁₄O₃ | Commercial | >97% |
| tert-Butyldimethylsilyl chloride | TBDMSCl | Commercial | >98% |
| Imidazole | C₃H₄N₂ | Commercial | >99% |
| Diphenylphosphoryl azide | DPPA | Commercial | >97% |
| Triethylamine | Et₃N | Commercial | >99.5%, Anhydrous |
| tert-Butanol | t-BuOH | Commercial | >99.5%, Anhydrous |
| Hydrogen Chloride Solution (4.0 M in Dioxane) | HCl | Commercial | 4.0 M |
| Dichloromethane | DCM | Commercial | Anhydrous |
| N,N-Dimethylformamide | DMF | Commercial | Anhydrous |
| Toluene | - | Commercial | Anhydrous |
| Ethyl Acetate | EtOAc | Commercial | ACS Grade |
| Hexanes | - | Commercial | ACS Grade |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | Lab Prepared | - |
| Brine | NaCl(aq) | Lab Prepared | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | Commercial | - |
| Diethyl Ether | Et₂O | Commercial | ACS Grade |
Equipment
-
Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)
-
Magnetic stirrer with heating mantle and thermocouple
-
Rotary evaporator
-
High-vacuum pump
-
Inert atmosphere setup (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash column chromatography system
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Mass Spectrometer (MS)
Detailed Experimental Protocol
Step 1: Synthesis of 4-((tert-butyldimethylsilyl)oxy)bicyclo[2.2.2]octane-1-carboxylic acid (Intermediate 1)
Causality: The tertiary alcohol of the starting material must be protected to prevent its reaction with diphenylphosphoryl azide (DPPA) in the subsequent step. A tert-butyldimethylsilyl (TBDMS) ether is chosen for its stability under the basic conditions of the Curtius rearrangement and its lability under the acidic conditions used for the final deprotection.[6][7] Imidazole is used as a mild base to activate the silyl chloride and scavenge the HCl byproduct.[8]
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂), add 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid (10.0 g, 58.7 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF, 100 mL) and stir until the solid is fully dissolved.
-
Add imidazole (8.8 g, 129 mmol, 2.2 equiv) to the solution and stir for 10 minutes at room temperature.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 9.7 g, 64.6 mmol, 1.1 equiv) portion-wise over 15 minutes. A mild exotherm may be observed.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction for completion by TLC (Eluent: 30% Ethyl Acetate in Hexanes). The product spot should be significantly less polar than the starting material.
-
Upon completion, carefully pour the reaction mixture into a 1 L separatory funnel containing 300 mL of cold water and 200 mL of diethyl ether.
-
Extract the aqueous layer with diethyl ether (2 x 150 mL).
-
Combine the organic layers and wash with water (3 x 100 mL) and then brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a crude oil or solid.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution from 5% to 25% ethyl acetate in hexanes) to afford the TBDMS-protected acid as a white solid.
Step 2: Synthesis of tert-butyl (4-((tert-butyldimethylsilyl)oxy)bicyclo[2.2.2]octan-1-yl)carbamate (Intermediate 2)
Causality: This step achieves the critical conversion of the carboxylic acid to the amine. The Curtius rearrangement is a reliable method for this transformation.[9][10] Using DPPA allows for the in situ formation of the acyl azide from the carboxylic acid, which is safer than isolating the potentially explosive acyl azide intermediate.[11][12] The rearrangement is conducted in the presence of tert-butanol, which traps the intermediate isocyanate to directly form the stable and easily handled Boc-protected amine.[13][14][15]
Procedure:
-
To a flame-dried 500 mL round-bottom flask equipped with a reflux condenser under an inert atmosphere (N₂), add the TBDMS-protected acid from Step 1 (assuming 15.0 g, 52.7 mmol).
-
Add anhydrous toluene (200 mL), anhydrous tert-butanol (50 mL), and triethylamine (11.0 mL, 79.1 mmol, 1.5 equiv).
-
Stir the solution and add diphenylphosphoryl azide (DPPA, 12.5 mL, 58.0 mmol, 1.1 equiv) dropwise at room temperature over 20 minutes. Caution: DPPA is toxic and potentially explosive upon heating. Handle in a well-ventilated fume hood.
-
Slowly heat the reaction mixture to 90 °C using an oil bath. Vigorous evolution of N₂ gas will be observed. Maintain this temperature for 4 hours after gas evolution ceases.
-
Monitor the reaction by TLC (Eluent: 10% Ethyl Acetate in Hexanes), observing the disappearance of the starting acid and the formation of a new, less polar product.
-
Cool the reaction mixture to room temperature and carefully concentrate under reduced pressure to remove the bulk of the solvents.
-
Dissolve the residue in ethyl acetate (250 mL) and wash with saturated aqueous NaHCO₃ (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude Boc-protected amine.
-
Purify the product by flash column chromatography (silica gel, gradient elution from 2% to 10% ethyl acetate in hexanes) to obtain the pure product as a white solid or viscous oil.
Step 3: Synthesis of this compound (Final Product)
Causality: The final step involves the removal of both protecting groups. A strong acid is required to cleave the Boc carbamate and the TBDMS ether.[16] A 4M solution of HCl in dioxane is an excellent choice as it efficiently removes both groups and directly precipitates the desired product as its hydrochloride salt, simplifying purification.[17][18]
Procedure:
-
Dissolve the purified Boc-protected amine from Step 2 (assuming 15.0 g, 42.0 mmol) in a 250 mL round-bottom flask with minimal stirring.
-
At room temperature, add 4.0 M HCl in dioxane (105 mL, 420 mmol, 10 equiv) dropwise. Gas evolution (CO₂ and isobutylene) will be observed.
-
Stir the resulting slurry at room temperature for 3 hours.
-
Monitor the deprotection by TLC or LC-MS to confirm the disappearance of the starting material.
-
Upon completion, add diethyl ether (100 mL) to the slurry to ensure complete precipitation of the product.
-
Collect the white solid precipitate by vacuum filtration.
-
Wash the filter cake with cold diethyl ether (3 x 50 mL).
-
Dry the solid under high vacuum for 12 hours to yield this compound as a stable, white crystalline solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the structure and absence of protecting groups.
-
¹³C NMR: To confirm the number of unique carbons.
-
HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass of the free base.
-
FT-IR: To observe characteristic O-H and N-H stretches.
Process Workflow
Caption: Figure 2: Experimental Workflow
Safety Precautions
-
Diphenylphosphoryl azide (DPPA): DPPA is toxic upon inhalation and skin contact. It is also a potential explosive, especially when heated, and should be handled with extreme care in a chemical fume hood. Avoid friction and shock.
-
Anhydrous Solvents: Anhydrous solvents are flammable and moisture-sensitive. Handle under an inert atmosphere.
-
HCl in Dioxane: This solution is highly corrosive and toxic. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
A thorough risk assessment should be conducted before beginning any chemical synthesis.
References
- 1. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring [ouci.dntb.gov.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemscene.com [chemscene.com]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 10. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 11. Cutting edge of diphenyl phosphorazidate (DPPA) as a synthetic reagent – A fifty-year odyssey - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. orgsyn.org [orgsyn.org]
- 13. Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 17. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Boc Deprotection - HCl [commonorganicchemistry.com]
Synthesis of 4-Aminobicyclo[2.2.2]octanone: A Detailed Protocol and Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclo[2.2.2]octane scaffold is a rigid, three-dimensional molecular framework that has garnered significant interest in medicinal chemistry and materials science. Its well-defined and predictable geometry makes it an attractive building block for the design of novel therapeutic agents, ligands for catalysis, and functional materials. The introduction of functional groups at the bridgehead positions, such as an amino group and a ketone, as in 4-aminobicyclo[2.2.2]octanone, provides a versatile platform for further chemical modifications and the exploration of structure-activity relationships. This document provides a detailed experimental guide for the synthesis of 4-aminobicyclo[2.2.2]octanone, focusing on a robust and accessible synthetic route.
Strategic Overview of the Synthetic Pathway
While several synthetic routes to substituted bicyclo[2.2.2]octanes have been reported, a direct, one-pot synthesis of 4-aminobicyclo[2.2.2]octanone is not well-documented in the literature. The most prevalent methods often lead to the isomeric 4-aminobicyclo[2.2.2]octan-2-one.[1][2] Therefore, a multi-step synthetic approach is proposed, commencing from a readily available precursor, 4-aminobicyclo[2.2.2]octan-1-ol. This strategy involves a protection-oxidation-deprotection sequence, which offers a reliable and scalable method to access the target molecule.
The proposed synthetic workflow is as follows:
-
Protection of the Amino Group: The primary amino group of 4-aminobicyclo[2.2.2]octan-1-ol is first protected to prevent its oxidation in the subsequent step. The tert-butoxycarbonyl (Boc) group is chosen as the protecting group due to its stability under the planned oxidation conditions and its facile removal under acidic conditions.
-
Oxidation of the Hydroxyl Group: The secondary alcohol is then oxidized to the corresponding ketone using a mild and selective oxidizing agent. Swern oxidation is a suitable choice for this transformation as it is known to efficiently oxidize secondary alcohols to ketones without affecting other sensitive functional groups.
-
Deprotection of the Amino Group: Finally, the Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), to yield the desired 4-aminobicyclo[2.2.2]octanone as its salt, which can be neutralized to obtain the free amine.
Caption: Proposed synthetic workflow for 4-aminobicyclo[2.2.2]octanone.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Supplier | CAS Number | Notes |
| 4-Aminobicyclo[2.2.2]octan-1-ol | Commercially available | 72948-82-4 | Starting material |
| Di-tert-butyl dicarbonate (Boc₂O) | Standard supplier | 24424-99-5 | Reagent for Boc protection |
| Triethylamine (Et₃N) | Standard supplier | 121-44-8 | Base, distilled before use |
| Dichloromethane (DCM) | Standard supplier | 75-09-2 | Anhydrous, for reactions |
| Oxalyl chloride | Standard supplier | 79-37-8 | Reagent for Swern oxidation |
| Dimethyl sulfoxide (DMSO) | Standard supplier | 67-68-5 | Anhydrous, for Swern oxidation |
| Trifluoroacetic acid (TFA) | Standard supplier | 76-05-1 | Reagent for Boc deprotection |
| Sodium bicarbonate (NaHCO₃) | Standard supplier | 144-55-8 | For workup |
| Magnesium sulfate (MgSO₄) | Standard supplier | 7487-88-9 | Drying agent |
| Diethyl ether (Et₂O) | Standard supplier | 60-29-7 | For extraction |
| Ethyl acetate (EtOAc) | Standard supplier | 141-78-6 | For extraction and chromatography |
| Hexanes | Standard supplier | 110-54-3 | For chromatography |
| Silica gel | Standard supplier | 7631-86-9 | For column chromatography |
Part 1: Synthesis of tert-Butyl (4-hydroxybicyclo[2.2.2]octan-1-yl)carbamate (Boc-protected amino alcohol)
Rationale: The primary amine is protected as a Boc carbamate to prevent its reaction during the subsequent oxidation step. Triethylamine is used as a base to neutralize the acid generated during the reaction.
Procedure:
-
To a stirred solution of 4-aminobicyclo[2.2.2]octan-1-ol (1.0 g, 7.08 mmol) in anhydrous dichloromethane (30 mL) at 0 °C, add triethylamine (1.48 mL, 10.62 mmol).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.70 g, 7.79 mmol) in anhydrous dichloromethane (10 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 50% Ethyl acetate in Hexanes).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Eluent: 30-50% Ethyl acetate in Hexanes) to afford tert-butyl (4-hydroxybicyclo[2.2.2]octan-1-yl)carbamate as a white solid.
Part 2: Synthesis of tert-Butyl (4-oxobicyclo[2.2.2]octan-1-yl)carbamate (Boc-protected aminoketone)
Rationale: Swern oxidation is a reliable method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. It proceeds under mild conditions, which is advantageous for substrates with sensitive functional groups. The reaction involves the activation of DMSO with oxalyl chloride to form the Swern oxidant, which then reacts with the alcohol. A hindered base, such as triethylamine, is used to promote the elimination reaction that forms the ketone.
Procedure:
-
To a solution of oxalyl chloride (0.74 mL, 8.50 mmol) in anhydrous dichloromethane (20 mL) at -78 °C, add a solution of anhydrous dimethyl sulfoxide (1.21 mL, 17.0 mmol) in anhydrous dichloromethane (5 mL) dropwise, ensuring the temperature remains below -60 °C.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of tert-butyl (4-hydroxybicyclo[2.2.2]octan-1-yl)carbamate (1.7 g, 7.08 mmol) in anhydrous dichloromethane (10 mL) dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Stir the reaction for 1 hour at -78 °C.
-
Add triethylamine (4.93 mL, 35.4 mmol) to the reaction mixture and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water (20 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Eluent: 20-30% Ethyl acetate in Hexanes) to yield tert-butyl (4-oxobicyclo[2.2.2]octan-1-yl)carbamate as a white solid.
Part 3: Synthesis of 4-Aminobicyclo[2.2.2]octanone (Final Product)
Rationale: The Boc protecting group is readily cleaved under acidic conditions. Trifluoroacetic acid is a common reagent for this purpose, as it is volatile and can be easily removed after the reaction is complete.
Procedure:
-
Dissolve tert-butyl (4-oxobicyclo[2.2.2]octan-1-yl)carbamate (1.5 g, 6.27 mmol) in dichloromethane (15 mL).
-
Add trifluoroacetic acid (5 mL) to the solution at room temperature.
-
Stir the reaction mixture for 2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in a minimal amount of water and basify to pH > 10 with a 2 M sodium hydroxide solution.
-
Extract the aqueous solution with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-aminobicyclo[2.2.2]octanone as a solid. Further purification can be achieved by recrystallization or sublimation if necessary.
Characterization
The final product and intermediates should be characterized by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (N-H, C=O, C-N).
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Oxalyl chloride is corrosive and toxic; handle with extreme care.
-
Trifluoroacetic acid is highly corrosive; handle with appropriate safety measures.
-
Reactions at low temperatures (-78 °C) should be conducted using a dry ice/acetone bath.
Conclusion
The presented multi-step synthesis provides a logical and experimentally feasible approach for the formation of 4-aminobicyclo[2.2.2]octanone. This protocol relies on well-established and high-yielding reactions, making it suitable for both small-scale research and larger-scale production. The resulting aminoketone is a valuable building block for the development of new chemical entities with potential applications in various fields of chemical and pharmaceutical research.
References
The Strategic Deployment of 4-Aminobicyclo[2.2.2]octan-1-ol Hydrochloride in Synthetic Chemistry
Introduction: Embracing Three-Dimensionality in Molecular Design
In the landscape of modern drug discovery and materials science, the quest for molecular scaffolds that offer precise three-dimensional (3D) arrangements of functional groups is paramount. The bicyclo[2.2.2]octane (BCO) framework has emerged as a cornerstone in this endeavor, prized for its inherent rigidity and well-defined stereochemistry.[1] This caged-hydrocarbon structure serves as a superior bioisostere for commonly used aromatic and cycloalkane moieties, offering a pathway to escape the "flatland" of planar molecules that can often be associated with metabolic liabilities and off-target effects.[2] By replacing a para-substituted phenyl ring with a BCO core, chemists can improve crucial physicochemical properties such as aqueous solubility and metabolic stability, while maintaining or even enhancing biological activity.
Within this valuable class of building blocks, 4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride stands out as a particularly versatile reagent. Possessing nucleophilic primary amino and tertiary hydroxyl groups at the bridgehead positions, this molecule provides two distinct points for synthetic elaboration. Its hydrochloride salt form ensures stability and ease of handling. This guide provides a detailed exploration of the synthetic utility of this compound, offering both a validated, step-by-step protocol for a key transformation and a forward-looking perspective on its broader synthetic potential.
Core Attributes of the 4-Aminobicyclo[2.2.2]octan-1-ol Scaffold
The strategic advantage of employing this building block stems from a combination of its structural and functional features.
| Feature | Implication in Synthesis and Molecular Design |
| Rigid Bicyclic Core | Locks appended functional groups in a fixed spatial orientation, reducing conformational flexibility. This can lead to higher binding affinity and selectivity for biological targets.[3] |
| Three-Dimensionality | Increases the fraction of sp³-hybridized carbons (Fsp³) in a molecule, a parameter often correlated with improved clinical success rates for drug candidates. |
| Bridgehead Functionality | The amino and hydroxyl groups are positioned at the 1- and 4-positions, providing a linear and defined exit vector for substituents, mimicking the geometry of para-substituted phenyl rings.[2] |
| Orthogonal Reactivity | The primary amine and tertiary alcohol offer distinct nucleophilicities, allowing for selective functionalization under different reaction conditions. |
| Hydrochloride Salt | Enhances stability, crystallinity, and ease of handling of the otherwise basic and potentially hygroscopic free amine. |
Verified Application: Amide Bond Formation
The primary amino group of this compound is readily available for acylation to form stable amide bonds. This reaction is a cornerstone of medicinal chemistry, enabling the linkage of the BCO scaffold to a wide array of carboxylic acid-containing fragments. A robust protocol for this transformation has been detailed in the patent literature, showcasing its application in the synthesis of selective ALK-2 inhibitors.[4]
Experimental Protocol: HATU-Mediated Amide Coupling
This protocol describes the coupling of a carboxylic acid with this compound.
Reaction Scheme:
A schematic representation of the HATU-mediated amide coupling reaction.
Materials:
| Reagent | Molar Equiv. | Purpose |
| Carboxylic Acid | 1.0 | Acylating agent |
| 4-Aminobicyclo[2.2.2]octan-1-ol HCl | 1.5 | Amine source |
| HATU | 1.5 | Coupling agent |
| N-Methylmorpholine (NMM) | 2.5 | Base |
| Anhydrous DMF | - | Solvent |
Step-by-Step Procedure:
-
Reaction Setup: To a solution of the desired carboxylic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF), add this compound (1.5 equiv).
-
Base Addition: Add N-methylmorpholine (2.5 equiv) to the mixture. The base is crucial for neutralizing the hydrochloride salt and the acidic byproducts of the coupling reaction.
-
Coupling Agent Addition: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.5 equiv) to the reaction mixture under a nitrogen atmosphere at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for approximately 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired amide.
Potential Synthetic Transformations
Beyond amide bond formation, the bifunctional nature of this compound opens the door to a variety of other synthetic elaborations. While specific protocols for the title compound are not widely published, the reactivity of analogous 4-aminobicyclo[2.2.2]octane derivatives in the literature provides a strong basis for predicting its synthetic utility.[5][6][7]
Workflow of Potential Synthetic Pathways
Potential synthetic pathways for the derivatization of 4-Aminobicyclo[2.2.2]octan-1-ol.
-
N-Sulfonylation: The primary amine can react with sulfonyl chlorides in the presence of a base (e.g., pyridine, triethylamine) to furnish the corresponding sulfonamides. This moiety is a key functional group in a multitude of therapeutic agents.
-
N-Alkylation: The amino group can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. The latter approach, employing reducing agents like sodium triacetoxyborohydride, is particularly effective for generating secondary amines with high selectivity.
-
Esterification of the Hydroxyl Group: The tertiary alcohol can be acylated to form esters. This can be achieved using acyl chlorides or by coupling with carboxylic acids under standard esterification conditions (e.g., using carbodiimides). This transformation has been demonstrated on related 4-aminobicyclo[2.2.2]octan-2-ol systems.[7]
-
Etherification of the Hydroxyl Group: Formation of ethers from the tertiary alcohol is also a plausible transformation, for instance, through a Williamson ether synthesis by first converting the alcohol to its alkoxide with a strong base and reacting it with an alkyl halide.
Conclusion and Future Outlook
This compound is a potent building block for introducing a rigid, three-dimensional scaffold into complex molecules. Its utility in forming robust amide linkages is well-documented, providing a reliable method for its incorporation in drug discovery programs. Furthermore, the presence of a hydroxyl group offers a second, orthogonal site for functionalization, significantly broadening its synthetic potential. As the demand for molecules with improved physicochemical and pharmacological properties continues to grow, the strategic application of 3D-rich building blocks like this compound will undoubtedly play a crucial role in the development of next-generation therapeutics and advanced materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design of Bioisosteres: Make Ways to Rational Design - PRISM BioLab [prismbiolab.com]
- 3. Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b. rhodesiense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of new esters and oximes with 4-aminobicyclo[2.2.2]octane structure and evaluation of their antitrypanosomal and antiplasmodial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Incorporation of a Rigid Scaffold: 4-Aminobicyclo[2.2.2]octan-1-ol Hydrochloride in Modern Medicinal Chemistry
Introduction: Beyond Flatland in Drug Design
In the pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the "flatland" of two-dimensional aromatic scaffolds. The introduction of three-dimensional (3D) molecular frameworks has emerged as a powerful strategy to overcome the limitations of traditional drug design. One such building block that has garnered significant attention is 4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride . This rigid, saturated bicyclic amine offers a unique combination of structural and physicochemical properties that make it a valuable asset in the medicinal chemist's toolbox. Its constrained conformation provides a level of pre-organization that can lead to enhanced binding affinity and selectivity for biological targets. This document serves as a comprehensive guide to the applications of this compound, complete with detailed protocols and an exploration of the scientific rationale behind its use.
Core Applications: A Scaffold for Precision Targeting
The utility of this compound in medicinal chemistry stems primarily from its rigid bicyclo[2.2.2]octane core. This structural motif serves two key purposes: as a rigid scaffold and as a bioisosteric replacement for aromatic rings.
1. A Rigid Framework for Optimal Ligand Presentation: The inflexible nature of the bicyclo[2.2.2]octane system precisely positions substituents in three-dimensional space. This pre-organization minimizes the entropic penalty upon binding to a target protein, which can translate to a significant increase in binding affinity. The amino and hydroxyl functionalities at the bridgehead positions provide convenient handles for synthetic elaboration, allowing for the strategic placement of pharmacophoric elements.
2. A Saturated Bioisostere for Improved Physicochemical Properties: In many drug candidates, aromatic rings are essential for target engagement but can also contribute to metabolic instability and off-target toxicity. The bicyclo[2.2.2]octane core can serve as a non-planar, saturated bioisostere for a para-substituted phenyl ring. This substitution can lead to improved solubility, reduced metabolic liability, and an altered intellectual property landscape, all of which are critical considerations in drug development.[1][2]
Conceptual Framework: Exploiting the Bicyclo[2.2.2]octane Scaffold
The following diagram illustrates the key features of the 4-aminobicyclo[2.2.2]octan-1-ol scaffold and its application as a bioisosteric replacement for a para-substituted phenyl ring.
Caption: Key features and benefits of the 4-aminobicyclo[2.2.2]octan-1-ol scaffold.
Case Study: Synthesis of Zilurgisertib (INCB000928), a Selective ALK-2 Inhibitor
A prominent example showcasing the application of this compound is in the synthesis of Zilurgisertib (also known as INCB000928), a potent and selective inhibitor of activin receptor-like kinase-2 (ALK-2).[3][4][5][6] ALK-2 is a key regulator of bone morphogenetic protein (BMP) signaling, and its dysregulation is implicated in diseases such as fibrodysplasia ossificans progressiva (FOP).[7] The bicyclo[2.2.2]octanol moiety in Zilurgisertib plays a crucial role in occupying a specific pocket of the ALK-2 ATP binding site, contributing to the compound's high affinity and selectivity.
The synthesis involves a critical amide bond formation between 2-amino-5-(4-((1R,5S)-3-(tetrahydro-2H-pyran-4-yl)-3-azabicyclo[3.1.0]hexan-1-yl)phenyl)nicotinic acid and this compound.
Experimental Protocol: HATU-Mediated Amide Coupling
This protocol is adapted from the general procedure described in the patent literature for the synthesis of Zilurgisertib.[8]
Objective: To synthesize 2-amino-N-(4-hydroxybicyclo[2.2.2]octan-1-yl)-5-(4-((1R,5S)-3-(tetrahydro-2H-pyran-4-yl)-3-azabicyclo[3.1.0]hexan-1-yl)phenyl)nicotinamide through an amide coupling reaction.
Materials:
-
2-amino-5-(4-((1R,5S)-3-(tetrahydro-2H-pyran-4-yl)-3-azabicyclo[3.1.0]hexan-1-yl)phenyl)nicotinic acid TFA salt
-
This compound
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-(4-((1R,5S)-3-(tetrahydro-2H-pyran-4-yl)-3-azabicyclo[3.1.0]hexan-1-yl)phenyl)nicotinic acid TFA salt (1.0 eq).
-
Addition of Amine: Add this compound (1.2-1.5 eq) to the flask.
-
Solvent and Base: Under an inert atmosphere, add anhydrous DMF to dissolve the starting materials. Cool the mixture to 0 °C using an ice bath. Slowly add DIPEA or NMM (2.5-3.0 eq) to the reaction mixture.
-
Activation and Coupling: In a separate container, dissolve HATU (1.2-1.5 eq) in a minimal amount of anhydrous DMF. Add the HATU solution dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.
Workflow Diagram: Amide Coupling for Zilurgisertib Synthesis
Caption: Step-by-step workflow for the synthesis of the Zilurgisertib precursor.
Physicochemical Properties and Data Summary
The incorporation of the 4-aminobicyclo[2.2.2]octan-1-ol moiety can significantly influence the physicochemical properties of a molecule. The following table summarizes key computed properties for the parent compound and a related derivative.
| Property | 4-Aminobicyclo[2.2.2]octan-1-ol | 4-aminobicyclo[2.2.2]octane-1-carboxylic acid |
| Molecular Formula | C₈H₁₅NO | C₉H₁₅NO₂ |
| Molecular Weight | 141.21 g/mol | 169.22 g/mol |
| XLogP3 | -1.1 | -1.5 |
| Hydrogen Bond Donors | 2 | 2 |
| Hydrogen Bond Acceptors | 2 | 3 |
| Rotatable Bond Count | 0 | 1 |
| Topological Polar Surface Area | 46.2 Ų | 63.3 Ų |
Data sourced from PubChem.
Further Applications and Future Perspectives
Beyond its use in kinase inhibitors, the 4-aminobicyclo[2.2.2]octane scaffold has shown promise in the development of agents with antiprotozoal activity. Studies have demonstrated that derivatives of this scaffold exhibit activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, the parasites responsible for African sleeping sickness and malaria, respectively.[5][8][9][10] The rigid framework of the bicyclooctane core is believed to play a role in the interaction of these compounds with their parasitic targets.
The continued exploration of this compound and its derivatives is expected to yield novel drug candidates with improved properties. Its ability to impart 3D dimensionality while maintaining favorable physicochemical characteristics makes it an attractive building block for a wide range of therapeutic targets. As our understanding of structure-activity relationships and the importance of molecular shape in drug design deepens, the strategic use of such rigid scaffolds will undoubtedly become even more prevalent in the quest for the next generation of medicines.
References
- 1. 4-aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride 97% | CAS: 854214-59-8 | AChemBlock [achemblock.com]
- 2. peptidebridge.com [peptidebridge.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. zilurgisertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Discovery and Characterization of Zilurgisertib, a Potent and Selective Inhibitor of Activin Receptor-like Kinase‑2 (ALK2) for the Treatment of Fibrodysplasia Ossificans Progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ifopa.org [ifopa.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. americapeptide.com [americapeptide.com]
Application Note: Structural Elucidation of 4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride using NMR and Mass Spectrometry
Introduction
Bicyclo[2.2.2]octane derivatives are rigid scaffolds of significant interest in medicinal chemistry and drug development due to their unique three-dimensional structures that can impart favorable pharmacokinetic properties.[1][2] The precise characterization of these molecules is paramount for their application in complex biological systems. This application note provides a detailed guide to the structural elucidation of 4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride, a bifunctional bicyclic compound, using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of the expected spectral data and provide practical protocols for acquiring and interpreting this information.
The hydrochloride salt form of the amine enhances its solubility in polar solvents, a critical consideration for NMR sample preparation. The rigid, cage-like structure of the bicyclo[2.2.2]octane core presents a unique set of considerations for spectral analysis, particularly in NMR due to fixed spatial relationships between protons.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For this compound, ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HSQC, would provide a complete picture of the molecular framework.
Expected ¹H NMR Spectral Features
The bicyclo[2.2.2]octane system has a high degree of symmetry. In the case of 4-Aminobicyclo[2.2.2]octan-1-ol, the substituents at the bridgehead positions (C1 and C4) maintain the molecule's C₃ rotational symmetry axis. Consequently, the six methylene protons on the bridges are chemically equivalent, and the six methylene carbons are also equivalent.
-
Methylene Protons (C2, C3, C5, C6, C7, C8-H): Due to the molecule's symmetry, the twelve protons on the three equivalent ethylene bridges are expected to appear as a single, potentially broad, singlet or a complex multiplet in the upfield region of the spectrum, typically around 1.5-2.0 ppm. The exact appearance will depend on the solvent and the rate of conformational exchange.
-
Hydroxyl Proton (-OH): The hydroxyl proton is expected to be a broad singlet, and its chemical shift is highly dependent on the concentration and the solvent used, but typically appears in the range of 2.0-5.0 ppm.
-
Amine Protons (-NH₃⁺): In the hydrochloride salt, the amino group will be protonated. These three protons are expected to appear as a broad singlet, further downfield than the hydroxyl proton due to the positive charge, likely in the 7.0-8.5 ppm range. Deuterium exchange with D₂O can be used to confirm the assignment of both the -OH and -NH₃⁺ signals.
Expected ¹³C NMR Spectral Features
-
Bridgehead Carbons (C1 and C4): The two bridgehead carbons, one bearing the hydroxyl group (C1) and the other the amino group (C4), will be distinct and will appear as singlets in a proton-decoupled ¹³C NMR spectrum. The carbon attached to the electronegative oxygen (C1) is expected to be significantly downfield, likely in the 65-75 ppm range. The carbon attached to the protonated nitrogen (C4) would also be downfield, estimated to be in the 50-60 ppm range.
-
Methylene Carbons (C2, C3, C5, C6, C7, C8): The six equivalent methylene carbons of the bicyclic cage are expected to appear as a single peak in the aliphatic region of the spectrum, typically around 25-35 ppm.
Table 1: Predicted NMR Data for this compound
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |
| -CH₂- (6C) | 1.5 - 2.0 | 25 - 35 | m |
| -C-OH (C1) | - | 65 - 75 | - |
| -C-NH₃⁺ (C4) | - | 50 - 60 | - |
| -OH | 2.0 - 5.0 (broad) | - | s (broad) |
| -NH₃⁺ | 7.0 - 8.5 (broad) | - | s (broad) |
Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.
Protocol for NMR Data Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ will allow for the observation of exchangeable protons (-OH and -NH₃⁺), while D₂O will exchange with these protons, causing their signals to disappear, which is a useful diagnostic test.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.
-
Tune and shim the probe to ensure optimal magnetic field homogeneity.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
(Optional but recommended) Perform 2D NMR experiments such as COSY (to confirm proton-proton couplings, though limited in this symmetric molecule) and HSQC (to correlate proton and carbon signals).
-
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns.
Expected Mass Spectral Features
For this compound, electrospray ionization (ESI) in positive ion mode would be the most suitable technique. We would expect to see the molecular ion of the free base.
-
Molecular Ion: The free base, 4-Aminobicyclo[2.2.2]octan-1-ol, has a molecular formula of C₈H₁₅NO and a monoisotopic mass of approximately 141.12 Da.[3] In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 142.13.
-
Fragmentation Pattern: The fragmentation of cyclic amino alcohols is influenced by the presence of both the hydroxyl and amino groups.[4][5] Common fragmentation pathways include:
-
Loss of Water: A peak corresponding to [M+H - H₂O]⁺ at m/z 124.12 would be expected due to the elimination of the hydroxyl group as a water molecule.
-
Loss of Ammonia: A peak corresponding to [M+H - NH₃]⁺ at m/z 125.11 could also be observed.
-
Ring Cleavage: Bicyclic systems can undergo complex ring-opening fragmentations. These pathways can be intricate, but characteristic losses of small neutral molecules like ethene (C₂H₄) from the bridges might occur.
-
Table 2: Predicted Mass Spectrometry Data for 4-Aminobicyclo[2.2.2]octan-1-ol
| m/z (Predicted) | Ion Identity |
| 142.13 | [M+H]⁺ |
| 125.11 | [M+H - NH₃]⁺ |
| 124.12 | [M+H - H₂O]⁺ |
Protocol for Mass Spectrometry Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.
-
-
Instrument Setup:
-
Use an ESI-MS system, capable of high-resolution mass analysis (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Operate in positive ion mode.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and abundant signal for the analyte.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum to identify the protonated molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a characteristic fragmentation pattern. This is achieved by selecting the precursor ion (m/z 142.13) and subjecting it to collision-induced dissociation (CID).
-
Workflow Visualizations
NMR Spectroscopy Workflow
Caption: Workflow for NMR analysis of this compound.
Mass Spectrometry Workflow
Caption: Workflow for MS analysis of this compound.
Conclusion
The structural elucidation of this compound can be effectively achieved through a combination of NMR spectroscopy and mass spectrometry. The high symmetry of the bicyclo[2.2.2]octane core simplifies the NMR spectra, while the functional groups provide characteristic signals. Mass spectrometry confirms the molecular weight and offers insights into the molecule's stability and fragmentation pathways. The protocols and expected data presented in this application note serve as a comprehensive guide for researchers and scientists working with this and structurally related compounds, ensuring accurate and reliable characterization.
References
- 1. Bridged bicyclic molecule NMR challenge - Enamine [enamine.net]
- 2. Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Aminobicyclo(2.2.2)octan-1-ol | C8H15NO | CID 12560134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. whitman.edu [whitman.edu]
- 5. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solubility Profiling of 4-Aminobicyclo[2.2.2]octan-1-ol Hydrochloride in Organic Solvents
Introduction
Scientific Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2][3][4][5] For an ionic compound like 4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride, the dissolution process in an organic solvent involves overcoming the significant crystal lattice energy of the salt and subsequent solvation of the resulting ions by the solvent molecules.
Key Factors Influencing Solubility:
-
Polarity: this compound is a highly polar, ionic compound. Therefore, it is expected to have higher solubility in polar solvents that can effectively solvate both the ammonium cation and the chloride anion.
-
Solvent Type (Protic vs. Aprotic):
-
Polar Protic Solvents (e.g., methanol, ethanol) possess O-H or N-H bonds and can act as hydrogen bond donors. These solvents are generally effective at solvating both cations and anions.[6][7]
-
Polar Aprotic Solvents (e.g., DMSO, acetonitrile, acetone) have a large dipole moment but lack O-H or N-H bonds.[8] They are effective at solvating cations but less so for anions, which can impact the overall solubility of a salt.[6][7]
-
-
Non-Polar Solvents (e.g., toluene, hexane) lack significant dipole moments and are generally poor solvents for ionic compounds due to their inability to overcome the crystal lattice energy of the salt.
-
Temperature: The dissolution of most solids is an endothermic process, meaning solubility typically increases with temperature. However, this effect can vary.
-
Common Ion Effect: In solvents that may contain acidic protons (or in the presence of other chloride sources), the solubility of the hydrochloride salt can be suppressed.[9][10]
Safety and Handling
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents to be used.
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11]
-
Ventilation: Handle the compound and all organic solvents in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Inhalation: Avoid breathing dust, fumes, or vapors.[11]
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[11]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place.[12]
Predicted Solubility Profile
Based on the principles outlined above, a qualitative solubility profile for this compound has been predicted. This table serves as a guide for solvent selection in the experimental protocol.
| Solvent | Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | High | Strong hydrogen bonding and high polarity can effectively solvate both the ammonium cation and chloride anion. |
| Ethanol | Polar Protic | Medium to High | Similar to methanol but slightly less polar, which may result in slightly lower solubility. |
| Isopropanol | Polar Protic | Low to Medium | Lower polarity and increased steric hindrance compared to methanol and ethanol will likely reduce solvating power. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Medium | High polarity will solvate the cation, but less effective anion solvation may limit overall solubility compared to protic solvents. |
| Acetonitrile | Polar Aprotic | Low | Moderate polarity, but generally a weaker solvent for salts compared to DMSO or protic alcohols. |
| Acetone | Polar Aprotic | Very Low | Lower polarity than acetonitrile and a weaker ability to stabilize ions. |
| Tetrahydrofuran (THF) | Moderately Polar Aprotic | Insoluble | Low polarity and inability to effectively solvate ions will likely result in negligible solubility. |
| Dichloromethane (DCM) | Moderately Polar Aprotic | Insoluble | Although it has a dipole moment, it is a poor solvent for ionic salts. |
| Toluene | Non-Polar | Insoluble | Lacks the polarity required to overcome the crystal lattice energy of the salt. |
| Hexane | Non-Polar | Insoluble | A non-polar hydrocarbon that will not effectively solvate ionic species. |
Experimental Protocol: Determination of Thermodynamic Solubility by the Isothermal Shake-Flask Method
This protocol describes a reliable and widely used method for determining the equilibrium (thermodynamic) solubility of a compound.[13][14] The concentration of the dissolved compound will be quantified by High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (solid, >98% purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Glass vials (e.g., 4 mL) with screw caps and PTFE-lined septa
-
Thermostatic shaker or orbital shaker
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Experimental Workflow Diagram
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Step-by-Step Procedure
-
Preparation of Vials: For each solvent to be tested, add an excess amount of this compound to a glass vial. "Excess" means that undissolved solid should be clearly visible at the end of the experiment. A starting point is to add ~10-20 mg of solid to 2 mL of solvent.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[14]
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same temperature for at least 2 hours to allow the solid to settle. To ensure complete separation of the undissolved solid, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes).
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid pellet at the bottom.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine particulate matter.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample by HPLC to determine the concentration of this compound.
HPLC Method for Quantification
A generic reverse-phase HPLC method is provided below. This method will likely require optimization for this specific analyte.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Isocratic or a shallow gradient (e.g., 5-30% B over 10 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at a low wavelength (e.g., 210 nm), as the compound lacks a strong chromophore |
| Run Time | ~15 minutes |
Note on Method Development: As 4-Aminobicyclo[2.2.2]octan-1-ol lacks a strong UV chromophore, alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) may provide better sensitivity. Derivatization of the amine group could also be employed to enhance UV detection.[15][16][17][18]
Data Analysis and Calculation
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC system and create a calibration curve by plotting the peak area against concentration.
-
Solubility Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.
Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor
Conclusion
This application note provides a framework for understanding and experimentally determining the solubility of this compound in organic solvents. While a predictive solubility profile is offered based on established chemical principles, the detailed isothermal shake-flask protocol provides a robust method for generating precise, quantitative data. This information is critical for researchers in drug development to guide solvent selection for synthesis, purification, and formulation, ultimately accelerating the research and development process.
References
- 1. fiveable.me [fiveable.me]
- 2. quora.com [quora.com]
- 3. youtube.com [youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. Khan Academy [khanacademy.org]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. nerd.wwnorton.com [nerd.wwnorton.com]
- 8. Polar aprotic solvent - Wikipedia [en.wikipedia.org]
- 9. pharmtech.com [pharmtech.com]
- 10. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aksci.com [aksci.com]
- 12. This compound | 1403864-74-3 | FA63102 [biosynth.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. enamine.net [enamine.net]
- 15. Development of an HPLC method for the determination of amines in a leukemia mouse model - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 4-Aminobicyclo[2.2.2]octan-1-ol Hydrochloride in Modern Drug Design
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry
The relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has driven medicinal chemists to "escape from flatland".[1] This paradigm shift involves moving away from predominantly planar, aromatic structures towards more three-dimensional (3D) molecular architectures. Saturated rigid scaffolds, such as the bicyclo[2.2.2]octane system, are at the forefront of this evolution. These frameworks offer a spatially well-defined and rigid core, enabling the precise positioning of pharmacophoric elements in three-dimensional space.[2] This structural rigidity can lead to a host of benefits, including enhanced binding affinity, improved metabolic stability, and a lower propensity for off-target effects.[2][3]
4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride is a particularly attractive building block within this class. It features a rigid bicyclic core with two key functional groups—an amino group and a hydroxyl group—positioned at the bridgehead carbons. This unique arrangement provides two orthogonal vectors for chemical modification, allowing for the exploration of diverse chemical space while maintaining the desirable properties of the rigid scaffold. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in drug design and discovery programs.
Physicochemical and Structural Properties
The hydrochloride salt of 4-aminobicyclo[2.2.2]octan-1-ol is a white to off-white solid that is generally soluble in water and polar protic solvents. Its rigid, non-planar structure imparts unique physicochemical properties compared to traditional aromatic linkers.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO · HCl | [3] |
| Molecular Weight | 177.67 g/mol | [3] |
| CAS Number | 140364-74-3 | [3] |
| Appearance | White to off-white solid | |
| Storage | Sealed in dry, room temperature | |
| Calculated LogP (free base) | 0.1 | [4] |
The bicyclo[2.2.2]octane core serves as a non-aromatic bioisostere of a para-substituted phenyl ring.[1][5] This substitution can lead to significant improvements in a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Specifically, replacing a phenyl ring with a bicyclo[2.2.2]octane scaffold has been shown to:
-
Increase Metabolic Stability: The saturated nature of the scaffold reduces its susceptibility to oxidative metabolism by cytochrome P450 enzymes.[2]
-
Enhance Aqueous Solubility: The introduction of a more three-dimensional, less lipophilic core can improve a compound's solubility.[3][5]
-
Reduce Lipophilicity: The bicyclo[2.2.2]octane core generally has a lower calculated logP compared to a phenyl ring, which can be advantageous for optimizing drug-like properties.[3]
Caption: Key advantages of the bicyclo[2.2.2]octane scaffold in drug design.
Applications in Drug Design
The unique structural and physicochemical properties of 4-aminobicyclo[2.2.2]octan-1-ol make it a versatile building block for a range of therapeutic areas.
Antiprotozoal Agents
A significant body of research has explored the use of 4-aminobicyclo[2.2.2]octane derivatives in the development of novel antiprotozoal agents, particularly against Plasmodium falciparum (malaria) and Trypanosoma brucei rhodesiense (African sleeping sickness).[5][6][7][8] In these studies, the bicyclic scaffold serves as a rigid core to which various side chains are attached, often through the amino and hydroxyl functionalities. The derivatization of these groups has been shown to be critical for modulating the antiprotozoal activity.[1][6][7] For instance, the formation of esters from the hydroxyl group and various substituted imines or thiosemicarbazones from the amino group (after conversion to a ketone) have yielded compounds with potent and selective activity.[5][6][7][8]
Ion Channel Modulators
The rigid nature of the bicyclo[2.2.2]octane scaffold is also well-suited for the design of ion channel modulators, where precise positioning of functional groups is crucial for interaction with the channel pore or allosteric sites. A patent application has described the use of this compound in the synthesis of aminopyridine derivatives intended for use as selective modulators of ion channels.[9]
Kinase Inhibitors
While direct examples using 4-aminobicyclo[2.2.2]octan-1-ol are still emerging, the principles of rigid scaffold design are highly applicable to kinase inhibitors.[10][11][12] The defined exit vectors of the amino and hydroxyl groups can be used to project substituents towards key binding pockets within the kinase active site, potentially leading to increased potency and selectivity.
Caption: Therapeutic applications stemming from the functional groups of the scaffold.
Experimental Protocols
The following protocols provide a starting point for the incorporation of this compound into drug candidates.
Protocol 1: N-Acylation of 4-Aminobicyclo[2.2.2]octan-1-ol
This protocol describes a general procedure for the acylation of the primary amino group.
Materials:
-
This compound
-
Acylating agent (e.g., acid chloride or anhydride)
-
Anhydrous base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Suspend the solid in the anhydrous solvent.
-
Add the anhydrous base (2.2 eq) and stir the mixture at room temperature for 10-15 minutes to liberate the free amine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Causality behind Experimental Choices:
-
The use of at least two equivalents of base is necessary to both neutralize the hydrochloride salt and scavenge the acid byproduct of the acylation reaction.
-
Performing the addition of the acylating agent at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.
Protocol 2: O-Alkylation/Esterification of the Bridgehead Hydroxyl Group
This protocol outlines a general method for the derivatization of the tertiary hydroxyl group.
Materials:
-
N-protected 4-aminobicyclo[2.2.2]octan-1-ol (from Protocol 1)
-
Alk-ylating or acylating agent (e.g., alkyl halide or acid chloride)
-
Strong, non-nucleophilic base (e.g., sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., tetrahydrofuran or dimethylformamide)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N-protected 4-aminobicyclo[2.2.2]octan-1-ol (1.0 eq).
-
Dissolve the starting material in the anhydrous solvent.
-
Cool the solution to 0 °C.
-
Carefully add the base (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30-60 minutes to form the alkoxide.
-
Slowly add the alkylating or acylating agent (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate.
-
Purify the product by flash column chromatography.
Trustworthiness and Self-Validation:
-
Each protocol should be monitored by an appropriate analytical technique (TLC or LC-MS) to ensure the reaction is proceeding as expected and to determine the optimal reaction time.
-
The identity and purity of the final products should be confirmed by a combination of NMR spectroscopy (¹H and ¹³C), mass spectrometry, and, if possible, elemental analysis or high-resolution mass spectrometry.
Caption: A generalized workflow for the derivatization of the title compound.
Conclusion
This compound is a valuable and versatile building block for contemporary drug discovery. Its rigid, three-dimensional structure offers a compelling alternative to traditional planar scaffolds, providing a means to enhance the physicochemical and pharmacokinetic properties of drug candidates. The orthogonal reactivity of its amino and hydroxyl groups allows for the systematic exploration of chemical space, making it an ideal tool for lead optimization campaigns. By leveraging the principles and protocols outlined in this guide, researchers can effectively incorporate this promising scaffold into their drug design strategies to develop the next generation of innovative therapeutics.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 4-Aminobicyclo(2.2.2)octan-1-ol | C8H15NO | CID 12560134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - Enamine [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of new esters and oximes with 4-aminobicyclo[2.2.2]octane structure and evaluation of their antitrypanosomal and antiplasmodial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic approaches to the bicyclo[2.2.2]diazaoctane ring system common to the paraherquamides, stephacidins and related prenylated indole alkaloids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Strategic Derivatization of 4-Aminobicyclo[2.2.2]octan-1-ol Hydrochloride with Electrophiles
Introduction: The Bicyclo[2.2.2]octane Scaffold in Modern Chemistry
The bicyclo[2.2.2]octane framework is a rigid, three-dimensional scaffold that has garnered significant interest in medicinal chemistry and materials science. Its unique conformational constraints and precise vectoral presentation of substituents make it an invaluable building block for creating structurally novel molecules with tailored biological activities or material properties. Derivatives of 4-aminobicyclo[2.2.2]octan-1-ol, in particular, are explored as scaffolds for antiviral agents and as modulators of various biological targets.[1] The presence of both a primary amine and a tertiary alcohol on this rigid backbone offers two distinct points for functionalization, enabling the synthesis of diverse molecular architectures.
This guide provides a detailed technical overview and actionable protocols for the selective reaction of 4-aminobicyclo[2.2.2]octan-1-ol hydrochloride with common electrophiles, focusing on acylation and sulfonylation of the amino group. We will delve into the principles of chemoselectivity and provide step-by-step procedures for the synthesis of amide and sulfonamide derivatives.
Understanding Chemoselectivity: N- vs. O-Functionalization
The core challenge in the derivatization of 4-aminobicyclo[2.2.2]octan-1-ol lies in controlling the chemoselectivity of the reaction. Both the primary amine and the tertiary alcohol are nucleophilic and can react with electrophiles. However, their relative reactivity is highly dependent on the reaction conditions, particularly the pH.
-
N-Acylation/N-Sulfonylation (Basic or Neutral Conditions): The primary amino group is generally a stronger nucleophile than the tertiary hydroxyl group. Under basic or neutral conditions, the amine is deprotonated and readily attacks electrophiles like acid chlorides, anhydrides, and sulfonyl chlorides to form stable amide or sulfonamide bonds.[2] The use of a hindered base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial when starting with the hydrochloride salt to neutralize the HCl and liberate the free amine for reaction.
-
O-Acylation (Acidic Conditions): Under acidic conditions, the amino group is protonated to form an ammonium salt. This protonation renders the amine non-nucleophilic, allowing the less reactive hydroxyl group to be acylated.[3] This strategy is effective for selectively forming esters from amino alcohols.[3]
This guide will focus on N-functionalization, as it is the more common pathway for diversifying this scaffold in many drug discovery programs.
Diagram: Reaction Pathways of 4-Aminobicyclo[2.2.2]octan-1-ol
Caption: Reaction pathways for 4-aminobicyclo[2.2.2]octan-1-ol.
Protocols for N-Functionalization
The following protocols provide detailed, step-by-step methodologies for the N-acylation and N-sulfonylation of this compound.
Protocol 1: N-Acylation with an Acid Chloride
This protocol describes the synthesis of an N-acyl derivative using an acid chloride as the electrophile.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 1403864-74-3 | 177.67 |
| Acid Chloride (e.g., Acetyl Chloride) | 75-36-5 | 78.50 |
| Triethylamine (TEA) | 121-44-8 | 101.19 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 |
| Brine (saturated aqueous NaCl) | 7647-14-5 | 58.44 |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 |
Experimental Workflow:
Caption: Workflow for N-acylation.
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to dissolve the starting material, followed by the addition of triethylamine (2.2 eq). Stir the mixture for 15-20 minutes at room temperature to ensure complete neutralization of the hydrochloride salt.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution. Monitor the reaction for any exotherm.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.
Protocol 2: N-Sulfonylation with a Sulfonyl Chloride
This protocol details the synthesis of an N-sulfonyl derivative, a common structural motif in medicinal chemistry. A patent describing the synthesis of a complex sulfonamide from a 4-aminobicyclo[2.2.2]octan-1-ol derivative provides a basis for this general procedure.[4]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 1403864-74-3 | 177.67 |
| Sulfonyl Chloride (e.g., Benzenesulfonyl chloride) | 98-09-9 | 176.62 |
| Pyridine or Triethylamine (TEA) | 110-86-1 | 79.10 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 |
| 1 M Hydrochloric acid (HCl) | 7647-01-0 | 36.46 |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 |
| Brine (saturated aqueous NaCl) | 7647-14-5 | 58.44 |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 |
Experimental Workflow:
Caption: Workflow for N-sulfonylation.
Step-by-Step Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.
-
Add pyridine or triethylamine (2.5 eq) and stir the mixture at room temperature for 20-30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.2 eq) portion-wise or as a solution in DCM, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine/TEA), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude sulfonamide can often be purified by recrystallization or by flash column chromatography on silica gel.
Troubleshooting and Key Considerations
-
Di-acylation/Di-sulfonylation: While the tertiary alcohol is significantly less reactive than the free primary amine, prolonged reaction times, elevated temperatures, or the use of a large excess of a highly reactive electrophile could potentially lead to some O-functionalization. If this is observed, reducing the reaction temperature and using closer to stoichiometric amounts of the electrophile is recommended.
-
Incomplete Reaction: If the reaction does not go to completion, ensure that the starting hydrochloride salt was fully neutralized. The use of anhydrous solvents and reagents is critical, as moisture will quench the electrophile.
-
Purification: The basicity of the unreacted starting material and the product may require the use of a solvent system containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) during column chromatography to prevent streaking.
Conclusion
The selective functionalization of this compound at the nitrogen atom is a reliable and versatile method for generating a library of novel compounds for drug discovery and materials science. By carefully controlling the reaction conditions, particularly the stoichiometry of a non-nucleophilic base, researchers can achieve high yields of the desired N-acylated or N-sulfonylated products. The protocols provided herein serve as a robust starting point for the exploration of the chemical space accessible from this valuable bicyclic building block.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US10479795, Example 185 | C20H24N6O3S | CID 132260220 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-Functionalization of 4-Aminobicyclo[2.2.2]octan-1-ol: A Detailed Guide to Synthetic Protocols
Introduction: The Bicyclo[2.2.2]octane Scaffold in Modern Drug Discovery
The bicyclo[2.2.2]octane (BCO) framework has emerged as a compelling structural motif in medicinal chemistry, frequently employed as a bioisosteric replacement for phenyl rings. Its rigid, three-dimensional structure offers a distinct advantage over planar aromatic systems, enabling improved physicochemical properties such as enhanced solubility and metabolic stability, while maintaining precise spatial orientation of appended functional groups. The N-functionalization of substituted BCOs, particularly 4-aminobicyclo[2.2.2]octan-1-ol, provides a versatile platform for the synthesis of novel chemical entities with potential therapeutic applications. This guide offers a detailed exploration of key synthetic protocols for the N-functionalization of this valuable scaffold, providing researchers in drug development with a practical and scientifically grounded resource.
The strategic placement of an amino group at the C4 position and a hydroxyl group at the C1 bridgehead position of the BCO core offers two distinct points for chemical modification. This document will focus on the selective functionalization of the primary amino group, a common handle for introducing diverse substituents to modulate pharmacological activity. We will delve into the mechanistic underpinnings and provide step-by-step protocols for N-acylation, N-alkylation, reductive amination, and N-arylation, equipping scientists with the knowledge to confidently navigate the synthesis of novel 4-aminobicyclo[2.2.2]octan-1-ol derivatives.
Considerations for the Hydroxyl Group
A key consideration in the N-functionalization of 4-aminobicyclo[2.2.2]octan-1-ol is the presence of the tertiary hydroxyl group at the C1 position. While generally less reactive than the primary amine, its nucleophilicity could lead to side reactions under certain conditions, particularly in acylation and alkylation reactions. For many transformations, the inherent selectivity for the more nucleophilic amine is sufficient. However, in cases where harsh reagents or forcing conditions are employed, or to ensure unambiguous outcomes, protection of the hydroxyl group may be necessary. Common protecting groups for alcohols include silyl ethers (e.g., tert-butyldimethylsilyl) or benzyl ethers, which can be introduced and removed under specific conditions that are orthogonal to the N-functionalization steps.[1] The protocols presented herein will primarily focus on direct N-functionalization, with notes on when hydroxyl protection should be considered.
Core Synthetic Protocols for N-Functionalization
This section provides detailed, step-by-step protocols for the most common and versatile methods for the N-functionalization of 4-aminobicyclo[2.2.2]octan-1-ol.
N-Acylation: Formation of Amides
N-acylation is a fundamental transformation that introduces an amide linkage, a common functional group in many pharmaceutical agents. This reaction is typically achieved by treating the primary amine with an acylating agent such as an acid chloride or an anhydride in the presence of a base.
Scientific Rationale: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. In the case of an acid chloride, the subsequent collapse of the tetrahedral intermediate expels a chloride ion. A base is required to neutralize the hydrogen chloride byproduct. For anhydrides, a carboxylate is the leaving group, and a base is used to deprotonate the resulting ammonium ion.
Experimental Protocol: N-Acetylation with Acetic Anhydride
-
Materials:
-
4-Aminobicyclo[2.2.2]octan-1-ol
-
Acetic anhydride
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Argon or Nitrogen gas supply
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-aminobicyclo[2.2.2]octan-1-ol (1.0 eq).
-
Dissolve the starting material in anhydrous DCM or THF (approximately 0.1 M concentration).
-
Add triethylamine or pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.
-
Purify the product by column chromatography on silica gel or by recrystallization.
-
Data Presentation: N-Acylation Reaction Parameters
| Acylating Agent | Base | Solvent | Typical Reaction Time |
| Acetyl chloride | Triethylamine | DCM | 1-3 hours |
| Acetic anhydride | Pyridine | THF | 2-4 hours |
| Benzoyl chloride | Triethylamine | DCM | 2-4 hours |
Diagram: N-Acylation Workflow
Caption: Workflow for the N-acylation of 4-aminobicyclo[2.2.2]octan-1-ol.
Reductive Amination: Formation of Secondary Amines
Reductive amination is a powerful method for the formation of secondary amines from a primary amine and a carbonyl compound (aldehyde or ketone). This one-pot reaction involves the initial formation of an imine or enamine intermediate, which is then reduced in situ.
Scientific Rationale: The reaction begins with the nucleophilic attack of the primary amine on the carbonyl carbon to form a hemiaminal intermediate. Subsequent dehydration yields an imine. A reducing agent, selective for the iminium ion over the carbonyl group, is then used to reduce the C=N double bond to a C-N single bond. Sodium triacetoxyborohydride (NaBH(OAc)3) is a commonly used reducing agent for this transformation due to its mildness and selectivity.
Experimental Protocol: Reductive Amination with an Aldehyde
-
Materials:
-
4-Aminobicyclo[2.2.2]octan-1-ol
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Argon or Nitrogen gas supply
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-aminobicyclo[2.2.2]octan-1-ol (1.0 eq) and the aldehyde (1.1 eq).
-
Dissolve the reactants in anhydrous DCE or THF (approximately 0.1 M).
-
If desired, add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the resulting secondary amine by column chromatography.
-
Data Presentation: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | Additives | Key Features |
| Sodium triacetoxyborohydride (NaBH(OAc)3) | DCE, THF | Acetic acid (cat.) | Mild, selective, broad substrate scope.[2] |
| Sodium cyanoborohydride (NaBH3CN) | Methanol | pH control (acidic) | Effective, but generates toxic cyanide waste.[3] |
| Hydrogen (H2) / Palladium on Carbon (Pd/C) | Ethanol, Methanol | None | "Green" option, but may reduce other functional groups. |
Diagram: Reductive Amination Mechanism
Caption: Simplified mechanism of reductive amination.
N-Arylation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of a C-N bond between an amine and an aryl halide or triflate. This powerful reaction has broad substrate scope and functional group tolerance.[4][5]
Scientific Rationale: The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine to the resulting Pd(II) complex.[6][7] Deprotonation of the coordinated amine by a base generates a palladium-amido complex. Finally, reductive elimination from this complex yields the N-arylated amine product and regenerates the Pd(0) catalyst. The choice of phosphine ligand is crucial for the efficiency of the reaction.
Experimental Protocol: Buchwald-Hartwig Amination with an Aryl Bromide
-
Materials:
-
4-Aminobicyclo[2.2.2]octan-1-ol
-
Aryl bromide (e.g., bromobenzene)
-
Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Phosphine ligand (e.g., BINAP, XPhos)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs2CO3)
-
Toluene or Dioxane, anhydrous and degassed
-
Argon or Nitrogen gas supply
-
-
Procedure:
-
To a dry Schlenk tube or round-bottom flask equipped with a reflux condenser, add the palladium precursor (e.g., Pd(OAc)2, 2-5 mol%) and the phosphine ligand (e.g., BINAP, 4-10 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the base (e.g., NaOtBu, 1.4 eq) to the flask.
-
Add 4-aminobicyclo[2.2.2]octan-1-ol (1.2 eq) and the aryl bromide (1.0 eq).
-
Add anhydrous, degassed toluene or dioxane via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data Presentation: Common Catalyst/Ligand Systems for Buchwald-Hartwig Amination
| Palladium Precursor | Ligand | Base | Typical Substrates |
| Pd(OAc)2 | BINAP | NaOtBu | Aryl bromides, iodides[4] |
| Pd2(dba)3 | XPhos | K3PO4 | Aryl chlorides, bromides |
| Pd(OAc)2 | RuPhos | Cs2CO3 | Hindered aryl halides |
Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion and Future Perspectives
The N-functionalization of 4-aminobicyclo[2.2.2]octan-1-ol provides a rich platform for the generation of diverse and structurally complex molecules with significant potential in drug discovery. The protocols detailed in this guide for N-acylation, reductive amination, and N-arylation represent robust and widely applicable methods for the synthesis of novel derivatives. By understanding the underlying chemical principles and carefully considering the reaction parameters, researchers can effectively utilize this versatile building block to explore new chemical space and advance the development of next-generation therapeutics. The continued development of novel catalytic systems and synthetic methodologies will undoubtedly further expand the synthetic utility of the bicyclo[2.2.2]octane scaffold.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. name-reaction.com [name-reaction.com]
- 7. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Integration of Rigid Scaffolds in PROTAC Design: Application Notes for 4-Aminobicyclo[2.2.2]octan-1-ol Hydrochloride
Introduction: The Linker as a Critical Determinant of PROTAC Efficacy
Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] Far from being a passive spacer, the linker is a critical driver of PROTAC efficiency, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for target ubiquitination and degradation.[4][5]
The linker's length, rigidity, and chemical composition dictate the spatial orientation of the POI and E3 ligase.[5][6] While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, offer synthetic accessibility, there is a growing body of evidence highlighting the advantages of incorporating rigid linkers.[7][8] This guide focuses on the application of 4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride , a rigid bicyclic scaffold, in the synthesis of advanced PROTACs.
The Rationale for Rigid Linkers: Pre-organization and Improved Pharmacokinetics
The incorporation of rigid structural elements, such as the bicyclo[2.2.2]octane (BCO) core, offers several distinct advantages in PROTAC design. By constraining the conformational freedom of the molecule, these linkers can pre-organize the PROTAC into a bioactive conformation that is optimal for ternary complex formation, thereby reducing the entropic penalty of binding.[6][7]
Key Advantages of Rigid Bicyclic Linkers:
| Feature | Advantage | Scientific Rationale |
| Conformational Rigidity | Enhanced Potency & Stability | Pre-organizes the PROTAC into a bioactive conformation, promoting favorable protein-protein interactions within the ternary complex and increasing its stability.[6][7] |
| Improved Selectivity | Reduced Off-Target Effects | A more defined spatial orientation of the ligands can disfavor the formation of unproductive or off-target ternary complexes.[6][7] |
| Favorable Physicochemical Properties | Improved Pharmacokinetics | The rigid, non-flexible nature can lead to improved metabolic stability and better overall pharmacokinetic (PK) profiles compared to floppy alkyl or PEG chains.[8] |
| Vectorial Control | Precise Exit Vector Trajectory | The defined geometry of the BCO scaffold allows for precise control over the exit vectors from the ligands, enabling more rational design based on structural biology data. |
The 4-aminobicyclo[2.2.2]octan-1-ol scaffold provides two distinct functional handles—an amine and a hydroxyl group—at defined positions, making it a versatile building block for convergent PROTAC synthesis.
PROTAC Mechanism of Action: A Visual Guide
PROTACs function by inducing proximity between a target protein and an E3 ligase. This induced ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: Workflow of PROTAC-mediated protein degradation.
General Protocol for PROTAC Synthesis using this compound
This protocol outlines a generalized, two-stage synthetic route for incorporating the 4-aminobicyclo[2.2.2]octan-1-ol linker. The strategy involves sequential amide bond formations, a common and robust method in PROTAC synthesis. The amine functionality of the linker is first coupled to one of the binding moieties (e.g., the POI warhead), and the hydroxyl group is then functionalized for coupling to the second moiety (e.g., the E3 ligase ligand).
Note: This is a representative protocol. The specific protecting group strategy and activation of the hydroxyl group may need to be adapted based on the chemistry of the specific POI and E3 ligase ligands. The synthesis starts with the Boc-protected form of the title compound for controlled, stepwise conjugation.
Caption: Generalized synthetic workflow for PROTAC synthesis.
Detailed Experimental Protocol
This procedure is adapted from established amide coupling and functionalization methodologies.[9]
PART A: Coupling of the Linker to the First Binding Moiety (e.g., POI Warhead)
-
Reagents and Materials:
-
tert-butyl (4-hydroxybicyclo[2.2.2]octan-1-yl)carbamate (Boc-protected linker) (1.0 eq)
-
POI Warhead with a carboxylic acid handle (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
To a solution of the POI Warhead-COOH in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of tert-butyl (4-hydroxybicyclo[2.2.2]octan-1-yl)carbamate (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous lithium chloride, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the intermediate conjugate.
-
PART B: Functionalization and Coupling to the Second Binding Moiety (e.g., E3 Ligase Ligand)
This part involves a two-step process: converting the hydroxyl group to a reactive amine, then coupling.
-
Reagents and Materials:
-
Intermediate from Part A (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.5 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Sodium azide (NaN₃) (3.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
E3 Ligase Ligand with a carboxylic acid handle (1.0 eq)
-
HATU, DIPEA, Anhydrous DMF, DCM, THF, Water
-
-
Procedure:
-
Hydroxyl Activation & Azidation:
-
Dissolve the intermediate from Part A in anhydrous DCM at 0 °C.
-
Add TEA (2.0 eq) followed by the dropwise addition of MsCl (1.5 eq).
-
Stir for 1-2 hours at 0 °C. Upon completion (monitored by TLC/LC-MS), wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate.
-
Dissolve the crude mesylate in DMF and add NaN₃ (3.0 eq). Heat the reaction to 60-80 °C and stir until the reaction is complete.
-
After cooling, perform an aqueous workup and purify by column chromatography to obtain the azide-functionalized intermediate.
-
-
Staudinger Reduction and Second Amide Coupling:
-
Dissolve the azide intermediate in a mixture of THF and water.
-
Add PPh₃ (1.5 eq) and stir at room temperature overnight. The azide will be reduced to a primary amine.
-
Concentrate the mixture and purify to isolate the amine-functionalized intermediate.
-
Perform a second amide coupling following the procedure in Part A , using the newly formed amine intermediate and the E3 Ligase Ligand-COOH.
-
-
Purify the resulting Boc-protected PROTAC by flash chromatography or preparative HPLC.
-
PART C: Final Boc Deprotection
-
Reagents and Materials:
-
Boc-protected PROTAC from Part B (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected PROTAC in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours, monitoring by LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate with toluene (x3) to ensure complete removal of residual acid.
-
The final PROTAC (as a TFA salt) can be purified by preparative HPLC.
-
Characterize the final product by LC-MS and NMR.
-
Conclusion and Future Perspectives
The use of rigid linkers like this compound represents a key strategy in the rational design of next-generation PROTACs. By reducing conformational flexibility, these scaffolds can lead to degraders with enhanced potency, improved selectivity, and more favorable pharmacokinetic properties.[8] The synthetic protocols outlined herein provide a robust framework for incorporating this versatile building block into novel PROTAC constructs. As the field of targeted protein degradation continues to evolve, the strategic "linkerology" that moves beyond simple flexible chains will be paramount in developing highly efficacious and clinically successful therapeutics.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. enamine.net [enamine.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. WO2021231927A1 - Androgen receptor protein degraders with a tricyclic cereblon ligand - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Aminobicyclo[2.2.2]octan-1-ol Hydrochloride
Welcome to the technical support guide for the purification of 4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride (CAS No: 1403864-74-3). This molecule is a key building block in medicinal chemistry and drug development, where its rigid bicyclic structure provides a unique three-dimensional scaffold.[1][2] The purity of this intermediate is paramount, as impurities can lead to side reactions, impact biological activity, and complicate downstream processes.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you overcome common challenges encountered during purification.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of crude this compound. The question-and-answer format is designed to help you quickly identify your issue and implement a robust solution.
Q1: My final product is an oil or a sticky, waxy solid, not the expected crystalline material. Why is this happening and how can I fix it?
A1: The failure of your product to crystallize is a common issue that typically points to the presence of impurities or residual solvent. These contaminants disrupt the formation of a stable crystal lattice.
Underlying Causes & Solutions:
-
Residual Solvent: High-boiling point solvents used in the preceding reaction (e.g., DMF, DMSO) are often the primary culprits. Even trace amounts can prevent crystallization. A patent describing a reaction to synthesize a derivative of this compound uses DMF as a solvent, which can be difficult to remove.[3]
-
Solution: Perform an initial workup by dissolving the crude material in a minimal amount of a suitable solvent like methanol and precipitating it by adding a non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE). This helps crash out the desired salt while leaving many organic impurities behind. Follow this with thorough drying under high vacuum, possibly with gentle warming (not exceeding 40-50°C to prevent decomposition).
-
-
Hygroscopic Nature: Amine hydrochlorides can be hygroscopic, absorbing moisture from the atmosphere, which can lead to an oily appearance.
-
Solution: Ensure all glassware is oven-dried before use and conduct final filtration and transfer steps under a dry atmosphere (e.g., a nitrogen blanket) if possible. Store the final product in a desiccator over a strong drying agent like phosphorus pentoxide. Commercial suppliers recommend storing the product in a well-sealed container.
-
-
Process-Related Impurities: Unreacted starting materials or byproducts from the synthesis can act as crystal growth inhibitors.
-
Solution - Trituration: Before attempting recrystallization, "triturate" the crude oil. This involves stirring or grinding the oil with a solvent in which the desired product is insoluble but the impurities are soluble.
-
Protocol: Add a small volume of cold ethyl acetate or diethyl ether to the crude oil. Stir vigorously with a spatula, scraping the sides of theflask. The desired hydrochloride salt should gradually solidify. Isolate the resulting solid by filtration, wash with a small amount of the cold trituration solvent, and dry under vacuum.
-
-
Q2: After recrystallization, my product yield is extremely low. What are the most likely causes and how can I improve recovery?
A2: Low yield is often a result of suboptimal recrystallization technique, primarily related to solvent choice and volume.
Underlying Causes & Solutions:
-
Incorrect Solvent System: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. If the compound is too soluble in the chosen solvent even when cold, recovery will be poor.
-
Solution: For amine hydrochlorides, polar protic solvents are a good starting point. A related bicyclic amine hydrochloride was successfully recrystallized from ethanol.[4] Consider using a mixed-solvent system to fine-tune polarity.
-
Recommended Systems:
-
Methanol (MeOH) or Ethanol (EtOH)
-
Isopropanol (IPA)
-
Ethanol / Ethyl Acetate
-
Methanol / Diethyl Ether
-
-
-
-
Excessive Solvent Volume: Using too much solvent is the most common mistake leading to low yields. The goal is to create a saturated solution at the solvent's boiling point, not just to dissolve the compound completely.
-
Solution: Add the solvent portion-wise to the crude material while heating and stirring. Continue adding small amounts of solvent until the solid just dissolves. This ensures the solution is saturated and will yield a good crop of crystals upon cooling.
-
-
Premature Crystallization & Inefficient Cooling: Cooling the solution too rapidly can trap impurities and lead to the formation of fine needles that are difficult to filter.
-
Solution: Allow the heated, saturated solution to cool slowly to room temperature undisturbed. This promotes the growth of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize precipitation before filtration. To recover more material, the mother liquor can be concentrated and a second crop of crystals can be collected.
-
Q3: My final product is off-white, yellow, or even pinkish. How can I decolorize it to obtain a pure white solid?
A3: Color in the final product is a clear indicator of persistent, often highly conjugated, impurities. These may be present in very small quantities but are intensely colored. A publication on a similar synthesis noted the initial isolation of a "pink solid" before further purification yielded a white powder.[4]
Underlying Causes & Solutions:
-
Oxidized Byproducts or Starting Materials: Amine-containing compounds can be susceptible to air oxidation over time, leading to colored impurities.
-
Solution - Activated Charcoal Treatment: Activated charcoal is highly effective at adsorbing colored impurities.
-
Protocol:
-
Dissolve the crude, colored product in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat source and add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Caution: Add charcoal carefully to the hot solution to avoid violent bumping.
-
Swirl the mixture and gently reheat for 5-10 minutes.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. The filtrate should be colorless.
-
Allow the colorless filtrate to cool and crystallize as described previously.
-
-
-
-
Thermally Induced Degradation: Prolonged heating during dissolution can sometimes cause slight decomposition, leading to color.
-
Solution: Minimize the time the solution is held at reflux. Dissolve the compound quickly and proceed to the cooling stage. If the compound is particularly sensitive, choose a lower-boiling point solvent.
-
Purification Workflow & Troubleshooting Logic
The following diagrams illustrate a standard purification workflow and a decision tree for troubleshooting common issues.
Caption: General workflow for the recrystallization of 4-Aminobicyclo[2.2.2]octan-1-ol HCl.
Caption: Decision tree for troubleshooting common purification challenges.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the best solvent system for recrystallizing this compound? | There is no single "best" system, as it depends on the impurities present. However, a good starting point is isopropanol (IPA) or a mixture of ethanol and ethyl acetate . Add hot ethanol to dissolve the crude solid, then add ethyl acetate dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly. This method often provides excellent crystal quality and purity. |
| How can I confirm the purity of my final product? | Purity should be assessed using multiple analytical techniques. ¹H NMR and ¹³C NMR spectroscopy will confirm the structure and identify any organic impurities. LC-MS (Liquid Chromatography-Mass Spectrometry) is excellent for detecting trace impurities and confirming the molecular weight. A sharp melting point range is also a good indicator of high purity. |
| What are the recommended storage conditions? | This compound should be stored in a tightly sealed container to protect it from moisture. For long-term storage, keeping it in a desiccator at room temperature is recommended.[5] Some suppliers suggest refrigerated conditions (2-8°C) for maximum stability.[6] |
| My synthesis yielded the free base. How do I convert it to the hydrochloride salt for purification? | To convert the free base to the hydrochloride salt, dissolve the crude 4-aminobicyclo[2.2.2]octan-1-ol in a suitable solvent like methanol, ethanol, or diethyl ether. Cool the solution in an ice bath and slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether, or concentrated aqueous HCl if using an alcohol solvent). The hydrochloride salt should precipitate. Stir for 30 minutes in the ice bath, then collect the solid by vacuum filtration, wash with cold diethyl ether, and dry thoroughly under vacuum. |
References
- 1. Synthesis of new esters and oximes with 4-aminobicyclo[2.2.2]octane structure and evaluation of their antitrypanosomal and antiplasmodial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride 97% | CAS: 854214-59-8 | AChemBlock [achemblock.com]
- 6. chemscene.com [chemscene.com]
Technical Support Center: Optimizing Reaction Conditions for Aminobicyclooctane Derivatives
Welcome to the technical support center for the synthesis and functionalization of aminobicyclooctane derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of your experimental work. The unique structural and electronic properties of bicyclooctane scaffolds present distinct synthetic challenges, and this resource is structured to provide both theoretical understanding and practical, actionable solutions.[1][2]
I. Frequently Asked Questions (FAQs)
This section addresses common queries and fundamental concepts related to the synthesis of aminobicyclooctane derivatives.
Q1: What are the primary challenges in synthesizing aminobicyclooctane derivatives?
A1: The synthesis of aminobicyclooctane derivatives often presents challenges related to the inherent strain and three-dimensional structure of the bicyclic core.[1] Key difficulties include:
-
Controlling Stereochemistry: Achieving the desired stereoisomer can be difficult due to the rigid bicyclic framework.
-
Functional Group Compatibility: The reaction conditions required for forming the bicyclooctane skeleton or introducing the amine functionality may not be compatible with other functional groups present in the molecule.
-
Reactivity of Bridgehead Amines: Bridgehead amines on bicyclo[1.1.1]pentane (a related strained system) exhibit exceptional reactivity due to a combination of low steric hindrance and high intrinsic nucleophilicity, which can lead to undesired side reactions if not properly controlled.[2]
-
Purification: Separating the desired product from starting materials, byproducts, and isomers can be complex due to similar physical properties.[3][4]
Q2: Which bicyclooctane scaffold is most suitable for my target molecule?
A2: The choice of the bicyclooctane scaffold (e.g., bicyclo[2.2.2]octane, bicyclo[3.2.1]octane) depends on the desired spatial arrangement of substituents and the overall molecular geometry. Bicyclo[2.2.2]octane provides a rigid, symmetric core, while bicyclo[3.2.1]octane offers a more conformationally flexible system.[5][6] The selection should be guided by the specific requirements of your drug discovery program.
Q3: What are the most common methods for introducing the amine group onto a bicyclooctane core?
A3: Several methods are employed to introduce an amine group, each with its advantages and limitations:
-
Reductive Amination: This is a widely used method involving the reaction of a bicyclooctanone with an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).[7]
-
Curtius or Hoffman Rearrangement: These rearrangements can be used to convert a carboxylic acid or amide derivative on the bicyclooctane scaffold into a primary amine.[2][7]
-
Nucleophilic Substitution: Reaction of a bicyclooctyl halide or sulfonate with an amine source (e.g., ammonia, benzylamine) can also be effective.[8]
Q4: How does the stability of aminobicyclooctane derivatives vary under different reaction conditions?
A4: The stability of these compounds is highly dependent on the pH and the presence of oxidizing or reducing agents. The amine group can be susceptible to oxidation, and the bicyclic core, while generally robust, can undergo rearrangements under strongly acidic or basic conditions.[9] It is crucial to consider the pH stability of any intermediates and the final product during reaction work-up and purification.[9]
II. Troubleshooting Guide
This section provides a structured approach to resolving specific experimental issues you may encounter.
Low or No Reaction Conversion
| Potential Cause | Suggested Solution |
| Insufficient Reagent Reactivity | - For reductive aminations, ensure the ketone is sufficiently electrophilic and the amine is nucleophilic. Consider using a more reactive amine or activating the ketone with a Lewis acid. - For nucleophilic substitutions, use a more reactive leaving group (e.g., iodide instead of chloride) or a more potent nucleophile. |
| Inappropriate Solvent | - The solvent should fully dissolve the reactants. For polar reactants, consider solvents like DMF, DMSO, or acetonitrile. For less polar systems, THF or dioxane may be suitable.[10] - Ensure the solvent is anhydrous, as water can interfere with many reactions. |
| Suboptimal Temperature | - Many reactions require heating to overcome activation energy barriers.[] Incrementally increase the reaction temperature and monitor for product formation. - Conversely, some reactions may require lower temperatures to prevent decomposition.[12] |
| Catalyst Inactivity | - For catalyzed reactions (e.g., N-arylation), ensure the catalyst is not poisoned.[13][14] Use high-purity reagents and solvents. - The choice of ligand in palladium- or copper-catalyzed reactions is critical.[13][14][15] Screen a variety of ligands to find the optimal one for your specific substrate. |
Formation of Multiple Products/Byproducts
| Potential Cause | Suggested Solution |
| Lack of Stereocontrol | - Employ chiral catalysts or auxiliaries to induce stereoselectivity. - Modify the reaction conditions (temperature, solvent) to favor the formation of the desired diastereomer.[16] |
| Side Reactions of the Amine | - If the amine is too reactive, consider using a protecting group (e.g., Boc, Cbz) that can be removed later. - For N-arylation reactions, homocoupling of the aryl halide can be a side reaction.[14] Adjusting the catalyst-to-ligand ratio can sometimes mitigate this. |
| Over-alkylation of the Amine | - In reactions where the amine is alkylated, using a large excess of the amine can help to minimize the formation of di- and tri-alkylated products. |
| Isomerization of the Bicyclic Core | - Avoid harsh acidic or basic conditions that could promote skeletal rearrangements. Use milder bases like potassium carbonate or triethylamine. |
Difficult Product Purification
| Potential Cause | Suggested Solution |
| Similar Polarity of Products and Starting Materials | - Optimize the reaction to drive it to completion, minimizing the amount of starting material in the crude product. - Employ alternative purification techniques such as preparative HPLC or counter-current chromatography.[4] |
| Product is an Amine Salt | - During work-up, perform a basic wash (e.g., with aqueous sodium bicarbonate) to neutralize any amine salts and extract the free amine into an organic solvent. |
| Product is Water Soluble | - Amines can be protonated and become water-soluble.[7] After an acidic wash to remove basic impurities, basify the aqueous layer and extract the product with an organic solvent. |
| Residual Catalyst Contamination | - For reactions using metal catalysts, passing the crude product through a pad of silica gel or a specialized scavenger resin can help remove residual metal. |
III. Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for key experiments.
General Protocol for Reductive Amination
-
Reactant Preparation: Dissolve the bicyclooctanone (1.0 equiv.) and the desired amine (1.2 equiv.) in a suitable solvent (e.g., methanol, dichloroethane) in a round-bottom flask.
-
Addition of Reducing Agent: Add sodium cyanoborohydride (NaBH3CN) (1.5 equiv.) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Adjust the pH to >9 with a suitable base (e.g., 1M NaOH).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Workflow for Optimizing N-Arylation Conditions
The following diagram illustrates a logical workflow for optimizing the N-arylation of an aminobicyclooctane.
Caption: A systematic workflow for optimizing N-arylation reaction conditions.
IV. Data Presentation
The following table provides a summary of typical reaction conditions for the synthesis of aminobicyclooctane derivatives, compiled from various literature sources.
| Reaction Type | Scaffold | Reagents & Conditions | Typical Yield | Reference |
| (3+2) Annulation | Bicyclo[3.1.0]hexane | Cyclopropene, Cyclopropylaniline, Photoredox catalyst, CH3NO2, rt | Good | [16] |
| Nucleophilic Addition | Bicyclo[3.1.0]hexane | 6-chloro derivative, Benzylamine, Isopropanol, 90 °C | Not specified | [8] |
| One-pot Reaction | Bicyclo[2.2.2]octanone | Benzylidene acetone, Amine thiocyanates | Not specified | [17][18] |
| Aza-Cope-Mannich | Bicyclic Amino Acids | - | Gram scale | [19] |
References
- 1. researchgate.net [researchgate.net]
- 2. Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparative purification of anti-tumor derivatives of honokiol by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Investigations on the formation of 4-aminobicyclo[2.2.2]-octanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Aminobicyclo[2.2.2]octan-1-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Aminobicyclo[2.2.2]octan-1-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable, rigid scaffold. The unique three-dimensional structure of the bicyclo[2.2.2]octane core makes it a compelling building block in modern drug design, helping to improve both pharmacokinetic and pharmacodynamic properties.[1]
However, the synthesis of this bridgehead-substituted amine is not without its challenges. The inherent strain and reactivity of the bicyclic system can lead to a number of undesired side reactions. This guide provides in-depth, field-proven insights into troubleshooting these issues, structured in a practical question-and-answer format. We will delve into the causality behind common problems and offer validated protocols to steer your synthesis toward the desired product.
Section 1: Troubleshooting the Beckmann Rearrangement Route
The Beckmann rearrangement of a ketone oxime to a lactam is a classic and powerful transformation for introducing nitrogen into a cyclic system.[2] When applied to bicyclo[2.2.2]octan-4-one oxime, it provides a pathway to the corresponding lactam, which can then be reduced to the desired amine. However, the stability of the bicyclic carbocation intermediates can favor alternative reaction pathways.
FAQ 1.1: My Beckmann rearrangement of bicyclo[2.2.2]octan-4-one oxime is giving a low yield of the desired lactam and a significant amount of a nitrile-containing byproduct. What is happening?
Answer: You are likely observing a competing reaction known as Beckmann fragmentation . This side reaction becomes significant when the group alpha to the oxime can form a stable carbocation, a common scenario in rigid bicyclic systems.[3]
In the standard Beckmann rearrangement, the group anti-periplanar to the oxime's hydroxyl group migrates to the nitrogen as the N-O bond cleaves, forming a nitrilium ion that is subsequently hydrolyzed to the lactam.[4] However, in the bicyclo[2.2.2]octane system, fragmentation of the C1-C2 bond can lead to a stable bridgehead carbocation and a cyanocyclohexyl species. This fragmentation pathway often competes with or even dominates the desired rearrangement.[5]
The choice of acid catalyst and reaction conditions plays a critical role in determining the ratio of rearrangement to fragmentation. Strongly acidic, protic conditions (the "Beckmann solution") can promote fragmentation, whereas other reagents can favor the desired rearrangement.[3]
References
troubleshooting unexpected NMR shifts in bicyclo[2.2.2]octane systems
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of bicyclo[2.2.2]octane (BCO) systems. This guide is designed for researchers, medicinal chemists, and materials scientists who encounter unexpected NMR shifts and coupling patterns when working with these unique and rigid molecular scaffolds. My goal is to provide you with not just troubleshooting steps, but a deeper understanding of the underlying physical phenomena that govern the NMR spectra of BCO derivatives.
The rigid, cage-like structure of the bicyclo[2.2.2]octane core introduces specific and often non-intuitive electronic and spatial effects that can significantly influence proton (¹H) and carbon-¹³ (¹³C) chemical shifts. This guide will address the most common issues in a question-and-answer format, providing explanations grounded in established principles and practical protocols to validate your findings.
Frequently Asked Questions (FAQs)
Q1: Why are the bridgehead proton signals in my substituted BCO system appearing at an unusual chemical shift?
A1: The chemical shift of bridgehead protons (C1 and C4) is highly sensitive to the nature and orientation of substituents due to a combination of inductive effects and through-space interactions.
Unlike more flexible aliphatic systems, the rigid BCO framework transmits electronic effects in a predictable, yet sometimes surprising, manner.
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Inductive Effects: Electron-withdrawing groups (EWGs) attached to the BCO skeleton will deshield the bridgehead protons, shifting their signals downfield (to a higher ppm value). Conversely, electron-donating groups (EDGs) will cause an upfield shift. The magnitude of this shift is dependent on the electronegativity and distance of the substituent. Studies on 1-nitro-4-substituted bicyclo[2.2.2]octane derivatives have shown that these through-space interactions are the primary contributor to the observed substituent effect.[1]
-
Through-Space Effects & Steric Compression: If a bulky substituent is positioned in close proximity to a bridgehead proton, van der Waals repulsion can lead to a phenomenon known as steric compression.[2] This forces the electron cloud of the C-H bond away from the proton, resulting in significant deshielding and a downfield shift.[3][4] This is a purely through-space effect, independent of bond connectivity.
-
Confirm Substituent Position: Use 2D NMR techniques like NOESY or ROESY to confirm the spatial proximity of the substituent to the bridgehead proton . A cross-peak between a substituent's proton and a bridgehead proton is strong evidence of a through-space interaction.
-
Solvent Study: Acquire spectra in a range of solvents with varying polarity and aromaticity (e.g., CDCl₃, Benzene-d₆, DMSO-d₆). Aromatic solvents like Benzene-d₆ can induce significant shifts due to the formation of transient solvent-solute complexes, which can help to resolve overlapping signals and provide clues about the molecule's electronic surface.[5]
-
Compare with Model Compounds: If possible, synthesize or find literature data for a model compound with a similar substitution pattern but lacking the group suspected of causing the shift. This can provide a baseline for quantifying the effect.
Q2: I'm observing an unexpectedly large downfield shift for one of the methylene protons on the BCO bridges. What could be the cause?
A2: This is a classic indicator of magnetic anisotropy, most often caused by nearby π systems like double bonds, carbonyl groups, or aromatic rings.
The rigid BCO skeleton holds protons at fixed angles and distances relative to anisotropic functional groups. Protons located in the deshielding cone of a π system will experience a significant downfield shift, while those in the shielding cone will be shifted upfield.
-
Carbonyl Groups: A proton located in the plane of a carbonyl group will be deshielded. This is a common observation in BCO derivatives containing ketone or ester functionalities.[6]
-
Double Bonds: Similarly, protons situated in the plane of a C=C double bond will be deshielded. The effect is highly dependent on the proton's position relative to the double bond.[7]
The following diagram illustrates the shielding and deshielding zones around a carbonyl group. Protons falling within the cone are shielded (shifted upfield), while those in the plane are deshielded (shifted downfield).
Caption: Shielding and deshielding zones of a carbonyl group.
Caption: Workflow for diagnosing anisotropic effects.
Q3: My proton spectrum shows complex splitting patterns, including small, long-range couplings. How can I interpret these?
A3: The rigid BCO framework is ideal for observing long-range couplings, often through four or more bonds (e.g., W-coupling). These couplings are stereochemically informative.
In flexible molecules, long-range couplings are often averaged to zero by rapid bond rotation. The fixed geometry of the BCO system allows for efficient coupling over multiple bonds, particularly when the interacting protons are arranged in a "W" or planar zig-zag conformation.
-
W-Coupling (⁴J): This four-bond coupling is most significant when the four bonds connecting the two protons form a planar "W" shape. In the BCO skeleton, this geometry can occur between axial protons on different rings. The magnitude is typically small (1-3 Hz) but can be crucial for stereochemical assignments.[6]
-
High-Resolution Acquisition: Ensure your spectrum is acquired with sufficient digital resolution to resolve these small couplings. This may require a longer acquisition time (at) and a smaller spectral width (sw), if possible.
-
Apodization: Use a gentle resolution-enhancing window function (e.g., Gaussian multiplication or a small negative line broadening factor) during processing to sharpen the peaks and reveal fine structure. Be cautious not to introduce artifacts.
-
2D J-Resolved Spectroscopy: This experiment separates chemical shifts on one axis and coupling constants on the other, which can be invaluable for deciphering complex multiplets and identifying small, long-range couplings.
-
Decoupling Experiments: Selective 1D decoupling experiments can help to identify which protons are coupled, confirming the presence of a long-range interaction.
Advanced Troubleshooting
Q4: My ¹³C NMR spectrum has unexpected shifts for the methylene carbons. What factors are at play?
A4: Similar to protons, ¹³C chemical shifts in BCO systems are influenced by substituent effects, steric interactions, and hybridization changes.
-
Substituent Effects (γ-gauche effect): A substituent in a γ-gauche position relative to a methylene carbon will cause a shielding (upfield) effect on that carbon. The rigid BCO structure creates predictable γ-gauche interactions that can be used for stereochemical assignment.
-
Steric Compression: Severe steric compression can also influence ¹³C shifts, although the effect is often less pronounced than for ¹H shifts.
-
Hybridization: Strain within the BCO ring system can subtly alter the hybridization of the carbon atoms, leading to shifts that deviate from simple acyclic analogs.[8]
| Carbon Position | Unsubstituted BCO (δ, ppm) | 1-Nitro-BCO (δ, ppm) | Effect of NO₂ |
| C1 (Bridgehead) | 24.5 | 87.5 | Deshielding (α-effect) |
| C2 (Methylene) | 26.3 | 25.1 | Shielding (β-effect) |
| C4 (Bridgehead) | 24.5 | 29.8 | Deshielding (γ-effect) |
Data is illustrative and based on general substituent effects.
Q5: I'm having trouble getting a good lock or sharp peaks for my BCO sample. What are some common acquisition pitfalls?
A5: While BCO systems are generally well-behaved in NMR, sample preparation and acquisition parameters are still critical.
-
Poor Shimming: The sample's magnetic field homogeneity must be optimized. If you have a very concentrated sample or undissolved material, shimming can be difficult.[9][10]
-
Incorrect Sample Concentration: Highly concentrated samples can lead to broad lines due to viscosity. Conversely, overly dilute samples will result in a poor signal-to-noise ratio.
-
Solvent Choice: Ensure your sample is fully dissolved. If you observe suspended particles, filter your sample before placing it in the NMR tube.[9] For some BCO derivatives, solubility can be limited in common solvents like CDCl₃. Consider alternatives like DMSO-d₆ or mixtures.[11]
Caption: General troubleshooting for NMR data acquisition.
References
- 1. Substituent effects in 1-nitro-4-substituted bicyclo[2.2.2]octane derivatives: inductive or field effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 10. nmr.ucdavis.edu [nmr.ucdavis.edu]
- 11. Troubleshooting [chem.rochester.edu]
Technical Support Center: Scaling Up the Synthesis of 4-Aminobicyclo[2.2.2]octan-1-ol Hydrochloride
Welcome to the technical support center for the synthesis and scale-up of 4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address challenges encountered during laboratory and pilot-scale production.
The bicyclo[2.2.2]octane core is a rigid, three-dimensional scaffold that has garnered significant interest in medicinal chemistry.[1][2] Its unique conformational constraints make it a valuable building block for creating potent and selective therapeutic agents.[3] This guide focuses on a key derivative, 4-Aminobicyclo[2.2.2]octan-1-ol, providing the practical knowledge needed to move from small-scale synthesis to robust, scalable production.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of this compound.
Q1: What is a reliable and scalable synthetic route to 4-Aminobicyclo[2.2.2]octan-1-ol?
A1: A robust and frequently cited approach involves a multi-step synthesis starting from a bicyclo[2.2.2]octane precursor. A common strategy is the Ritter reaction on a tertiary alcohol like bicyclo[2.2.2]octan-1-ol.[4][5][6][7] This reaction introduces the nitrogen functionality at the bridgehead position. The resulting amide is then hydrolyzed to yield the primary amine. The final step involves forming the hydrochloride salt for improved stability and handling.
Q2: My reaction yield is consistently low. What are the most critical parameters to investigate first?
A2: Low yields often trace back to three main areas:
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Carbocation Formation: The efficiency of the Ritter reaction is highly dependent on the stable formation of a tertiary carbocation at the bridgehead. Ensure your acid catalyst (e.g., concentrated sulfuric acid) is anhydrous and used in the correct stoichiometric amount.
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Hydrolysis Conditions: Incomplete hydrolysis of the intermediate N-alkyl amide will directly impact your yield. Monitor this step by TLC or LC-MS and ensure sufficient reaction time and temperature.
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Product Isolation: 4-Aminobicyclo[2.2.2]octan-1-ol is a water-soluble amino alcohol. Significant product loss can occur during aqueous workup. Optimize the pH for extraction and consider continuous extraction for larger scales.
Q3: I'm observing a persistent impurity in my final product's NMR spectrum. What could it be?
A3: A common impurity is the unreacted N-alkyl amide intermediate from the Ritter reaction. If the hydrolysis step is not driven to completion, this amide will be carried through the workup. Another possibility is the presence of elimination byproducts formed during the acid-catalyzed reaction, especially if the reaction temperature is not well-controlled.
Q4: How should I properly handle the final hydrochloride salt formation and purification?
A4: The hydrochloride salt is typically formed by dissolving the free base in a suitable solvent (e.g., isopropanol, diethyl ether, or a mixture) and bubbling dry HCl gas through the solution or by adding a solution of HCl in a solvent like isopropanol. The salt usually precipitates and can be collected by filtration. For purification, recrystallization from a suitable solvent system, such as ethanol/ether or methanol/acetone, is effective. Ensure all solvents are anhydrous to prevent the salt from becoming gummy.
Process Workflow & Key Transformations
The following diagram illustrates a common synthetic pathway, highlighting the critical transformations and intermediates.
Caption: Synthetic workflow from a tertiary alcohol precursor.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during scale-up.
Problem 1: Low Yield or Stalled Ritter Reaction
The Ritter reaction is the cornerstone of this synthesis, and its success is paramount.[4][5][7]
| Possible Cause | Underlying Rationale & Explanation | Recommended Action & Validation |
| Insufficient Acid Catalyst / Presence of Water | The reaction proceeds via a tertiary carbocation intermediate, which is generated by the protonation of the alcohol by a strong acid and subsequent loss of water. If the acid is not strong enough, is too dilute, or if water is present in the starting materials/solvents, the equilibrium will not favor carbocation formation, stalling the reaction. | Use fresh, concentrated sulfuric acid (98%+) or oleum. Ensure all glassware is oven-dried and solvents (e.g., acetonitrile) are anhydrous. Validation: Monitor the disappearance of the starting alcohol by GC-MS or TLC. |
| Poor Nucleophilicity of Nitrile | Acetonitrile is a common and effective nitrile for this reaction. However, bulkier or electron-withdrawing nitriles can be less nucleophilic, leading to slower reaction rates. | For this specific synthesis, stick with a simple, unhindered nitrile like acetonitrile. Ensure its purity and dryness. Validation: If using an alternative nitrile, run a small-scale control reaction with acetonitrile to benchmark performance. |
| Low Reaction Temperature | While high temperatures can lead to side reactions, an insufficient temperature may not provide the necessary activation energy for the reaction to proceed at a reasonable rate. | The reaction is often run between 0°C and room temperature. If the reaction is sluggish, consider a modest increase in temperature (e.g., to 40°C), while carefully monitoring for byproduct formation. Validation: Use in-process controls (TLC, LC-MS) to track reaction progress at different temperatures. |
Problem 2: Difficult Hydrolysis of the Amide Intermediate
| Possible Cause | Underlying Rationale & Explanation | Recommended Action & Validation |
| Steric Hindrance | The amide is formed at a sterically hindered bridgehead position. This can make it resistant to hydrolysis. Standard conditions may not be sufficient to drive the reaction to completion. | Use more forcing conditions. A common method is refluxing in 6M aqueous HCl for an extended period (12-24 hours). Alternatively, basic hydrolysis (e.g., with NaOH or KOH in ethylene glycol) at high temperatures can be effective. Validation: The reaction should be monitored until the amide is no longer detectable by LC-MS. |
| Inadequate Phase Mixing (on scale-up) | On a larger scale, the aqueous acid and the organic substrate may not mix efficiently, leading to a slow reaction rate at the interface. | Employ efficient overhead mechanical stirring. The use of a phase-transfer catalyst can sometimes be beneficial, though it may complicate purification. Validation: Visually inspect the reaction mixture to ensure a fine emulsion or efficient mixing is maintained throughout the reflux period. |
Problem 3: Product Loss During Workup and Isolation
| Possible Cause | Underlying Rationale & Explanation | Recommended Action & Validation |
| Incorrect pH for Extraction | As an amino alcohol, the product's solubility is highly pH-dependent. During workup after hydrolysis, the product exists as the ammonium salt in the acidic aqueous layer. To extract it into an organic solvent, it must be converted to the free base. | After quenching the hydrolysis reaction, carefully basify the aqueous layer to a pH > 11 (e.g., using 50% NaOH solution), ensuring the mixture is kept cool in an ice bath. This deprotonates the ammonium group, making the free base more soluble in organic solvents like dichloromethane or ethyl acetate. Validation: Check the pH of the aqueous layer with a pH meter or test strips before and after extraction. |
| High Water Solubility of the Free Base | Even as a free base, the molecule retains significant water solubility due to the polar amine and hydroxyl groups, leading to poor partition coefficients and loss in the aqueous layer. | Use a continuous liquid-liquid extractor for large-scale operations. Alternatively, perform multiple (5-7) batch extractions with a suitable organic solvent. Salting out the aqueous layer by saturating it with NaCl or K₂CO₃ can also decrease the product's aqueous solubility. Validation: Take a sample of the aqueous layer after extraction and analyze by LC-MS to quantify the amount of remaining product. |
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving yield-related issues.
Caption: Decision tree for troubleshooting low yield issues.
Detailed Experimental Protocols
Protocol 5.1: Synthesis of N-(Bicyclo[2.2.2]octan-1-yl)acetamide (Ritter Reaction)
Disclaimer: This protocol is for informational purposes and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.
-
Reagents: To the flask, add bicyclo[2.2.2]octan-1-ol (1.0 eq) and anhydrous acetonitrile (5-10 volumes). Begin stirring to dissolve the alcohol.
-
Acid Addition: Cool the mixture to 0°C using an ice-water bath. Slowly add concentrated sulfuric acid (98%, 2.0-3.0 eq) dropwise via the dropping funnel over 30-60 minutes. Causality: Slow, controlled addition is critical to manage the exotherm and prevent localized charring or side reactions.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) or GC-MS, checking for the disappearance of the starting alcohol.
-
Quenching: Once the reaction is complete, cool the flask back to 0°C. Very slowly and carefully, pour the reaction mixture onto crushed ice or a mixture of ice and water with vigorous stirring. Safety Note: This quench is highly exothermic.
-
Workup: Neutralize the acidic aqueous slurry by slowly adding a saturated solution of sodium bicarbonate or a 50% NaOH solution until the pH is ~8.
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Extraction: Extract the aqueous layer with dichloromethane (3 x 5 volumes). Combine the organic layers, wash with brine (1 x 5 volumes), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide. This product is often of sufficient purity to be used directly in the next step.
Protocol 5.2: Hydrolysis and Hydrochloride Salt Formation
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Setup: Combine the crude N-(Bicyclo[2.2.2]octan-1-yl)acetamide from the previous step with 6M aqueous hydrochloric acid (10-15 volumes) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
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Hydrolysis: Heat the mixture to reflux (approx. 100-110°C) and maintain for 18-24 hours. Causality: The high temperature and strong acid are necessary to overcome the steric hindrance of the bridgehead amide.
-
Monitoring: After cooling, check a sample of the reaction mixture by LC-MS to confirm the complete disappearance of the amide intermediate.
-
Workup (Free Base): Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully, add 50% w/v sodium hydroxide solution to basify the mixture to pH > 11. The addition is highly exothermic and must be controlled.
-
Extraction: Extract the basic aqueous layer multiple times (5-7x) with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure. Note: The free base can be volatile; avoid using high heat on the rotovap.
-
Salt Formation: Dissolve the crude free base in a minimal amount of anhydrous isopropanol or diethyl ether. Bubble dry HCl gas through the solution until precipitation ceases, or add a calculated amount of 2M HCl in diethyl ether.
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Isolation: Stir the resulting slurry for 1 hour at 0°C to maximize precipitation. Collect the white solid by vacuum filtration, wash the filter cake with cold, anhydrous diethyl ether, and dry under vacuum to yield this compound.
References
- 1. Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives [mdpi.com]
- 2. Bicyclo[2.2.2]octan-1-amine|CAS 1193-42-6|RUO [benchchem.com]
- 3. US20210155606A1 - Aminopyridine derivatives and their use as selective alk-2 inhibitors - Google Patents [patents.google.com]
- 4. Ritter reaction - Wikipedia [en.wikipedia.org]
- 5. Ritter Reaction [organic-chemistry.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Ritter Reaction | NROChemistry [nrochemistry.com]
handling and safety precautions for 4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride
Technical Support Center: 4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride
Welcome to the technical support guide for this compound (CAS No: 1403864-74-3).[1][2] This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling of this compound in a laboratory setting. This guide provides essential safety protocols, troubleshooting for common experimental issues, and answers to frequently asked questions.
Section 1: Compound Identification and Properties
To ensure proper handling, it is crucial to be familiar with the basic properties of this compound.
| Property | Value | Source |
| CAS Number | 1403864-74-3 | [1][2] |
| Molecular Formula | C₈H₁₅NO·HCl | |
| Molecular Weight | 177.67 g/mol | |
| Appearance | Beige Powder Solid | [3] |
| Melting Point | 129 - 132 °C | [3] |
| Solubility | Freely soluble in water, DMSO, and methanol. | [4] |
| Storage | Store at 10°C - 25°C in a well-closed container. |
PART 1: CORE DIRECTIVE - A Proactive Approach to Safety
Safe handling of any chemical compound begins with a thorough understanding of its potential hazards and the implementation of appropriate safety measures. This guide is structured to provide a comprehensive overview of the necessary precautions, moving from general laboratory practice to specific emergency procedures.
Section 2: Hazard Identification and Personal Protective Equipment (PPE)
Question: What are the primary hazards associated with this compound?
Answer: According to available safety data, this compound is classified with the following hazards:
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Acute Toxicity (Oral, Category 4), H302: Harmful if swallowed.[1]
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Skin Irritation (Category 2), H315: Causes skin irritation.[5]
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Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[5]
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Acute Toxicity (Inhalation, Category 4), H332: Harmful if inhaled.[1]
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Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.[5]
Question: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
Answer: To mitigate the identified hazards, the following PPE must be worn at all times:
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Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][6]
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Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3] Nitrile or neoprene gloves are recommended. A lab coat is essential.
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Respiratory Protection: Use only in a well-ventilated area.[5] If engineering controls are not sufficient to maintain airborne concentrations below recommended exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6]
PART 2: SCIENTIFIC INTEGRITY & LOGIC - Troubleshooting and FAQs
This section addresses specific issues and questions that may arise during the use of this compound in a research setting.
Section 3: Handling and Storage - Best Practices
Question: What are the ideal storage conditions for this compound to ensure its stability?
Answer: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[5] The recommended storage temperature is between 10°C and 25°C. Keep it away from sources of ignition.[5]
Question: I've noticed the powder is clumping. Is it still usable?
Answer: Clumping can indicate moisture absorption. While the compound may still be usable for some applications, it is crucial to verify its purity before use in sensitive experiments. Hygroscopic compounds can impact reaction stoichiometry and kinetics. It is recommended to dry the compound under vacuum if moisture is suspected.
Question: What materials should I avoid when working with this compound?
Answer: Avoid contact with strong oxidizing agents.[3][6] Reactions with strong oxidizers can be exothermic and potentially hazardous.
Section 4: Experimental Workflow - Troubleshooting Guide
Question: My reaction yield is lower than expected. Could the handling of this compound be a factor?
Answer: Yes, several factors related to the handling of this compound can affect reaction outcomes:
-
Purity: Ensure the purity of your starting material. If the compound has absorbed moisture or degraded, it will affect the molar quantity used in your reaction.
-
Weighing: Due to its potential to be hygroscopic, it is advisable to weigh the compound quickly in a dry atmosphere (e.g., in a glove box) to minimize water uptake.
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Solubility: While soluble in water, DMSO, and methanol, ensure it is fully dissolved before proceeding with the reaction.[4] Incomplete dissolution can lead to lower effective concentrations and reduced yields.
Question: I'm observing unexpected side products in my reaction. What could be the cause?
Answer: The amine and alcohol functional groups in 4-Aminobicyclo[2.2.2]octan-1-ol are reactive and can participate in side reactions. Consider the following:
-
Protecting Groups: Depending on your reaction conditions, it may be necessary to protect the amine or alcohol group to prevent unwanted side reactions.
-
pH Control: The hydrochloride salt will make solutions acidic. This can catalyze certain reactions or be incompatible with other reagents. Buffering the reaction mixture may be necessary.
-
Reaction Temperature: Elevated temperatures can promote decomposition or side reactions. Follow the recommended temperature for your specific protocol.
PART 3: VISUALIZATION & FORMATTING - Protocols and Diagrams
Section 5: Emergency Procedures
In the event of an emergency, follow these procedures immediately.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Obtain medical aid.[5] |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid.[5] |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Obtain medical aid immediately.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain medical aid immediately.[5] |
Spill and Disposal Procedures:
Question: How should I handle a small spill of this compound?
Answer: For a small spill, you should:
-
Ensure adequate ventilation and wear appropriate PPE.[7]
-
Avoid generating dust.[3]
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Sweep up or vacuum the spilled material and place it into a suitable, labeled container for disposal.[3][7]
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Clean the spill area with soap and water.
Question: What is the correct procedure for disposing of this compound?
Answer: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5] Do not let the product enter drains.[5]
Section 6: Visual Workflow for Handling and Safety
The following diagram outlines the key decision points for the safe handling of this compound.
Caption: Decision workflow for handling this compound.
References
preventing decomposition of 4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride
A Guide to Ensuring Stability and Preventing Decomposition in Experimental Settings
Welcome to the technical support center for 4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on the handling, storage, and use of this compound. Our goal is to empower you with the knowledge to prevent its decomposition and ensure the integrity of your experiments.
Introduction: Understanding the Molecule
This compound is a unique bifunctional molecule featuring a rigid bicyclo[2.2.2]octane core. This rigid structure holds the amino and hydroxyl groups in a fixed spatial orientation, which is key to its utility in synthesis but also presents specific stability considerations. The hydrochloride salt form significantly enhances the stability of the amine group by preventing its oxidation. However, like all reagents, its stability is not absolute and is dependent on handling and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for storing solid this compound?
A1: For long-term storage, it is recommended to store the solid compound in a tightly sealed container in a dry environment at room temperature (10°C - 25°C).[1][2] Some suppliers may recommend refrigerated conditions (2-8°C), which is also an acceptable practice, particularly in humid environments. Always refer to the supplier's specific recommendations.
Q2: How stable is the bicyclo[2.2.2]octane (BCO) core of the molecule?
A2: The BCO core is exceptionally stable. Studies on various BCO derivatives show high thermal stability, with decomposition of the core structure typically occurring at temperatures well above 250°C. This inherent stability means that decomposition under standard laboratory conditions is highly unlikely to involve the fragmentation of the bicyclic ring itself.
Q3: What are the primary functional groups of concern for decomposition?
A3: The primary points of potential degradation are the amino and hydroxyl functional groups. Their proximity on the rigid BCO scaffold can, under certain conditions, facilitate intramolecular reactions. Additionally, the amino group, even as a hydrochloride salt, can be susceptible to oxidation, and the hydroxyl group can participate in various reactions.
Q4: Is the free base form of this compound stable?
A4: The free base of 4-aminobicyclo[2.2.2]octan-1-ol is significantly less stable than its hydrochloride salt. One study on a related 4-aminobicyclo[2.2.2]octanone derivative noted that the free base was "easily decomposed". The hydrochloride salt protects the amine from oxidative degradation and other side reactions. It is strongly recommended to work with the hydrochloride salt whenever possible and only generate the free base immediately before use in a reaction.
Troubleshooting Guide: Common Issues and Solutions
| Observed Issue | Potential Cause | Recommended Action & Scientific Rationale |
| Discoloration of solid (yellowing/browning) | Oxidation of the amine. | Store the solid under an inert atmosphere (e.g., argon or nitrogen). While the hydrochloride provides protection, long-term exposure to air and light can still lead to slow oxidation. |
| Inconsistent reaction yields | Partial decomposition of the reagent in solution. | Prepare solutions fresh for each experiment. If a stock solution must be used, store it for a short period at 2-8°C and protect it from light. Avoid repeated freeze-thaw cycles. |
| Appearance of unexpected byproducts in reactions | Decomposition of the reagent due to pH or solvent effects. | Ensure the pH of your reaction mixture is compatible with the stability of the amino alcohol. Avoid strongly basic conditions for prolonged periods. Use aprotic or anhydrous solvents where appropriate. |
| Poor solubility of the hydrochloride salt | Inappropriate solvent choice. | For reactions requiring the free amine, carefully neutralize the hydrochloride salt in situ or immediately prior to use. For solubility as the salt, polar protic solvents are generally suitable, but compatibility with the reaction is key. |
In-Depth Analysis of Decomposition Pathways
While specific forced degradation studies on this compound are not extensively published, based on the chemistry of amino alcohols, two primary degradation pathways can be anticipated:
-
Oxidative Degradation: The amino group is susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. This can lead to the formation of various oxidized species and colored impurities. The hydrochloride salt mitigates this risk by protonating the amine, making it less susceptible to oxidation.
-
Intramolecular Cyclization: Amino alcohols can undergo intramolecular cyclization to form heterocyclic structures. In the case of 4-Aminobicyclo[2.2.2]octan-1-ol, this could potentially lead to the formation of an oxazine derivative, especially under conditions that favor the free base form and involve heating.
Caption: Potential degradation pathways for the free base form.
Experimental Protocols: Best Practices for Handling and Use
To ensure the integrity of your experiments, adhere to the following protocols:
Protocol 1: Preparation of a Stock Solution
-
Weighing: Weigh the required amount of this compound in a clean, dry vial, preferably under a low-humidity environment.
-
Solvent Selection: Choose a solvent in which the compound is stable and soluble. For many applications, anhydrous polar aprotic solvents (e.g., DMF, DMSO) or polar protic solvents (e.g., ethanol, methanol) are suitable. Water can also be used, but be mindful of the solution's pH.
-
Dissolution: Add the solvent to the vial and gently agitate until the solid is fully dissolved. Sonication can be used if necessary, but avoid excessive heating.
-
Storage: If the solution is not for immediate use, store it in a tightly sealed, amber glass vial at 2-8°C for no more than a few days. For longer-term storage, aliquoting and freezing at -20°C or below is recommended to avoid multiple freeze-thaw cycles.
Protocol 2: In Situ Generation of the Free Base
For reactions that require the free amine, it is best to generate it in situ:
-
Dissolution: Dissolve the this compound in the reaction solvent.
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the solution to neutralize the hydrochloride. Typically, one equivalent of the base is sufficient.
-
Reaction: Proceed with the addition of other reagents immediately after the neutralization step.
Caption: Recommended workflow for using the free amine in reactions.
Summary of Stability and Handling Recommendations
| Condition | Solid Form (Hydrochloride) | Solution Form (Hydrochloride) |
| Storage Temperature | 10°C - 25°C (Room Temperature) | 2-8°C (Short-term), ≤ -20°C (Long-term) |
| Atmosphere | Tightly sealed container. Inert gas for long-term storage. | Tightly sealed container, consider purging with inert gas. |
| Light Exposure | Store in an amber vial or in the dark. | Store in an amber vial or protect from light. |
| Recommended Solvents | N/A | Anhydrous DMF, DMSO, Ethanol, Methanol, Water (pH dependent). |
| pH Considerations | N/A | Maintain a neutral to slightly acidic pH for optimal stability. |
By adhering to these guidelines, you can significantly minimize the risk of decomposition and ensure the reliability and reproducibility of your experimental results. For further assistance, please do not hesitate to contact our technical support team.
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of Quinuclidinol Derivatives
A Senior Application Scientist's Guide to Structure-Activity Relationships and Performance Benchmarking
In the landscape of medicinal chemistry, the quinuclidinol scaffold stands as a cornerstone for the development of a diverse array of biologically active molecules. This bicyclic alcohol, particularly in its (R)-(-)-3-quinuclidinol form, serves as a pivotal chiral synthon, providing a rigid framework that is instrumental in the synthesis of compounds targeting various physiological systems.[1] This guide offers an in-depth comparison of the biological activities of prominent quinuclidinol derivatives, with a primary focus on their well-established role as muscarinic receptor antagonists. Furthermore, we will explore their emerging potential as anticholinesterase, antimicrobial, and anticancer agents, providing supporting experimental data and detailed protocols for researchers in drug discovery and development.
The Quinuclidine Core: A Privileged Scaffold
The chemical stability and defined stereochemistry of the quinuclidine ring system make it a "privileged scaffold" in drug design.[2] Its rigid structure limits conformational flexibility, which can lead to higher receptor affinity and selectivity. The hydroxyl group at the 3-position is a key functional handle for derivatization, most notably through esterification, which has given rise to some of the most potent and clinically significant anticholinergic drugs.[3]
I. Muscarinic Receptor Antagonism: The Primary Arena
Quinuclidinol derivatives are most renowned for their potent antagonism of muscarinic acetylcholine receptors (mAChRs), a family of five G-protein coupled receptors (M1-M5) that mediate the effects of the neurotransmitter acetylcholine.[3] These receptors are integral to the functioning of the central and peripheral nervous systems, regulating processes such as smooth muscle contraction, heart rate, and glandular secretions.[1][3]
Mechanism of Action and Signaling Pathways
Quinuclidinol-based antagonists typically act as competitive inhibitors at the orthosteric binding site of mAChRs.[3] Their binding blocks the downstream signaling cascades initiated by acetylcholine. The five muscarinic receptor subtypes couple to different G-proteins, leading to distinct physiological responses:
-
M1, M3, and M5 Receptors: These subtypes preferentially couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[4][5][6][7]
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][6][8][9]
The following diagrams illustrate these signaling pathways and their blockade by quinuclidinol derivatives.
Caption: Gq/11 Signaling Pathway Blocked by Quinuclidinol Derivatives.
Caption: Gi/o Signaling Pathway Blocked by Quinuclidinol Derivatives.
Comparative Binding Affinities
The therapeutic utility and side-effect profiles of quinuclidinol derivatives are largely determined by their binding affinities (Ki) for the five muscarinic receptor subtypes. High affinity for the target receptor subtype (e.g., M3 for overactive bladder) and lower affinity for off-target subtypes (e.g., M2 in the heart) is a key objective in drug design.
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Reference |
| Solifenacin | 8.6 | 7.8 | 8.9 | 7.9 | 8.5 | [10] |
| Aclidinium | 9.4 | 9.0 | 9.5 | 9.2 | 9.2 | [11][12] |
| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 | [11] |
| Glycopyrrolate | ~9.2 | ~8.5 | ~9.2 | - | - | [13][14] |
| Oxybutynin | 8.7 | 7.8 | 8.9 | 8.0 | 7.4 | [11] |
| Tolterodine | 8.8 | 8.0 | 8.5 | 7.7 | 7.7 | [11] |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Structure-Activity Relationship (SAR) Insights:
-
Esterification is Key: The parent (R)-(-)-3-quinuclidinol has modest affinity for mAChRs. Esterification of the 3-hydroxyl group dramatically increases potency.[3]
-
Chirality Matters: The (R)-enantiomer of 3-quinuclidinol is crucial for high-affinity binding.[3]
-
Acyloxy Group Modifications: Replacement of the methyl group in the acyloxy portion with larger alkyl groups can decrease activity, while esters of aromatic or higher molecular weight acids often exhibit antagonist activity.[9]
-
Quaternary Ammonium Group: Quaternization of the nitrogen atom generally enhances muscarinic antagonist activity and reduces central nervous system penetration.[9]
In Vivo and Clinical Efficacy:
-
Solifenacin: This M3-selective antagonist is widely used for the treatment of overactive bladder. Clinical trials have demonstrated its efficacy in reducing urgency, incontinence episodes, and micturition frequency.[15][16][17][18] In vivo studies in mice have shown that solifenacin effectively reduces voiding dysfunction caused by psychological stress.[19]
-
Aclidinium Bromide: An inhaled long-acting muscarinic antagonist (LAMA) for the treatment of chronic obstructive pulmonary disease (COPD). Clinical studies have shown that twice-daily aclidinium bromide significantly improves bronchodilation, health status, and reduces exacerbations in COPD patients.[1][2][3][12][20]
II. Beyond Muscarinic Receptors: Exploring Other Biological Activities
While muscarinic antagonism is the most well-characterized activity of quinuclidinol derivatives, research has unveiled their potential in other therapeutic areas.
Anticholinesterase Activity
Certain N-alkyl quaternary quinuclidines have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of acetylcholine.[2] This dual inhibition can enhance cholinergic neurotransmission, a strategy employed in the treatment of Alzheimer's disease.
| Compound Class | Target Enzyme | Ki (µM) |
| N-alkyl quaternary quinuclidines | AChE & BChE | 0.26 - 156.2 |
Data from a study of 14 different N-alkyl quaternary quinuclidines.[2]
Antimicrobial Activity
Quinuclidine-based compounds have emerged as a promising class of antimicrobial agents with activity against both Gram-positive and Gram-negative bacteria. Some derivatives function by inhibiting the FtsZ protein, which is essential for bacterial cell division.[17]
| Compound Class | Target Organism | MIC (µg/mL) |
| Quinuclidinium oximes | Pseudomonas aeruginosa | 0.25 |
| Klebsiella pneumoniae | 0.50 | |
| Pyrimidine-linked quinuclidines | Methicillin-resistant Staphylococcus aureus (MRSA) | 24 |
| Vancomycin-resistant Enterococcus faecium (VRE) | 24 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism.[17][21]
Anticancer Activity
Recent studies have explored the anti-proliferative effects of quinuclidinone derivatives. These compounds have demonstrated cytotoxic activity against various cancer cell lines.
| Compound Class | Cell Line | IC50 (µM) |
| Substituted (Z)-4-(3-oxoquinuclidin-2-ylidene) benzamides | A549 (Lung carcinoma) | Varies |
| L132 (Embryonic lung) | Varies | |
| Quinoline-chalcone derivatives | MGC-803 (Gastric cancer) | 1.38 |
| HCT-116 (Colon cancer) | 5.34 | |
| MCF-7 (Breast cancer) | 5.21 |
IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[22][23]
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key in vitro assays are provided below.
Radioligand Competition Binding Assay for Muscarinic Receptors
This assay is fundamental for determining the binding affinity (Ki) of a test compound for the different muscarinic receptor subtypes.[4][8][21][24]
Caption: Workflow for a Radioligand Competition Binding Assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the five human muscarinic receptor subtypes (M1-M5).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the final assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[24]
-
Determine the protein concentration of the membrane preparation.
-
-
Incubation:
-
In a 96-well plate, add the membrane preparation (typically 3-20 µg of protein per well).[24]
-
Add the test compound at various concentrations (typically a serial dilution).
-
Add a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]NMS) that is close to its dissociation constant (Kd).[8]
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist like atropine).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[24]
-
-
Filtration:
-
Rapidly terminate the incubation by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[24]
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[24]
-
Adenylyl Cyclase Inhibition Functional Assay
This assay is used to determine the functional effect of quinuclidinol derivatives on Gi/o-coupled muscarinic receptors (M2 and M4) by measuring their ability to inhibit the production of cAMP.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture cells expressing the M2 or M4 muscarinic receptor.
-
Pre-incubate the cells with the test quinuclidinol derivative at various concentrations.
-
-
Stimulation of Adenylyl Cyclase:
-
Add a known activator of adenylyl cyclase, such as forskolin, to the cells.
-
Simultaneously, add a muscarinic agonist (e.g., carbachol) to stimulate the Gi/o pathway.
-
-
Cell Lysis and cAMP Measurement:
-
After a defined incubation period, lyse the cells to release the intracellular cAMP.
-
Measure the concentration of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA-based or fluorescence-based).
-
-
Data Analysis:
-
Plot the cAMP concentration as a function of the test compound concentration.
-
Determine the IC50 value, which represents the concentration of the quinuclidinol derivative that causes a 50% inhibition of the agonist-induced decrease in cAMP production.
-
Conclusion and Future Perspectives
The quinuclidinol scaffold has proven to be a remarkably versatile platform for the design of potent and selective ligands for a variety of biological targets. The extensive research into their muscarinic receptor antagonist activity has yielded several clinically successful drugs for the treatment of overactive bladder and COPD. The structure-activity relationships are well-defined, providing a solid foundation for the rational design of new derivatives with improved pharmacological profiles.
The emerging data on the anticholinesterase, antimicrobial, and anticancer activities of quinuclidinol derivatives open up exciting new avenues for drug discovery. Further exploration of the structure-activity relationships in these areas, coupled with mechanistic studies, will be crucial for realizing the full therapeutic potential of this privileged scaffold. As our understanding of the complex signaling pathways and disease mechanisms continues to grow, we can anticipate that quinuclidinol and its derivatives will remain at the forefront of medicinal chemistry research for years to come.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Effect of Aclidinium Bromide on Major Cardiovascular Events and Exacerbations in High-Risk Patients With Chronic Obstructive Pulmonary Disease: The ASCENT-COPD Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Aclidinium Bromide Compared with Placebo and Tiotropium in Patients with Moderate-to-Severe Chronic Obstructive Pulmonary Disease: Results from a 6-week, Randomized, Controlled Phase Iiib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ics.org [ics.org]
- 6. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacy180.com [pharmacy180.com]
- 10. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. hcplive.com [hcplive.com]
- 13. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A pharmacological profile of glycopyrrolate: interactions at the muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The efficacy and safety of solifenacin in patients with overactive bladder syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Solifenacin significantly improves all symptoms of overactive bladder syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and safety of solifenacin for overactive bladder: An updated systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. hcp.tudorza.us [hcp.tudorza.us]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to the Synthesis of 4-Aminobicyclo[2.2.2]octan-1-ol for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octane scaffold is a rigid and sterically defined three-dimensional structure that has garnered significant interest in medicinal chemistry. Its unique topology allows for the precise spatial orientation of substituents, making it an attractive building block for the design of novel therapeutic agents. Specifically, 4-aminobicyclo[2.2.2]octan-1-ol, with its bridgehead hydroxyl and amino functionalities, serves as a valuable synthon for introducing constrained polar groups in drug candidates, potentially enhancing target binding, improving pharmacokinetic properties, and reducing off-target effects. This guide provides a comparative analysis of three distinct synthetic routes to this key intermediate, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison to aid researchers in selecting the most suitable approach for their specific needs.
Introduction to the Strategic Importance of 4-Aminobicyclo[2.2.2]octan-1-ol
The rigid bicyclo[2.2.2]octane core enforces a fixed distance and geometry between the C1 and C4 substituents. This structural constraint is highly desirable in drug design as it can lock a molecule into a bioactive conformation, thereby increasing potency and selectivity for its biological target. The presence of both a hydroxyl and an amino group on the 4-aminobicyclo[2.2.2]octan-1-ol scaffold provides two versatile handles for further chemical elaboration, allowing for the straightforward introduction of diverse pharmacophoric elements.
This guide will explore three primary synthetic strategies for the preparation of 4-aminobicyclo[2.2.2]octan-1-ol:
-
Route A: The Rearrangement Approach: Employing the Curtius or Hofmann rearrangement of a 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid derivative.
-
Route B: The Reductive Amination Pathway: Involving the reductive amination of a 1-hydroxybicyclo[2.2.2]octan-4-one precursor.
-
Route C: The Diol Functionalization Strategy: Starting from bicyclo[2.2.2]octane-1,4-diol and involving selective functionalization of one hydroxyl group.
Each route will be evaluated based on factors such as the availability of starting materials, number of synthetic steps, overall yield, scalability, and safety considerations.
Route A: The Rearrangement Approach via Curtius or Hofmann Reaction
This strategy leverages the classic Curtius or Hofmann rearrangement to introduce the C4-amino group from a readily accessible carboxylic acid precursor. The key starting material for this route is 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid.
Synthesis of the Precursor: 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic Acid
The synthesis of the carboxylic acid precursor can be achieved from 1,4-cyclohexanedione. An acid-catalyzed reaction with isopropenyl acetate can lead to the formation of a bicyclic intermediate which upon hydrolysis and oxidation can yield the desired product.
Route A1: The Curtius Rearrangement
The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which is then hydrolyzed to the corresponding amine.[1][2] This method is known for its high efficiency and tolerance of various functional groups.
Mechanism of the Curtius Rearrangement: The reaction proceeds through a concerted mechanism where the R-group migrates to the nitrogen atom with concomitant loss of nitrogen gas, thus avoiding the formation of a highly reactive nitrene intermediate.[1][3] This concerted pathway ensures the retention of stereochemistry at the migrating carbon center.
Experimental Protocol for the Curtius Rearrangement:
-
Activation of the Carboxylic Acid: To a solution of 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane at 0 °C, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir the mixture at room temperature for 2 hours. Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.
-
Formation of the Acyl Azide: Dissolve the crude acyl chloride in anhydrous acetone and cool to 0 °C. Add a solution of sodium azide (1.5 eq) in water dropwise, ensuring the temperature remains below 10 °C. Stir the reaction mixture at 0 °C for 1 hour.
-
Rearrangement and Hydrolysis: Carefully add the acyl azide solution to a pre-heated flask containing toluene at 100 °C. The reaction is accompanied by vigorous nitrogen evolution. After the addition is complete, reflux the mixture for 1 hour to ensure complete rearrangement to the isocyanate. Cool the reaction mixture to room temperature and add 6M hydrochloric acid. Reflux the biphasic mixture for 4 hours to hydrolyze the isocyanate.
-
Workup and Purification: Cool the reaction mixture and separate the aqueous layer. Wash the organic layer with water. Basify the combined aqueous layers with 10M sodium hydroxide to pH > 12 and extract with dichloromethane. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 4-aminobicyclo[2.2.2]octan-1-ol.
Route A2: The Hofmann Rearrangement
The Hofmann rearrangement offers an alternative approach, converting a primary amide directly to a primary amine with one fewer carbon atom.[4]
Mechanism of the Hofmann Rearrangement: The reaction begins with the deprotonation of the amide by a base, followed by reaction with bromine to form an N-bromoamide. Further deprotonation and subsequent rearrangement with expulsion of the bromide ion yield an isocyanate, which is then hydrolyzed to the amine.
Experimental Protocol for the Hofmann Rearrangement:
-
Amide Formation: Convert 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid to the corresponding primary amide by standard methods (e.g., via the acyl chloride followed by reaction with ammonia).
-
Rearrangement: Prepare a solution of sodium hypobromite by adding bromine (1.1 eq) to a cold (0 °C) solution of sodium hydroxide (4.0 eq) in water. Add the 4-hydroxybicyclo[2.2.2]octane-1-carboxamide (1.0 eq) to this solution. Heat the reaction mixture to 70-80 °C for 1 hour.
-
Workup and Purification: Cool the reaction mixture and extract with a suitable organic solvent such as ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 4-aminobicyclo[2.2.2]octan-1-ol.
Route B: The Reductive Amination Pathway
This route relies on the formation of an imine or enamine from a ketone precursor, followed by its reduction to the desired amine. The key intermediate for this pathway is 1-hydroxybicyclo[2.2.2]octan-4-one.
Synthesis of the Precursor: 1-Hydroxybicyclo[2.2.2]octan-4-one
A potential synthesis of this precursor involves the selective oxidation of one of the hydroxyl groups of bicyclo[2.2.2]octane-1,4-diol. This can be challenging due to the symmetry of the starting material. However, enzymatic or chemo-enzymatic methods could offer a viable solution for achieving the desired mono-oxidation. Alternatively, a multi-step synthesis starting from a differentially protected diol could be employed. A whole-cell bioreduction of bicyclo[2.2.2]octane-2,6-dione has been shown to produce a keto-alcohol with high diastereoselectivity, suggesting the feasibility of obtaining such intermediates.[5][6]
Experimental Protocol for Reductive Amination:
-
Reaction Setup: To a solution of 1-hydroxybicyclo[2.2.2]octan-4-one (1.0 eq) in methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 30 minutes.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 24 hours.
-
Workup and Purification: Quench the reaction by the slow addition of 2M hydrochloric acid until the solution is acidic. Remove the methanol under reduced pressure. Wash the aqueous residue with diethyl ether. Basify the aqueous layer with 10M sodium hydroxide to pH > 12 and extract with dichloromethane. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give 4-aminobicyclo[2.2.2]octan-1-ol.
Route C: The Diol Functionalization Strategy
This approach starts with the commercially available bicyclo[2.2.2]octane-1,4-diol and involves the selective conversion of one hydroxyl group into an amino group.
Selective Functionalization of Bicyclo[2.2.2]octane-1,4-diol
The challenge in this route lies in the selective functionalization of one of the two equivalent bridgehead hydroxyl groups.[7] One strategy involves a two-step process:
-
Mesylation/Tosylation: Reaction of the diol with one equivalent of methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base at low temperature to favor the formation of the mono-sulfonate ester.
-
Nucleophilic Substitution: The resulting mono-sulfonate can then be displaced by an azide nucleophile (e.g., sodium azide in DMF), followed by reduction of the azide to the primary amine.
Experimental Protocol for Diol Functionalization:
-
Mono-tosylation: To a solution of bicyclo[2.2.2]octane-1,4-diol (1.0 eq) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1.0 eq) portion-wise. Stir the reaction at 0 °C for 4 hours, then allow it to stand at 4 °C overnight.
-
Workup of Tosylate: Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the combined organic extracts with cold dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the mono-tosylate.
-
Azide Displacement: Dissolve the mono-tosylate (1.0 eq) in anhydrous DMF and add sodium azide (3.0 eq). Heat the mixture to 100 °C for 12 hours.
-
Workup of Azide: Cool the reaction mixture, pour into water, and extract with diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Reduction of Azide: Dissolve the crude azide in methanol and add a catalytic amount of palladium on carbon (10% w/w). Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.
-
Final Workup: Filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure to yield 4-aminobicyclo[2.2.2]octan-1-ol.
Comparison of Synthetic Routes
| Feature | Route A: Rearrangement | Route B: Reductive Amination | Route C: Diol Functionalization |
| Starting Material Availability | Moderate (requires synthesis of carboxylic acid) | Low (requires synthesis of keto-alcohol) | High (diol is commercially available) |
| Number of Steps | 3-4 steps from carboxylic acid | 1-2 steps from keto-alcohol | 3 steps from diol |
| Overall Yield | Generally moderate to good | Potentially high, but precursor synthesis is key | Moderate due to selectivity challenges |
| Scalability | Good, but rearrangements can be hazardous | Good, if precursor is accessible | Challenging due to chromatography |
| Key Challenges | Handling of azides (Curtius), hazardous reagents (Hofmann) | Synthesis of the keto-alcohol precursor | Selective mono-functionalization of the diol |
| Safety Considerations | Curtius: potential for explosive azides. Hofmann: use of bromine. | Use of cyanide reagents. | Use of azides. |
Conclusion and Recommendations
The choice of the optimal synthetic route to 4-aminobicyclo[2.2.2]octan-1-ol will depend on the specific requirements of the research project, including the desired scale, available resources, and safety infrastructure.
-
Route A (Rearrangement) is a robust and well-established method, particularly the Curtius rearrangement , which often provides good yields and is amenable to a variety of substrates. The primary drawback is the need to handle potentially explosive acyl azides, requiring appropriate safety precautions.
-
Route B (Reductive Amination) is an attractive and direct approach, provided that an efficient synthesis of the key 1-hydroxybicyclo[2.2.2]octan-4-one precursor can be developed. Advances in biocatalysis or chemoselective oxidation methods could make this route highly competitive in the future.
-
Route C (Diol Functionalization) benefits from a readily available starting material. However, the selective mono-functionalization of the symmetrical diol can be challenging and may require careful optimization and chromatographic separation, potentially limiting its scalability.
For laboratory-scale synthesis where the starting carboxylic acid for Route A is accessible, the Curtius rearrangement offers a reliable and efficient pathway to the target molecule. For larger-scale production, further development of the reductive amination route (Route B) through an optimized synthesis of the keto-alcohol precursor may prove to be the most economical and scalable option.
References
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. Curtius Rearrangement [organic-chemistry.org]
- 3. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives | MDPI [mdpi.com]
- 5. Reaction and strain engineering for improved stereo-selective whole-cell reduction of a bicyclic diketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portal.research.lu.se [portal.research.lu.se]
- 7. benchchem.com [benchchem.com]
The Strategic Advantage of Rigidity: A Comparative Guide to 4-Aminobicyclo[2.2.2]octan-1-ol Hydrochloride in Modern Synthesis
In the intricate landscape of drug discovery and fine chemical synthesis, the selection of building blocks is a critical determinant of success. The contemporary paradigm has shifted from planar, aromatic structures towards three-dimensional, sp³-rich scaffolds that offer improved physicochemical properties and novel intellectual property.[1] Within this "escape from flatland," rigid bicyclic amines have emerged as powerful tools for medicinal chemists. This guide provides an in-depth technical comparison of 4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride , a prime example of such a scaffold, with its more conventional, flexible counterparts, namely cis- and trans-4-aminocyclohexanol. We will explore the inherent advantages conferred by the bicyclo[2.2.2]octane (BCO) core, supported by physicochemical data and a practical experimental protocol, to guide researchers in making informed decisions for their synthetic campaigns.
The Bicyclo[2.2.2]octane Core: A Foundation of Rigidity and Precision
The bicyclo[2.2.2]octane skeleton is a highly rigid and symmetrical structure that acts as a three-dimensional bioisostere for the commonly used para-phenyl ring.[1] This rigidity is not merely a structural curiosity; it imparts significant advantages in drug design and synthesis:
-
Conformational Constraint: Unlike the flexible cyclohexane ring, which exists in a dynamic equilibrium of chair and boat conformations, the BCO framework is locked in a single, well-defined conformation. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity.[2]
-
Precise Vectorial Display: The fixed geometry of the BCO core allows for the precise spatial orientation of substituents. This is crucial for optimizing interactions with complex protein binding pockets, where the exact positioning of functional groups can dictate potency and selectivity.
-
Improved Physicochemical Properties: The introduction of sp³-rich, non-aromatic scaffolds like the BCO system can lead to improved solubility, reduced lipophilicity, and enhanced metabolic stability compared to their planar aromatic counterparts.[3]
Comparative Analysis: this compound vs. Aminocyclohexanols
To appreciate the advantages of this compound, a direct comparison with its more flexible alicyclic analogues, cis- and trans-4-aminocyclohexanol, is instructive.
Physicochemical Properties
| Property | 4-Aminobicyclo[2.2.2]octan-1-ol | trans-4-Aminocyclohexanol | cis-4-Aminocyclohexanol |
| Molecular Formula | C₈H₁₅NO | C₆H₁₃NO | C₆H₁₃NO |
| Molecular Weight | 141.21 g/mol [4] | 115.17 g/mol [5] | 115.18 g/mol [6] |
| Structure | Rigid, Bicyclic | Flexible, Monocyclic | Flexible, Monocyclic |
| Predicted XLogP3-AA | 0.1[4] | -0.1[7][8] | -0.1 |
| Topological Polar Surface Area (TPSA) | 46.3 Ų[4] | 46.2 Ų[8] | 46.3 Ų |
| Melting Point | Not available | 108-113 °C[5] | Not available |
| Boiling Point | Not available | 127 °C / 14mmHg[5] | Not available |
| Key Feature | Conformational Rigidity | Conformational Flexibility | Conformational Flexibility |
Note: Data for the hydrochloride salt of 4-Aminobicyclo[2.2.2]octan-1-ol may vary. XLogP3-AA and TPSA are calculated values and provide a means for comparison.
The data highlights that while the fundamental polar functional groups are similar, the key differentiator is the rigid bicyclic core of 4-Aminobicyclo[2.2.2]octan-1-ol. This rigidity can have a profound impact on its behavior in chemical reactions and biological systems.
Reactivity and Steric Considerations
The amino group in 4-Aminobicyclo[2.2.2]octan-1-ol is situated at a bridgehead position, which presents a distinct steric environment compared to the equatorial or axial positions in aminocyclohexanols. This can influence the kinetics and outcome of reactions. While potentially more sterically hindered, the well-defined trajectory of approach to the lone pair of the nitrogen can offer advantages in stereoselective transformations.
Experimental Evidence: Amide Bond Formation in the Synthesis of ALK-2 Inhibitors
A practical illustration of the utility of this compound is found in the synthesis of selective activin receptor-like kinase-2 (ALK-2) inhibitors, which are of interest for treating diseases like fibrodysplasia ossificans progressiva (FOP).[9] In a patented synthetic route, this compound was successfully used in an amide coupling reaction where it replaced trans-4-aminocyclohexanol.[9]
This substitution underscores the role of the BCO scaffold in exploring new chemical space and potentially improving the pharmacokinetic properties of the final drug candidate. The rigid nature of the BCO core can influence the overall shape of the molecule, leading to altered binding kinetics and selectivity profiles at the target receptor.[10][11]
Experimental Protocol: HATU-Mediated Amide Coupling
The following protocol is adapted from the synthesis of an ALK-2 inhibitor, demonstrating a robust method for coupling this compound with a carboxylic acid.
Reaction:
Materials:
-
Carboxylic acid (e.g., 2-amino-5-(4-((1R,5S)-3-(tetrahydro-2H-pyran-4-yl)-3-azabicyclo[3.1.0]hexan-1-yl)phenyl)nicotinic acid)
-
This compound
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N-Methylmorpholine (NMM) or other suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and this compound (1.5 eq) in anhydrous DMF, add N-methylmorpholine (2.5 eq) under a nitrogen atmosphere at room temperature.
-
Add HATU (1.5 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer three times with EtOAc.
-
Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by reversed-phase chromatography to yield the desired amide.
Causality Behind Experimental Choices:
-
HATU: A highly efficient peptide coupling reagent that minimizes side reactions and is effective even with sterically hindered amines.[12]
-
NMM: A non-nucleophilic base used to neutralize the hydrochloride salt of the amine and the hexafluorophosphate salt of HATU, facilitating the reaction.
-
Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.
-
Aqueous Workup: The use of NaHCO₃ solution neutralizes any remaining acidic species and helps in the extraction of the product into the organic phase.
Visualizing the Advantage: Structural Comparison
The following diagrams illustrate the key structural differences between 4-Aminobicyclo[2.2.2]octan-1-ol and its cyclohexane-based counterparts.
Caption: Structural differences and their implications.
Workflow for Incorporating Rigid Scaffolds
The decision to employ a rigid scaffold like this compound should be a strategic one, often made during the lead optimization phase of drug discovery.
Caption: Workflow for scaffold hopping to a rigid analog.
Conclusion
This compound offers significant advantages over more flexible reagents like aminocyclohexanols, primarily due to the conformational rigidity and precise three-dimensional structure imparted by the bicyclo[2.2.2]octane core. These features can translate into enhanced biological activity, improved selectivity, and better pharmacokinetic profiles in drug candidates. While the synthesis may require specific coupling conditions to overcome potential steric hindrance, the availability of modern, efficient reagents like HATU makes its incorporation into complex molecules a routine and valuable strategy. For researchers and drug development professionals aiming to move beyond "flatland" and explore the vast potential of three-dimensional chemical space, this compound represents a key enabling tool.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Aminobicyclo(2.2.2)octan-1-ol | C8H15NO | CID 12560134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. trans-4-Aminocyclohexanol | 27489-62-9 [chemicalbook.com]
- 6. cis-4-Aminocyclohexanol 97% | CAS: 40525-78-8 | AChemBlock [achemblock.com]
- 7. 4-Aminocyclohexanol | C6H13NO | CID 81293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Trans-4-Aminocyclohexanol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. WO2018014829A1 - Aminopyridine derivatives and their use as selective alk-2 inhibitors - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
A Multi-Technique Approach to Validating the Structure of Synthesized 4-Aminobicyclo[2.2.2]octan-1-ol Hydrochloride
Introduction: The Strategic Importance of the Bicyclo[2.2.2]octane Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. The bicyclo[2.2.2]octane framework stands out as a particularly valuable motif.[1][2] Its rigid, cage-like structure provides a conformationally constrained backbone, making it an excellent bioisostere for phenyl rings and other cyclic systems. This rigidity can lead to enhanced binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding.
Within this class of compounds, 4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride is a key synthetic intermediate.[3][4][5] Its spatially distinct amino and hydroxyl groups, positioned at the bridgehead carbons, offer well-defined vectors for further chemical elaboration in drug discovery programs. However, the synthesis of such bridged systems can sometimes yield isomeric impurities. Therefore, unambiguous structural validation is not merely a procedural step but a critical cornerstone for ensuring the integrity of downstream research and development.
This guide presents a comprehensive, field-proven workflow for the structural elucidation of this compound. We move beyond simple data reporting to explain the causal logic behind the multi-technique analytical approach, integrating Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build an unassailable case for the target structure.
Synthetic Overview and the Rationale for Hydrochloride Salt Formation
While numerous synthetic routes to the bicyclo[2.2.2]octane core exist, a common strategy involves the elaboration of a pre-formed bicyclic precursor.[6][7][8] Following the synthesis of the free base, 4-aminobicyclo[2.2.2]octan-1-ol, conversion to the hydrochloride salt is a crucial step. This is performed for two primary reasons:
-
Enhanced Stability and Handling: The free amine is susceptible to atmospheric carbon dioxide and potential oxidation. The hydrochloride salt is a crystalline, stable solid with a significantly longer shelf-life and improved handling characteristics.
-
Increased Aqueous Solubility: For many biological and analytical applications, including NMR in D₂O, the salt form provides superior solubility compared to the free base.
The final purified product must be rigorously analyzed to confirm that the desired regiochemistry and stereochemistry have been achieved and that no significant impurities remain.
The Analytical Workflow: A Self-Validating System
Caption: Overall workflow for the synthesis and structural validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR is the most powerful technique for this analysis, as it provides detailed information about the carbon-hydrogen framework and the connectivity of the atoms. The high degree of symmetry in the bicyclo[2.2.2]octane core results in a characteristically simple, yet informative, spectrum.[9][10][11]
Expected Spectral Features
The molecule's C₃ rotational symmetry axis passing through the bridgehead carbons (C1 and C4) dictates that the three ethylene bridges are chemically equivalent.
-
¹H NMR: Due to this symmetry, we expect only two distinct signals for the twelve methylene protons of the bicyclic cage. The protonated amine (-NH₃⁺) and the hydroxyl (-OH) proton will also give rise to signals.
-
¹³C NMR: We anticipate only four signals in the proton-decoupled spectrum: one for the hydroxyl-bearing bridgehead (C1), one for the amine-bearing bridgehead (C4), and one for the six equivalent methylene carbons (C2, C3, C5, C6, C7, C8).
Hypothetical ¹H NMR Data (500 MHz, D₂O)
| Chemical Shift (δ) ppm | Integration | Multiplicity | Assignment | Rationale |
| ~3.15 | 6H | Triplet (t) | H2, H3, H5 (protons adjacent to -NH₃⁺) | Deshielded by the adjacent electron-withdrawing ammonium group. Appears as a triplet due to coupling with neighboring protons. |
| ~1.90 | 6H | Triplet (t) | H6, H7, H8 (protons adjacent to -OH) | Less deshielded than the protons near the amine. Appears as a triplet. |
Note: In D₂O, the acidic -OH and -NH₃⁺ protons will exchange with deuterium and will likely not be observed.
Hypothetical ¹³C NMR Data (125 MHz, D₂O)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~68.5 | C1 (-OH) | Quaternary bridgehead carbon deshielded by the electronegative oxygen atom. |
| ~49.0 | C4 (-NH₃⁺) | Quaternary bridgehead carbon deshielded by the nitrogen atom. |
| ~28.0 | C2, C3, C5 | Methylene carbons adjacent to the ammonium group. |
| ~24.5 | C6, C7, C8 | Methylene carbons adjacent to the hydroxyl-bearing carbon. |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. D₂O is often preferred for hydrochloride salts.
-
Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.
-
Acquisition: Insert the sample into the NMR spectrometer. Acquire a ¹H spectrum followed by a proton-decoupled ¹³C spectrum. Standard acquisition parameters for structural elucidation should be employed. For more complex structures, 2D NMR experiments like COSY and HSQC would be used to confirm proton-proton and proton-carbon correlations, respectively.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry serves as a crucial check for the molecular formula. For this non-volatile salt, Electrospray Ionization (ESI) is the method of choice, as it allows for the ionization of polar molecules directly from a solution.
Expected Spectral Features
The analysis is conducted in positive ion mode (ESI+). The hydrochloride salt will dissociate in solution, and the free base (C₈H₁₅NO, Exact Mass: 141.1154) will be protonated by the ESI source.
-
Primary Ion: The expected base peak will be the protonated molecule, [M+H]⁺.
-
Calculation: [C₈H₁₅NO + H]⁺ = C₈H₁₆NO⁺
-
Expected m/z: 142.1232
The presence of a high-intensity signal at this specific mass-to-charge ratio provides strong evidence for the correct molecular formula of the parent amine.
Hypothetical ESI-MS Data
| m/z (Observed) | Ion Species | Formula | Calculated m/z |
| 142.1230 | [M+H]⁺ | C₈H₁₆NO⁺ | 142.1232 |
Experimental Protocol: ESI-MS Sample Preparation
-
Stock Solution: Prepare a dilute stock solution of the sample (~1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Working Solution: Further dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent system. A small amount of formic acid (0.1%) may be added to promote protonation.
-
Infusion: Introduce the working solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da).
Infrared (IR) Spectroscopy: Rapid Functional Group Identification
IR spectroscopy is a fast and simple method to confirm the presence of the key functional groups: the alcohol (-OH) and the ammonium (-NH₃⁺) moieties.[12][13]
Expected Spectral Features
The IR spectrum will be dominated by absorptions corresponding to these groups and the alkane backbone.[14]
-
O-H Stretch: A very broad and strong absorption characteristic of a hydrogen-bonded alcohol.[15]
-
N-H Stretch: The ammonium salt shows a broad, strong absorption that often overlaps with the O-H stretch.
-
C-H Stretch: Sharp absorptions just below 3000 cm⁻¹ are indicative of the sp³ C-H bonds of the bicyclic cage.[14]
-
N-H Bend: A medium-to-strong absorption characteristic of the ammonium group's bending vibration.[13]
-
C-O Stretch: A strong absorption in the fingerprint region corresponding to the alcohol C-O bond.
Hypothetical IR Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3400-3200 | Strong, Broad | O-H Stretch | Alcohol |
| 3200-2800 | Strong, Broad | N-H Stretch | Ammonium Salt |
| 2950, 2870 | Strong, Sharp | C-H Stretch | Alkane (CH₂) |
| ~1610 | Medium | N-H Bend | Ammonium Salt |
| ~1080 | Strong | C-O Stretch | 3° Alcohol |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the crystalline hydrochloride salt directly onto the ATR crystal. No further preparation is needed.
-
Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
Data Integration: Constructing the Final Proof of Structure
The true power of this workflow lies in the integration of all three datasets. No single technique provides the complete picture, but together, they form an unassailable confirmation.
Caption: Logical flow demonstrating how data from three orthogonal techniques converge to confirm the target structure.
-
IR confirms the presence of the required alcohol and amine functional groups.
-
MS confirms the molecular weight and formula of the parent molecule.
-
NMR provides the definitive blueprint, confirming the highly symmetric bicyclo[2.2.2]octane framework and the correct placement of the functional groups at the bridgehead positions.
When the experimental data from all three analyses align perfectly with the predicted values for this compound, the structure can be considered validated with a high degree of scientific certainty. This rigorous, multi-faceted approach ensures the quality and reliability of this critical building block for future research and drug development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2018211275A1 - Compounds - Google Patents [patents.google.com]
- 3. 4-Aminobicyclo(2.2.2)octan-1-ol | C8H15NO | CID 12560134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1403864-74-3 | FA63102 [biosynth.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones [mdpi.com]
- 7. US10633315B2 - Synthesis of bicyclo[2.2.2]octanes - Google Patents [patents.google.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Catalytic Systems for Bicyclo[2.2.2]octane Synthesis
The bicyclo[2.2.2]octane (BCO) scaffold is a rigid, three-dimensional structural motif of significant interest in medicinal chemistry and materials science. Its unique conformational constraints and stereochemical properties make it a valuable component in the design of novel therapeutics and functional materials.[1] The synthesis of BCOs, particularly in an enantiomerically pure form, has been a long-standing challenge, spurring the development of various catalytic methodologies. This guide provides a comparative analysis of prominent catalytic systems for the synthesis of bicyclo[2.2.2]octane and its derivatives, offering insights into their mechanisms, performance, and practical applications for researchers, scientists, and drug development professionals.
Introduction to the Bicyclo[2.2.2]octane Core
The bicyclo[2.2.2]octane framework is a key structural element in a wide array of biologically active molecules and natural products.[1][2] Its rigid structure allows for precise spatial orientation of substituents, which is crucial for molecular recognition and binding to biological targets. BCO derivatives have been explored as therapeutic agents for various diseases and serve as important intermediates in the synthesis of complex natural products like terpenes and alkaloids.[2] Furthermore, bicyclo[2.2.2]octane diols and diacids are utilized as specialty monomers in polymer synthesis.[2]
The primary synthetic route to the bicyclo[2.2.2]octane core is the Diels-Alder reaction, a [4+2] cycloaddition between a cyclohexadiene and a dienophile.[3] The efficiency and selectivity of this transformation are often enhanced through the use of catalysts. This guide will delve into a comparative study of different catalytic approaches, including transition metal catalysis and organocatalysis.
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount in achieving high yields and selectivities in bicyclo[2.2.2]octane synthesis. Below is a comparative overview of different catalytic systems, with a focus on their strengths, limitations, and substrate scope.
Transition Metal Catalysis
Transition metal catalysts offer a powerful platform for the synthesis of bicyclo[2.2.2]octane derivatives, often enabling reactions that are not feasible under thermal conditions.
One notable approach involves the use of a transition metal catalyst to facilitate the reaction between 1,4-dimethylene cyclohexane and an oxidizing agent to produce oxo-substituted bicyclo[2.2.2]octane species.[2][4] This method provides a simplified route for the commercial production of various BCO derivatives.[4] Copper-based catalysts, such as copper oxide/zinc oxide on a support like alumina, have been shown to be effective for this transformation.[4]
Chiral iridium(I) complexes bearing [2.2.2]-bicyclooctadiene ligands have been successfully employed in the kinetic resolution of secondary allylic carbonates, demonstrating the utility of the BCO scaffold in asymmetric catalysis.[5] While not a direct synthesis of the BCO core itself, this highlights the application of chiral BCO-based ligands in catalysis.
Lewis acids are also frequently used to accelerate Diels-Alder reactions. For instance, ytterbium trichloride has been effectively used in stoichiometric amounts to promote the Diels-Alder reaction between a 5-substituted 1,3-cyclohexadiene and methacrolein to form the bicyclo[2.2.2]octane core.[6]
Table 1: Comparison of Selected Transition Metal-Catalyzed Syntheses of Bicyclo[2.2.2]octane Derivatives
| Catalyst System | Reactants | Product Type | Yield | Selectivity | Reference |
| Copper oxide/zinc oxide on alumina | 1,4-Dimethylene cyclohexane, Oxidizing agent | Oxo-substituted bicyclo[2.2.2]octane | High conversion | - | [4] |
| Ytterbium trichloride (stoichiometric) | 5-Substituted 1,3-cyclohexadiene, Methacrolein | Substituted bicyclo[2.2.2]octane | - | Enhanced stereo- and regioselectivity | [6] |
| Chiral Iridium(I) complex with [2.2.2]-bicyclooctadiene ligand | Secondary allylic carbonates | Kinetic resolution | Up to 98% ee | High enantioselectivity | [5] |
Organocatalysis
Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of chiral molecules, including bicyclo[2.2.2]octane derivatives. These catalysts are often less sensitive to air and moisture, making them more practical for certain applications.
A highly enantioselective, organocatalytic tandem ortho-hydroxylative phenol dearomatization (o-HPD)-[4+2] cycloaddition reaction has been developed for the synthesis of bicyclo[2.2.2]octenones.[7] This method utilizes a chiral oxaziridinium organocatalyst, which is available in both enantiomeric forms, to afford dearomatized products in high enantioselectivity.[7]
1,4-Diazabicyclo[2.2.2]octane (DABCO) has been shown to be an efficient catalyst for the synthesis of 3,4,6-trisubstituted 2-pyridone derivatives, which can be considered aza-analogs of bicyclic systems, through a condensation reaction of 1,3-diketones with amides.[8]
Furthermore, a tandem reaction for the rapid synthesis of a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields and with excellent enantioselectivities has been realized under metal-free conditions using an organic base.[9]
Table 2: Comparison of Selected Organocatalytic Syntheses of Bicyclo[2.2.2]octane Derivatives
| Catalyst System | Reactants | Product Type | Yield | Enantioselectivity | Reference |
| Chiral Oxaziridinium | Phenols | Bicyclo[2.2.2]octenones | High | High (e.g., 99:1 e.r.) | [7] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 1,3-Diketones, Amides | 3,4,6-Trisubstituted 2-pyridones | Good to excellent | - | [8] |
| Organic Base | - | Bicyclo[2.2.2]octane-1-carboxylates | Good to excellent | Excellent | [9] |
Experimental Protocols
To provide a practical understanding of these catalytic systems, detailed experimental protocols for representative examples are outlined below.
Protocol 1: Organocatalytic Enantioselective Synthesis of Bicyclo[2.2.2]octenones
This protocol is based on the work describing a chiral oxaziridinium catalyzed ortho-hydroxylative phenol dearomatization followed by a [4+2] cycloaddition.[7]
Objective: To synthesize enantiomerically enriched bicyclo[2.2.2]octenones from phenols.
Materials:
-
Substituted phenol
-
Chiral amine precatalyst (e.g., amine 8 as described in the reference)
-
Aqueous hydrogen peroxide (H₂O₂)
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (MeCN)
-
Water
Procedure:
-
To a solution of the substituted phenol in a 1:1 mixture of acetonitrile and water at 0 °C, add the chiral amine precatalyst (2.5 mol%).
-
Add sodium carbonate (5 equivalents).
-
Slowly add aqueous hydrogen peroxide (3.0 equivalents).
-
Stir the reaction mixture at 0 °C for 18 hours.
-
Upon completion, quench the reaction and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to obtain the desired bicyclo[2.2.2]octenone.
Causality: The chiral amine precatalyst is oxidized in situ by hydrogen peroxide to form the active chiral oxaziridinium catalyst. This catalyst then mediates the enantioselective ortho-hydroxylation of the phenol, which is followed by a spontaneous Diels-Alder dimerization to yield the bicyclo[2.2.2]octenone product. The use of a precatalyst simplifies the procedure as the active catalyst is generated in the reaction mixture.
Protocol 2: Diels-Alder Reaction for Bicyclo[2.2.2]octene Synthesis
This protocol describes a general procedure for a Diels-Alder reaction to form a bicyclo[2.2.2]octene derivative, a common precursor to the saturated bicyclo[2.2.2]octane.[10]
Objective: To synthesize a bicyclo[2.2.2]octene derivative via a [4+2] cycloaddition.
Materials:
-
Diene (e.g., 1,3-cyclohexadiene)
-
Dienophile (e.g., maleic anhydride)
-
Toluene
Procedure:
-
Dissolve the dienophile (e.g., maleic anhydride) in toluene in a round-bottom flask.
-
Add the diene (e.g., 1,3-cyclohexadiene) to the solution.
-
Heat the reaction mixture at reflux (approximately 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Causality: The Diels-Alder reaction is a concerted pericyclic reaction that is thermally allowed. Heating the reaction mixture provides the necessary activation energy for the cycloaddition to occur. The choice of solvent is important; toluene is a common choice due to its relatively high boiling point and ability to dissolve a wide range of organic compounds.
Mechanistic Insights and Visualizations
Understanding the underlying mechanisms of these catalytic reactions is crucial for optimizing reaction conditions and designing new catalysts.
Catalytic Cycle for Oxaziridinium-Catalyzed o-HPD
The enantioselective synthesis of bicyclo[2.2.2]octenones proceeds through a catalytic cycle involving the in situ generation of a chiral oxaziridinium catalyst.
Caption: Catalytic cycle for the enantioselective synthesis of bicyclo[2.2.2]octenones.
Experimental Workflow for Catalyst Screening
A typical workflow for screening catalysts for a specific bicyclo[2.2.2]octane synthesis is depicted below.
Caption: A generalized workflow for screening and optimizing catalysts for bicyclo[2.2.2]octane synthesis.
Conclusion
The synthesis of the bicyclo[2.2.2]octane scaffold has been significantly advanced through the development of innovative catalytic methodologies. Both transition metal catalysis and organocatalysis offer distinct advantages in terms of efficiency, selectivity, and operational simplicity. For researchers aiming to incorporate the BCO motif into their target molecules, a careful consideration of the desired substitution pattern, stereochemistry, and scale of synthesis will guide the selection of the most appropriate catalytic system. The ongoing development of novel catalysts promises to further expand the synthetic toolbox for accessing this valuable structural framework, paving the way for new discoveries in drug development and materials science.
References
- 1. 1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid and Derivatives As Chiral Constrained Bridged Scaffolds for Foldamers and Chiral Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 3. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 4. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of propellanes containing a bicyclo[2.2.2]octene unit via the Diels–Alder reaction and ring-closing metathesis as key steps - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to cis- and trans-4-Aminobicyclo[2.2.2]octan-1-ol Isomers
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the rigid bicyclo[2.2.2]octane scaffold is a privileged structural motif. Its defined three-dimensional geometry allows for the precise spatial orientation of functional groups, a critical factor in designing molecules with specific biological activities or material properties. The isomers of 4-Aminobicyclo[2.2.2]octan-1-ol, with their amino and hydroxyl functionalities at the bridgehead positions, represent a key branching point for the synthesis of a diverse array of compounds. The seemingly subtle difference between the cis (amino and hydroxyl groups on the same face) and trans (groups on opposite faces) isomers can lead to profound differences in their biological targets and physical characteristics. Therefore, the unambiguous identification of each isomer is a prerequisite for any meaningful research and development.
This guide provides a comprehensive spectroscopic comparison of cis- and trans-4-Aminobicyclo[2.2.2]octan-1-ol. In the absence of extensive publicly available experimental spectra for these specific isomers, this guide will leverage established principles of spectroscopic analysis for rigid bicyclic systems and predicted spectral data to highlight the key distinguishing features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.
The Structural Landscape: cis vs. trans Isomers
The core of our analysis lies in understanding how the spatial arrangement of the amino and hydroxyl groups in the rigid bicyclo[2.2.2]octane framework influences their interaction with electromagnetic radiation and their fragmentation under energetic conditions.
Caption: Molecular structures of cis- and trans-4-Aminobicyclo[2.2.2]octan-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into 3D Structure
NMR spectroscopy is arguably the most powerful tool for elucidating the stereochemistry of organic molecules. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, which is directly influenced by the molecule's three-dimensional structure.
¹H NMR Spectroscopy: Probing Proton Environments
The key to differentiating the cis and trans isomers via ¹H NMR lies in the anisotropic effects of the amino and hydroxyl groups on the chemical shifts of the bicyclic framework's protons. In the cis isomer, the proximity of the electron-rich oxygen and nitrogen atoms is expected to create a different electronic environment for the bridgehead and methylene protons compared to the trans isomer, where these groups are on opposite sides.
Expected Distinguishing Features:
-
Bridgehead Protons (CH): The chemical shift of the bridgehead proton (at C1 and C4) will be influenced by the through-space effects of the substituents.
-
Methylene Protons (CH₂): The protons of the three ethylene bridges will exhibit distinct chemical shifts and coupling patterns depending on their orientation relative to the amino and hydroxyl groups. In the cis isomer, certain protons will experience greater deshielding due to their proximity to both electronegative groups.
Predicted ¹H NMR Data:
| Proton | Predicted δ (ppm) - cis | Predicted δ (ppm) - trans | Multiplicity |
| Bridge CH₂ | 1.60 - 1.80 | 1.55 - 1.75 | m |
| Bridgehead CH | ~2.80 | ~2.75 | s (broad) |
| NH₂ | variable | variable | s (broad) |
| OH | variable | variable | s (broad) |
Note: Predicted chemical shifts are estimates and can vary based on the prediction software and solvent used. The broadness of the NH₂ and OH signals is due to chemical exchange and quadrupole effects (for NH₂).
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms and information about their chemical environment. The key differences between the cis and trans isomers will be observed in the chemical shifts of the bridgehead carbons (C1 and C4) and the methylene carbons of the bridges.
Expected Distinguishing Features:
-
Bridgehead Carbons (C1 and C4): The carbon bearing the hydroxyl group (C1) and the carbon bearing the amino group (C4) will have distinct chemical shifts in the two isomers due to differences in steric and electronic effects.
-
Methylene Carbons (CH₂): The three sets of methylene carbons in the bridges will likely show greater differentiation in the less symmetric cis isomer compared to the trans isomer.
Predicted ¹³C NMR Data:
| Carbon | Predicted δ (ppm) - cis | Predicted δ (ppm) - trans |
| C1 (C-OH) | ~68 | ~67 |
| C4 (C-NH₂) | ~48 | ~47 |
| Bridge CH₂ | 28 - 32 | 29 - 31 |
Note: These are predicted values and are intended for comparative purposes.
Experimental Protocol: NMR Analysis
Caption: A generalized workflow for acquiring NMR spectra of small molecules.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy probes the vibrational frequencies of chemical bonds. While the IR spectra of the cis and trans isomers are expected to be broadly similar due to the presence of the same functional groups (O-H, N-H, C-H, C-N, C-O), subtle differences in the hydrogen bonding environment can lead to distinguishable features.
Expected Distinguishing Features:
-
O-H and N-H Stretching Region (3200-3600 cm⁻¹): In the cis isomer, intramolecular hydrogen bonding between the amino and hydroxyl groups is possible. This would result in a broader, and potentially red-shifted (lower frequency), O-H and N-H stretching band compared to the trans isomer where intermolecular hydrogen bonding would dominate in the condensed phase.
-
Fingerprint Region (below 1500 cm⁻¹): The complex vibrations of the bicyclic skeleton in this region are unique to each isomer and can serve as a "fingerprint" for identification when compared to a reference spectrum.
Predicted IR Data:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) - cis | Predicted Wavenumber (cm⁻¹) - trans | Intensity |
| O-H Stretch | 3350-3450 (broad) | 3380-3480 (broad) | Medium |
| N-H Stretch | 3280-3380 (broad) | 3300-3400 (broad) | Medium |
| C-H Stretch | 2850-2950 | 2850-2950 | Strong |
| C-N Stretch | 1020-1250 | 1020-1250 | Medium |
| C-O Stretch | 1000-1260 | 1000-1260 | Strong |
Experimental Protocol: FT-IR Analysis
Caption: Workflow for obtaining an FT-IR spectrum of a solid sample.
Mass Spectrometry (MS): Unraveling Fragmentation Pathways
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While the cis and trans isomers have the same molecular weight and will thus show the same molecular ion peak (M⁺), their fragmentation patterns upon ionization may differ due to stereochemical influences on the stability of the resulting fragment ions.
Expected Distinguishing Features:
-
Molecular Ion (M⁺): Both isomers will exhibit a molecular ion peak at m/z 141 (for the most common isotopes).
-
Fragmentation Pattern: The relative intensities of fragment ions may differ. For instance, the cis isomer might show a more pronounced loss of water (M-18) or ammonia (M-17) due to the proximity of the functional groups facilitating these eliminations through cyclic transition states. The fragmentation of bicyclic alcohols often involves complex rearrangements.[1] A common fragmentation pathway for alcohols is α-cleavage, which involves the breaking of the bond adjacent to the carbon bearing the hydroxyl group.[2]
Predicted Mass Spectrum Fragments:
| m/z | Possible Fragment |
| 141 | [M]⁺ |
| 124 | [M - NH₃]⁺ |
| 123 | [M - H₂O]⁺ |
| 96 | [M - H₂O - C₂H₃]⁺ |
| 82 | [M - H₂O - C₃H₅]⁺ |
Experimental Protocol: GC-MS Analysis
Caption: A general workflow for GC-MS analysis of a small organic molecule.
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The unambiguous identification of the cis and trans isomers of 4-Aminobicyclo[2.2.2]octan-1-ol is crucial for their application in research and development. While a single spectroscopic technique can provide valuable clues, a combination of methods offers the most definitive characterization.
-
NMR spectroscopy , particularly ¹H and ¹³C NMR, stands out as the most powerful technique for distinguishing these isomers due to its sensitivity to the three-dimensional arrangement of atoms.
-
IR spectroscopy can provide supporting evidence, especially if intramolecular hydrogen bonding in the cis isomer leads to observable shifts in the O-H and N-H stretching frequencies.
-
Mass spectrometry , while showing the same molecular ion for both isomers, may offer subtle differences in fragmentation patterns that can aid in confirmation.
For researchers working with these or similar bicyclic systems, a thorough spectroscopic analysis is not just a matter of characterization but a fundamental step in ensuring the integrity and reproducibility of their scientific endeavors.
References
A Senior Application Scientist's Guide to Bioassay Validation for Novel Compounds: A Focus on 4-Aminobicyclo[2.2.2]octan-1-ol Hydrochloride Derivatives as Nicotinic Acetylcholine Receptor Modulators
This guide provides a comprehensive framework for the bioassay validation of novel compounds derived from 4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride. Drawing from extensive experience in drug discovery and assay development, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic comparison of key methodologies, grounded in the scientific rationale for their selection and application. The bicyclo[2.2.2]octane scaffold is a conformationally restricted carbocycle, a feature highly sought after in medicinal chemistry for its ability to confer high selectivity to ligands. While the direct biological target of the parent compound is not extensively documented, its structural rigidity makes it an excellent candidate for targeting ligand-gated ion channels. This guide will therefore focus on a prominent and well-validated target class for such structures: the nicotinic acetylcholine receptors (nAChRs).
Nicotinic acetylcholine receptors are crucial mediators of synaptic transmission in the central and peripheral nervous systems, making them attractive targets for a wide range of therapeutic areas, including neurodegenerative diseases, pain, and addiction.[1][2] The validation of bioassays for compounds targeting nAChRs is a critical step in the drug discovery pipeline, ensuring data reliability and informing the progression of promising candidates.
This guide will compare and contrast three key bioassay platforms for the characterization of nAChR modulators:
-
High-Throughput Screening (HTS) using Fluorescence-Based Assays: Ideal for primary screening of large compound libraries.
-
Automated Electrophysiology: A higher-throughput method for confirming hits and providing detailed mechanistic information.
-
Radioligand Binding Assays: A classic method for determining binding affinity and specificity.
For each platform, we will delve into the experimental protocols, present comparative performance data, and discuss the underlying scientific principles that guide their application.
Comparative Analysis of Bioassay Platforms for nAChR Modulators
The selection of a bioassay is a critical decision in the drug discovery process, with each method offering a unique balance of throughput, cost, and physiological relevance. The following table summarizes the key performance characteristics of the three platforms discussed in this guide.
| Parameter | Fluorescence-Based Assays (e.g., FLIPR) | Automated Electrophysiology (e.g., Qube) | Radioligand Binding Assays |
| Primary Application | High-Throughput Screening (HTS) | Hit Confirmation, Lead Optimization | Binding Affinity Determination |
| Throughput | Very High (384-well, 1536-well) | Medium to High (384-well)[3] | Medium |
| Data Output | Indirect measure of ion flux (changes in membrane potential) | Direct measure of ion channel currents | Equilibrium dissociation constant (Kd) or inhibitory constant (Ki) |
| Mechanistic Insight | Limited (agonist, antagonist) | High (agonist, antagonist, allosteric modulator, channel kinetics)[4] | Limited to binding interaction |
| Cost per data point | Low | High | Medium |
| False Positives | Higher risk due to compound fluorescence or quenching | Low risk | Low risk |
| Key Advantage | Scalability for large library screening | High-quality, physiologically relevant data | Direct measure of target engagement |
Experimental Protocols and Methodologies
A robust and reproducible bioassay is the cornerstone of any successful drug discovery campaign. The following sections provide detailed, step-by-step protocols for each of the discussed bioassay platforms. These protocols are designed to be self-validating, incorporating appropriate controls and quality checks at each stage.
High-Throughput Screening: Fluorescence-Based Membrane Potential Assay
This assay format is a workhorse for primary screening, enabling the rapid evaluation of tens of thousands of compounds.[5][6] It relies on a voltage-sensitive dye that reports changes in membrane potential upon nAChR activation.
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Nicotinic acetylcholine receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aurorabiomed.com [aurorabiomed.com]
- 6. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Aminobicyclo[2.2.2]octan-1-ol: A Cost-Benefit Analysis for Drug Development Professionals
Introduction: The Significance of the Bicyclo[2.2.2]octane Scaffold
The bicyclo[2.2.2]octane framework is a rigid, three-dimensional scaffold that has garnered significant attention in medicinal chemistry and drug development. Its unique conformational constraints allow for the precise spatial orientation of functional groups, making it an invaluable building block for designing potent and selective ligands for various biological targets. Among its derivatives, 4-Aminobicyclo[2.2.2]octan-1-ol stands out as a key intermediate due to its bifunctional nature, possessing both a primary amine and a tertiary alcohol. These functionalities provide versatile handles for further chemical modifications, enabling the exploration of vast chemical space in the quest for novel therapeutics. This guide provides a comprehensive cost-benefit analysis of two distinct synthetic pathways to this valuable compound, offering researchers the insights needed to make informed decisions based on factors such as cost, efficiency, safety, and scalability.
Pathway 1: The Diels-Alder and Reduction Approach
This classical approach builds the bicyclo[2.2.2]octane core through a Diels-Alder reaction, followed by a series of functional group manipulations to arrive at the target molecule. A common variation of this strategy involves the synthesis of 4-aminobicyclo[2.2.2]octan-2-one as a key intermediate.
Causality Behind Experimental Choices
The initial Diels-Alder reaction between a suitable diene and dienophile is a powerful and atom-economical method for constructing the bicyclic framework in a single step. The subsequent reduction of the ketone and potential rearrangement or functional group interconversion steps are chosen to introduce the desired amino and hydroxyl groups at the correct positions.
Visualizing Pathway 1
Caption: A generalized scheme for the synthesis of a 4-aminobicyclo[2.2.2]octan-2-ol, a structural isomer of the target compound.
Experimental Protocol: A One-Pot Synthesis of 4-Dialkylaminobicyclo[2.2.2]octan-2-one
This protocol is adapted from the work of Seebacher et al. and describes a one-pot synthesis of a key intermediate.[1]
-
Reaction Setup: To a solution of benzylidene acetone (1.0 eq) in a suitable solvent such as benzene, add a dialkylammonium thiocyanate (1.0 eq).
-
Cyclization: Heat the reaction mixture at reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the 4-dialkylaminobicyclo[2.2.2]octan-2-one.
Note: The subsequent reduction of the ketone to the alcohol can be achieved using standard reducing agents like sodium borohydride. However, this pathway leads to the 2-ol isomer, not the desired 1-ol. Achieving the 1-ol would require a more complex and likely lower-yielding multi-step process involving rearrangement, making this pathway less direct for the specific target molecule.
Pathway 2: The Bridgehead Functionalization Strategy
This more direct approach focuses on a pre-formed bicyclo[2.2.2]octane skeleton with functional groups at the 1 and 4 bridgehead positions. This strategy offers the potential for greater efficiency by avoiding the need for extensive isomerization.
Causality Behind Experimental Choices
This pathway leverages a starting material that already possesses the core bicyclic structure with oxygen-containing functionalities at the desired positions. The key challenge lies in the selective conversion of one of these functional groups into an amine. Rearrangement reactions such as the Hofmann, Curtius, or Schmidt reactions are powerful tools for converting carboxylic acids or their derivatives into primary amines with the loss of one carbon atom.
Visualizing Pathway 2
Caption: Two potential routes within the bridgehead functionalization strategy to synthesize 4-Aminobicyclo[2.2.2]octan-1-ol.
Experimental Protocol: Hofmann Rearrangement of 4-Hydroxybicyclo[2.2.2]octane-1-carboxamide
This proposed protocol is based on the principles of the Hofmann rearrangement.[2]
-
Preparation of the N-bromoamide: To a solution of 4-hydroxybicyclo[2.2.2]octane-1-carboxamide (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., THF), add a freshly prepared solution of sodium hypobromite (NaOBr), generated by adding bromine (1.1 eq) to a cold solution of sodium hydroxide (2.2 eq).
-
Rearrangement: The reaction mixture is stirred at low temperature (e.g., 0 °C) and then slowly warmed to room temperature or gently heated to induce the rearrangement of the N-bromoamide to the corresponding isocyanate.
-
Hydrolysis: The isocyanate is hydrolyzed in situ by the aqueous base to a carbamic acid intermediate, which spontaneously decarboxylates to yield the crude 4-aminobicyclo[2.2.2]octan-1-ol.
-
Workup and Purification: The reaction mixture is extracted with a suitable organic solvent. The combined organic layers are dried over a drying agent, filtered, and concentrated under reduced pressure. The crude product can be purified by crystallization or column chromatography.
Alternative Rearrangements: Curtius and Schmidt Reactions
-
Curtius Rearrangement: This method involves the thermal decomposition of an acyl azide, which can be prepared from 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid.[3][4] The acyl azide, upon heating, rearranges to the isocyanate, which is then hydrolyzed to the amine. Reagents like diphenylphosphoryl azide (DPPA) can facilitate this transformation.
-
Schmidt Reaction: This reaction allows for the direct conversion of a carboxylic acid to an amine using hydrazoic acid (HN₃) in the presence of a strong acid.[5][6] While potentially more direct, the use of highly toxic and explosive hydrazoic acid presents significant safety challenges.
Cost-Benefit Analysis: A Comparative Table
| Metric | Pathway 1 (Diels-Alder/Reduction) | Pathway 2 (Bridgehead Functionalization - Hofmann) | Pathway 2 (Bridgehead Functionalization - Curtius) | Pathway 2 (Bridgehead Functionalization - Schmidt) |
| Starting Material Cost | Low to Moderate (e.g., Benzylidene acetone: ~$40/250g)[7] | Moderate (Requires synthesis of 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid) | Moderate (Same as Hofmann) | Moderate (Same as Hofmann) |
| Reagent Cost | Low (e.g., NaBH₄) | Low to Moderate (e.g., Bromine: ~$100/25g, NaOH: low cost)[8] | High (e.g., DPPA: ~
| High (Hydrazoic acid is hazardous and costly to handle)[3][12] |
| Number of Steps | Potentially longer and less direct for the 1-ol isomer | Fewer and more direct steps | Fewer and more direct steps | Potentially the most direct route |
| Overall Yield | Likely lower for the specific 1-ol isomer | Generally good yields reported for Hofmann rearrangements[13] | Generally good to excellent yields[4] | Yields can be variable[5] |
| Scalability | Scalable, but may be inefficient for the target isomer | Readily scalable | Scalable, but cost of reagents may be a factor | Limited by safety concerns of hydrazoic acid |
| Safety & Environmental | Uses flammable solvents | Bromine is corrosive and toxic; uses strong base | Azide reagents are potentially explosive and toxic | Hydrazoic acid is extremely toxic and explosive |
Expert Insights and Recommendations
For researchers and drug development professionals, the choice of synthetic pathway is a critical decision that balances cost, efficiency, and safety.
-
Pathway 1 , while utilizing a classic and powerful C-C bond-forming reaction, is not the most efficient route to 4-aminobicyclo[2.2.2]octan-1-ol. The formation of the 2-ol isomer necessitates additional, potentially low-yielding, steps to arrive at the desired product, making it less attractive for large-scale synthesis of this specific target.
-
Pathway 2 , the bridgehead functionalization strategy, presents a more direct and ultimately more cost-effective approach.
-
The Hofmann rearrangement offers a good balance of cost-effectiveness and efficiency. The starting materials are accessible, and the reagents (bromine and sodium hydroxide) are relatively inexpensive bulk chemicals. While bromine requires careful handling, the procedure is well-established and scalable.
-
The Curtius rearrangement is also an excellent option, often providing high yields under mild conditions. However, the higher cost of azide-generating reagents like DPPA may make it less economical for large-scale production compared to the Hofmann rearrangement.
-
The Schmidt reaction , while offering the most direct conversion from the carboxylic acid, is severely hampered by the extreme hazards associated with hydrazoic acid. Its use should be limited to small-scale syntheses where other methods have failed and only with stringent safety protocols in place.
-
Recommendation: For the synthesis of 4-aminobicyclo[2.2.2]octan-1-ol on a laboratory to pilot-plant scale, the Hofmann rearrangement of 4-hydroxybicyclo[2.2.2]octane-1-carboxamide (Pathway 2, Hofmann) represents the most pragmatic and cost-effective approach. It offers a direct route with good potential for high yields and utilizes readily available, moderately priced reagents.
Conclusion
The synthesis of 4-aminobicyclo[2.2.2]octan-1-ol can be approached through several strategic pathways. While the Diels-Alder approach is a cornerstone of bicyclic compound synthesis, the bridgehead functionalization strategy, particularly utilizing the Hofmann rearrangement, emerges as the superior choice for the efficient and cost-effective production of this valuable building block. By carefully considering the trade-offs between starting material cost, reagent hazards, and overall process efficiency, researchers can select the optimal synthetic route to accelerate their drug discovery and development programs.
References
- 1. Sodium azide price,buy Sodium azide - chemicalbook [m.chemicalbook.com]
- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. Hydrazoic acid|lookchem [lookchem.com]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 7. Benzylideneacetone, 98+% 250 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. Bromine liquid, 99.8% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. chemimpex.com [chemimpex.com]
- 10. ジフェニルホスホリルアジド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Hydrazoic acid | 7782-79-8 [chemicalbook.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to the In Vitro Efficacy of 4-Aminobicyclo[2.2.2]octane Derivatives
The bicyclo[2.2.2]octane framework, a rigid and structurally unique scaffold, has garnered significant interest in medicinal chemistry. Its constrained conformation allows for precise spatial orientation of functional groups, making it an attractive template for designing novel therapeutic agents.[1] Among its variants, the 4-aminobicyclo[2.2.2]octane core has emerged as a promising precursor for compounds with potent biological activities, particularly in the realm of infectious diseases.[2][3]
This guide provides a comparative analysis of the in vitro efficacy of various 4-aminobicyclo[2.2.2]octane derivatives, with a primary focus on their antiprotozoal activity against the causative agents of Malaria and African Sleeping Sickness. We will delve into the experimental data, discuss structure-activity relationships, and provide detailed methodologies to enable researchers to build upon these findings.
The Therapeutic Rationale: Targeting Global Health Threats
Malaria, caused by parasites of the genus Plasmodium, and Human African Trypanosomiasis (Sleeping Sickness), caused by Trypanosoma brucei, are devastating diseases that disproportionately affect subtropical and tropical regions. The continuous rise of drug-resistant parasite strains necessitates the urgent development of new chemotherapeutics with novel mechanisms of action.[4] The 4-aminobicyclo[2.2.2]octane derivatives have shown promise in this area, exhibiting significant in vitro activity against Plasmodium falciparum (the most virulent malaria parasite) and Trypanosoma brucei rhodesiense.[5][6][7]
Comparative Efficacy: A Data-Driven Analysis
A systematic evaluation of various 4-aminobicyclo[2.2.2]octane derivatives reveals key structural modifications that influence their antiprotozoal potency. The primary method for assessing efficacy in the cited studies is the in vitro microplate assay, which determines the half-maximal inhibitory concentration (IC50) of the compounds against the parasites. Cytotoxicity is concurrently assessed, typically using rat skeletal myoblast (L6) cells, to determine the selectivity of the compounds for the parasites over mammalian cells.
Ketones vs. Alcohols: The Impact of Core Modification
Initial studies on this class of compounds compared the activity of 4-aminobicyclo[2.2.2]octan-2-ones with their corresponding reduced forms, the 4-aminobicyclo[2.2.2]octan-2-ols. A general trend observed is that the alcohol derivatives tend to exhibit greater activity against both T. b. rhodesiense and P. falciparum compared to their ketone counterparts.[7][8] This suggests that the hydroxyl group, or the conformational changes arising from the reduction of the ketone, plays a crucial role in the interaction with the biological target within the parasites.
Ester and Oxime Derivatives: Enhancing Potency
Further chemical exploration has focused on the synthesis of ester and oxime derivatives of the core structures. This has proven to be a fruitful strategy for enhancing antiprotozoal activity.
Table 1: Comparative In Vitro Efficacy of 4-Aminobicyclo[2.2.2]octane Derivatives
| Compound Class | Derivative Example | Target Organism | IC50 (µM) | Cytotoxicity (IC50 against L6 cells, µM) | Reference |
| Ketones | 4-amino-6,7-diphenylbicyclo[2.2.2]octan-2-one thiosemicarbazones | P. falciparum (K1 strain) | 0.84 - 0.99 | Not specified | [5] |
| Alcohols | 4-aminobicyclo[2.2.2]octan-2-ols | T. b. rhodesiense & P. falciparum | Generally more active than ketones | Not specified | [7] |
| Esters | bicyclo[2.2.2]octan-2-yl 4-tert-butylbenzenesulfonate | T. b. rhodesiense (STIB 900) | 0.68 | Not specified | [5][9] |
| Imines | bicyclo[2.2.2]octan-2-one 4'-phenylthiosemicarbazones | T. b. rhodesiense (STIB 900) | < 0.3 | Not specified | [7][9] |
| Related Scaffolds | (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine | P. falciparum (K1 strain) | 0.28 | > 29.2 | [4] |
| Related Scaffolds | (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine | T. b. rhodesiense | 0.60 | > 29.2 | [4] |
Note: The K1 strain of P. falciparum is resistant to chloroquine and pyrimethamine. The STIB 900 strain of T. b. rhodesiense is used for in vitro screening.
The data indicates that modifications at the 2-position of the bicyclo[2.2.2]octane ring significantly impact biological activity. For instance, certain imino derivatives, such as the phenylthiosemicarbazones, have demonstrated very high antitrypanosomal activity with IC50 values below 0.3 µM.[7] This highlights the importance of this position for structure-activity relationships.
Interestingly, expanding the bicyclic system from a bicyclo[2.2.2]octane to a more flexible bicyclo[3.2.2]nonane has also been investigated. The resulting 2-azabicyclo[3.2.2]non-5-ylamines showed enhanced antiprotozoal activity and low cytotoxicity, suggesting that the increased flexibility of the ring system may be beneficial for target binding.[4]
A Glimpse into an Alternative Mechanism: Nicotinic Acetylcholine Receptor Modulation
While the focus of this guide is on the antiprotozoal activity of 4-aminobicyclo[2.2.2]octane derivatives, it is noteworthy that the structurally related azabicyclo[2.2.2]octane scaffold is a well-established pharmacophore for ligands of nicotinic acetylcholine receptors (nAChRs).[10][11] These ligand-gated ion channels are crucial for synaptic transmission in the central and peripheral nervous systems.[12]
Derivatives of azabicyclo[2.2.2]octane have been evaluated as agonists, partial agonists, and allosteric modulators of various nAChR subtypes, including α7 and α4β2.[10][13][14][15][16][17][18] The rigid structure of the bicyclic core helps to position key pharmacophoric elements for optimal interaction with the receptor binding sites.[1] While the currently reviewed literature on 4-aminobicyclo[2.2.2]octane derivatives does not extensively cover their nAChR activity, this remains a compelling area for future investigation, potentially opening up therapeutic applications in neurological disorders.
Experimental Protocols: A Foundation for Further Research
To ensure the reproducibility and validation of the findings presented, detailed experimental protocols are essential. The following outlines a standard methodology for the in vitro assessment of antiprotozoal activity.
In Vitro Antimalarial Assay
This assay quantifies the inhibition of P. falciparum growth.
-
Parasite Culture: The K1 strain of P. falciparum is maintained in a continuous culture of human red blood cells (A+) in RPMI 1640 medium supplemented with 10% human serum.
-
Assay Preparation: A 96-well microplate is pre-dosed with the test compounds dissolved in DMSO and serially diluted.
-
Incubation: A suspension of parasitized red blood cells is added to each well. The plate is then incubated in a humidified atmosphere with 3% O2, 4% CO2, and 93% N2 for 72 hours.
-
Quantification: Parasite growth is quantified by measuring the activity of parasite-specific lactate dehydrogenase (pLDH). The assay relies on the fact that pLDH can reduce 3-acetylpyridine adenine dinucleotide (APAD), which in turn leads to a color change that can be measured spectrophotometrically.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
In Vitro Antitrypanosomal Assay
This assay measures the viability of T. b. rhodesiense after exposure to the test compounds.
-
Parasite Culture: Trypomastigotes of T. b. rhodesiense (STIB 900 strain) are cultured in MEM medium with 25 mM HEPES, supplemented with 15% heat-inactivated horse serum.
-
Assay Preparation: A 96-well microplate is prepared with serial dilutions of the test compounds.
-
Incubation: A suspension of the parasites is added to each well, and the plate is incubated for 72 hours in a humidified incubator with 5% CO2.
-
Viability Assessment: Resazurin-based dyes (e.g., Alamar blue) are added to each well. Viable cells metabolize resazurin into the fluorescent product resorufin.
-
Data Analysis: The fluorescence is measured, and the IC50 values are determined from the resulting dose-response curves.
Cytotoxicity Assay
This assay determines the toxicity of the compounds to mammalian cells.
-
Cell Culture: L6 rat skeletal myoblast cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Assay Procedure: The assay follows a similar procedure to the antitrypanosomal assay, using L6 cells instead of the parasites.
-
Data Analysis: The IC50 values are calculated to assess the concentration at which the compound inhibits 50% of cell growth.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for planning and executing research.
Caption: High-level workflow for the evaluation of 4-aminobicyclo[2.2.2]octane derivatives.
Conclusion and Future Directions
The 4-aminobicyclo[2.2.2]octane scaffold represents a versatile and promising starting point for the development of novel antiprotozoal agents. The in vitro data clearly demonstrates that systematic chemical modifications can lead to derivatives with high potency against both P. falciparum and T. b. rhodesiense. The observed structure-activity relationships, particularly the enhanced activity of alcohol and specific imine derivatives, provide a rational basis for the design of next-generation compounds.
Future research should focus on elucidating the precise mechanism of action of these compounds within the parasites. Furthermore, a comprehensive investigation into their activity as nAChR modulators could unveil new therapeutic opportunities. The continued exploration of this unique chemical space holds significant potential for addressing pressing global health challenges.
References
- 1. Bicyclo[2.2.2]octan-1-amine|CAS 1193-42-6|RUO [benchchem.com]
- 2. Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones [mdpi.com]
- 3. Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.ualberta.ca [sites.ualberta.ca]
- 5. New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b. rhodesiense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of new esters and oximes with 4-aminobicyclo[2.2.2]octane structure and evaluation of their antitrypanosomal and antiplasmodial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structural differences determine the relative selectivity of nicotinic compounds for native α4β2*-, α6β2*-, α3β4*- and α7-nicotine acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (+)-3-[2-(Benzo[b]thiophen-2-yl)-2-oxoethyl]-1-azabicyclo[2.2.2]octane as potent agonists for the alpha7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators | MDPI [mdpi.com]
- 14. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride (CAS No. 1403864-74-3). As a bridged aliphatic amine salt, this compound requires careful management to ensure laboratory safety, regulatory compliance, and environmental protection. The procedures outlined below are grounded in established safety protocols and regulatory frameworks, designed for direct application by researchers in drug development and other scientific fields.
Hazard Assessment and Waste Characterization
Before handling any chemical, a thorough understanding of its hazards is paramount. This compound is classified with the following hazard statements:
Given these properties, any unused product, contaminated materials, or solutions containing this compound must be classified as hazardous chemical waste . This classification is the critical first step that dictates all subsequent handling and disposal procedures. Disposal into standard trash or down the sanitary sewer is strictly prohibited.[3][4] All disposal activities must comply with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which provides the framework for proper management of hazardous waste.[5]
Personal Protective Equipment (PPE) and Safety Precautions
To mitigate the risks of skin, eye, and respiratory irritation, the following minimum PPE must be worn when handling this compound in any form (solid, solution, or waste):
-
Eye and Face Protection: Wear chemical safety goggles or a face shield. Standard safety glasses do not provide a sufficient seal.[6][7]
-
Skin Protection: A standard laboratory coat must be worn and fully fastened. Use chemically resistant gloves, such as nitrile gloves, and inspect them for integrity before each use.[7] Contaminated gloves must be disposed of as hazardous waste.
-
Respiratory Protection: Handling of the solid powder, which can generate dust, should be performed in a certified chemical fume hood to prevent inhalation.[6][7]
On-Site Waste Management: Collection and Storage Protocol
Proper containment and labeling at the point of generation are essential for a safe and compliant waste management system.
Step-by-Step Collection Procedure:
-
Select a Compatible Container: Use a clean, dry, and chemically compatible container, preferably made of high-density polyethylene (HDPE). The container must have a secure, leak-proof screw-top cap.[3]
-
Label the Container: As soon as the first quantity of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department. The label must include:[3][4]
-
The words "Hazardous Waste".
-
The full, unabbreviated chemical name: "this compound".
-
The specific constituents and their estimated concentrations if it is a mixed waste stream.
-
The relevant hazard characteristics (e.g., "Irritant").
-
The name of the Principal Investigator and the laboratory location (building and room number).
-
-
Accumulate Waste:
-
Solid Waste: Collect unused or expired solid chemical directly into the waste container. Also, dispose of any grossly contaminated items like weighing papers or disposable spatulas in this container.
-
Contaminated Labware: Items like gloves, bench paper, and pipette tips with incidental contamination should be collected in a separate, clearly labeled bag or container designated for solid hazardous waste.
-
Aqueous Solutions: Collect aqueous solutions containing the compound in a dedicated, labeled hazardous waste container. Do not mix with other waste streams, particularly organic solvents or strong oxidizers.[6]
-
-
Maintain Container Integrity: Keep the waste container securely capped at all times, except when adding waste.[3][4] This prevents the release of vapors and protects against spills.
-
Store in a Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory.[3] This area must be under the control of the laboratory personnel and situated at or near the point of waste generation. The SAA must have secondary containment (such as a chemical-resistant tray) to contain any potential leaks.
The Primary Disposal Pathway: Professional Waste Management
The only authorized and compliant method for disposing of this compound is through your institution's EHS-managed hazardous waste program.
Disposal Workflow:
-
Request Pickup: Once the waste container is full or is no longer needed, submit a chemical waste collection request through your institution's EHS portal or designated system.
-
Professional Handling: Trained EHS professionals or a licensed hazardous waste contractor will collect the waste from your laboratory.
-
Final Disposition: The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposition, which typically involves high-temperature incineration. This method is effective for destroying organic compounds and their hydrochloride component in an environmentally sound manner.
Causality: Relying on professional disposal services is mandatory because these entities are equipped to handle, transport, and destroy chemical waste in compliance with complex regulations. In-laboratory treatment is often prohibited or heavily regulated because it can create new hazards or lead to improper disposal if not performed correctly.[8]
Management of Spills and Decontamination
In the event of an accidental spill, immediate and correct action is crucial.
-
Alert Personnel: Notify all personnel in the immediate area of the spill.
-
Secure the Area: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don Appropriate PPE: Before cleaning, don all PPE as described in Section 2.
-
Contain and Clean:
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose of Waste: All materials used for spill cleanup (absorbents, gloves, etc.) must be disposed of as hazardous chemical waste.
Summary of Disposal Procedures
For quick reference, the key logistical information for handling this waste stream is summarized below.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Possesses irritant properties (H315, H319, H335). |
| Primary Container | HDPE bottle with screw-top cap. | Ensures chemical compatibility and prevents leaks. |
| Labeling | Institutional Hazardous Waste Tag with full chemical name and hazard info. | Ensures regulatory compliance and safe handling. |
| On-Site Storage | Designated Satellite Accumulation Area with secondary containment. | Prevents spills and ensures controlled access. |
| Disposal Method | Collection by institutional EHS for professional disposal. | The only legally compliant and safe method. |
| Prohibited Actions | Drain disposal, trash disposal, evaporation. | Prevents environmental contamination and regulatory violations. |
Disposal Decision Workflow
The following diagram outlines the logical steps for managing waste generated from this compound.
Caption: Decision workflow for the proper management and disposal of this compound waste.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. acs.org [acs.org]
A Comprehensive Guide to the Safe Handling of 4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride (CAS No: 1403864-74-3). The following protocols are designed to ensure a safe laboratory environment by minimizing exposure risk and ensuring proper disposal. This document is intended to be a trusted resource, offering procedural guidance that extends beyond the product to build a culture of safety and confidence in your laboratory operations.
Hazard Identification and Risk Assessment
This compound is a chemical compound that requires careful handling due to its potential health effects. Based on available safety data sheets (SDS), this compound is classified with the following hazards:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
Given its powdered form, there is a significant risk of airborne dust generation, which can lead to inhalation and contact with skin and eyes. A thorough risk assessment should be conducted before any handling of this material to identify specific hazards associated with the planned experimental procedures.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against airborne particles and splashes. A face shield offers an additional layer of protection for the entire face.[2][3] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Always inspect gloves for tears or punctures before use. Double gloving may be appropriate for extended handling periods. Remove gloves using the proper technique to avoid skin contamination.[2][4][5] |
| Body Protection | A fully buttoned laboratory coat. For larger quantities, consider a chemical-resistant apron or coveralls. | Protects skin and personal clothing from contamination. Ensure there are no gaps between the coat and gloves.[3][4] |
| Respiratory Protection | An N95-rated or higher particulate respirator. | Essential for preventing the inhalation of the powdered compound. For procedures with a high potential for aerosolization, a powered air-purifying respirator (PAPR) should be considered.[4][6] |
Engineering Controls and Safe Handling Workflow
Engineering controls are the first line of defense in minimizing exposure. All handling of this compound should be performed in a well-ventilated area.
-
Primary Engineering Control: A certified chemical fume hood is mandatory for all procedures involving this compound to control airborne dust.
-
Secondary Measures: An eyewash station and an emergency shower must be readily accessible in the immediate work area.[1]
The following diagram outlines the standard workflow for the safe handling of this chemical.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling and Disposal Protocol
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Verify that the chemical fume hood is operational and the sash is at the appropriate height.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust. Use a spatula for transfers and avoid creating airborne dust.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.
In the event of a spill:
-
Evacuate and Secure: If the spill is large or outside of a containment area, evacuate the immediate vicinity and restrict access.
-
Assess the Situation: Determine the extent of the spill and if you have the appropriate materials to clean it up safely.
-
Cleanup: For small spills, carefully sweep or vacuum the solid material into a designated, labeled waste container. Avoid dry sweeping which can generate dust.[7]
-
Decontamination: Clean the spill area with an appropriate solvent and decontaminating solution.
All waste containing this compound, including contaminated PPE and cleaning materials, must be considered hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[8] Do not dispose of this material down the drain or in regular trash.
First Aid Measures
Immediate first aid is crucial in the event of exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Storage and Incompatibility
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[9]
By adhering to these guidelines, you can significantly reduce the risks associated with handling this compound and maintain a safe and productive research environment.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 4. benchchem.com [benchchem.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
